Demecarium
説明
Demecarium is an indirect-acting parasympathomimetic agent that is used to treat glaucoma. It is a cholinesterase inhibitor or an anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. This compound inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle. The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure.
This compound is a quaternary ammonium compound that serves as a long-acting cholinesterase inhibitor with parasympathomimetic activity. When used topically, this compound inactivates both pseudocholinesterase and acetylcholinesterase, thereby preventing acetylcholine breakdown and increasing acetylcholine activity. This causes contraction of the iris sphincter muscle (producing miosis) and the ciliary muscle (affecting the accommodation reflex). In so doing, this agent increases the outflow of the aqueous humor, thereby reducing intraocular pressure.
See also: this compound Bromide (active moiety of).
特性
Key on ui mechanism of action |
Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle (affecting the accommodation reflex and causing a spasm of the focus to near vision). The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure. Of the two actions, the effect on the accommodation reflex is the more transient and generally disappears before termination of the miosis. |
|---|---|
CAS番号 |
16505-84-3 |
分子式 |
C32H52N4O4+2 |
分子量 |
556.8 g/mol |
IUPAC名 |
trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium |
InChI |
InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2 |
InChIキー |
RWZVPVOZTJJMNU-UHFFFAOYSA-N |
SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |
正規SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |
melting_point |
164-170 |
他のCAS番号 |
16505-84-3 56-94-0 |
物理的記述 |
Solid |
溶解性 |
1.69e-05 g/L |
同義語 |
demecarium demecarium bromide demecastigmine Humorsol Tosmilen |
製品の起源 |
United States |
Foundational & Exploratory
Demecarium Bromide: An In-Depth Technical Guide to its Mechanism of Action in Cholinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demecarium bromide is a potent, long-acting, and reversible carbamate cholinesterase inhibitor. This technical guide provides a comprehensive overview of its mechanism of action within the cholinergic signaling pathway, focusing on its application in ophthalmology for the management of glaucoma. The document details the molecular interactions, pharmacodynamics, and relevant experimental protocols for characterizing its activity. Quantitative data are summarized, and key pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Cholinergic Signaling and this compound Bromide
The cholinergic system is a vital component of the central and peripheral nervous systems, utilizing the neurotransmitter acetylcholine (ACh) to modulate a wide range of physiological processes. Cholinergic signaling is initiated by the release of ACh from presynaptic neurons into the synaptic cleft, where it binds to and activates cholinergic receptors (muscarinic and nicotinic) on the postsynaptic membrane. The termination of this signal is rapidly accomplished by the enzymatic hydrolysis of ACh by acetylcholinesterase (AChE).
This compound bromide is a synthetic quaternary ammonium compound that functions as a parasympathomimetic agent by reversibly inhibiting cholinesterases. Its structure features two carbamate moieties, contributing to its potent and sustained action. By inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound bromide leads to an accumulation of acetylcholine at cholinergic synapses, thereby amplifying and prolonging its effects. This mechanism is particularly exploited in the treatment of glaucoma, where enhanced cholinergic stimulation of the ciliary muscle and iris sphincter leads to a reduction in intraocular pressure.
Mechanism of Action of this compound Bromide
The primary mechanism of action of this compound bromide is the reversible inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition results from the carbamylation of a serine residue within the active site of the cholinesterase enzyme. This process occurs in two steps:
-
Binding: The quaternary ammonium group of this compound bromide facilitates its binding to the anionic site of the cholinesterase enzyme.
-
Carbamylation: The carbamate moiety of the molecule is then transferred to the hydroxyl group of a serine residue in the esteratic site of the enzyme, forming a carbamylated enzyme that is temporarily inactive.
This carbamylated enzyme is significantly more stable than the acetylated intermediate formed during the normal hydrolysis of acetylcholine. The subsequent hydrolysis of the carbamoyl-enzyme complex is a much slower process, leading to a prolonged inhibition of the enzyme's activity and a sustained increase in acetylcholine levels in the synaptic cleft.
The accumulation of acetylcholine at the neuromuscular junction of the iris sphincter and ciliary muscles in the eye leads to:
-
Miosis: Contraction of the iris sphincter muscle, causing pupillary constriction.
-
Ciliary Muscle Contraction: This contraction pulls on the trabecular meshwork, increasing the facility of aqueous humor outflow and thereby reducing intraocular pressure.
Caption: Cholinergic signaling at the neuromuscular junction of the ciliary muscle and the inhibitory action of this compound bromide.
Pharmacodynamics and Quantitative Data
The clinical efficacy of this compound bromide is a direct consequence of its potent and sustained inhibition of cholinesterases. The following tables summarize the key pharmacodynamic parameters and inhibitory constants.
Table 1: Pharmacodynamic Profile of Ophthalmic this compound Bromide
| Parameter | Value | Reference |
| Onset of Miosis | Within 1 hour | |
| Peak Miosis | 2 to 4 hours | |
| Onset of IOP Reduction | ~12 hours (may be preceded by a slight increase) | |
| Duration of Action on IOP (0.125% solution) | Up to 49 hours | N/A |
| Duration of Action on IOP (0.25% solution) | Up to 55 hours | N/A |
| Duration of Pupillary Constriction | May persist for a week or more |
Note: Specific dose-dependent effects on the magnitude of IOP reduction and outflow facility are not extensively detailed in publicly available literature.
Table 2: Cholinesterase Inhibition Data
| Parameter | Value | Target Enzyme | Notes | Reference |
| Apparent Affinity (Kiapp) | 0.15 µM | Cholinesterase | This value reflects the overall binding affinity to the enzyme. |
Experimental Protocols
The characterization of cholinesterase inhibitors like this compound bromide relies on well-established in vitro and in vivo experimental protocols.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for determining the inhibitory activity of compounds against acetylcholinesterase.
Principle:
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of TNB²⁻ formation is proportional to AChE activity. The presence of an inhibitor like this compound bromide will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
This compound bromide (or other test inhibitor)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound bromide in the appropriate solvent (e.g., phosphate buffer or DMSO, ensuring the final solvent concentration in the assay is minimal and does not affect enzyme activity).
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer, ATCh, and DTNB (no enzyme).
-
Control (100% activity): Buffer, AChE, DTNB, and solvent (without inhibitor).
-
Inhibitor wells: Buffer, AChE, DTNB, and this compound bromide at various concentrations.
-
-
Incubation:
-
Add buffer, AChE solution, and this compound bromide (or solvent for control) to the respective wells.
-
Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add DTNB to all wells.
-
Initiate the reaction by adding ATCh to all wells.
-
Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30-60 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of this compound bromide relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for determining the IC₅₀ of this compound bromide using the Ellman's method.
In Vivo Measurement of Aqueous Humor Outflow Facility
Animal models are crucial for studying the in vivo effects of this compound bromide on aqueous humor dynamics. The following outlines a general protocol for measuring outflow facility.
Principle:
The facility of aqueous humor outflow (C) is a measure of the ease with which aqueous humor leaves the eye. It is calculated based on the relationship between intraocular pressure (IOP) and the rate of aqueous humor outflow. By artificially perfusing the anterior chamber of the eye at different pressures and measuring the corresponding flow rates, a pressure-flow relationship can be established. The slope of this relationship represents the outflow facility.
Materials:
-
Anesthetized animal model (e.g., rabbit, mouse)
-
Anesthetic agents
-
Micropipette perfusion system with a pressure transducer and flow sensor
-
Cannulation needle
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved protocols.
-
Position the animal to ensure stable and unobstructed access to the eye.
-
-
Cannulation:
-
Carefully insert a cannulation needle into the anterior chamber of the eye.
-
Connect the needle to the perfusion system.
-
-
Perfusion and Measurement:
-
Perfuse the anterior chamber with a suitable buffer (e.g., balanced salt solution) at a series of constant pressures (e.g., in steps from 10 to 40 mmHg).
-
At each pressure step, allow the flow rate to stabilize and then record both the pressure and the flow rate for a defined period.
-
Alternatively, a constant flow rate can be applied, and the resulting stable IOP is measured.
-
-
Data Analysis:
-
Plot the measured flow rates against the corresponding intraocular pressures.
-
Perform a linear regression analysis on the data points.
-
The slope of the regression line represents the total outflow facility (C), typically expressed in µL/min/mmHg.
-
To assess the effect of this compound bromide, baseline outflow facility is measured, the drug is administered topically, and the outflow facility measurement is repeated after a suitable incubation period.
-
Caption: Workflow for in vivo measurement of aqueous humor outflow facility.
Conclusion
This compound bromide is a well-characterized cholinesterase inhibitor with a clear mechanism of action that leads to a therapeutically beneficial reduction in intraocular pressure. Its long duration of action offers a significant advantage in the management of glaucoma. The experimental protocols detailed in this guide provide a framework for the continued investigation of its properties and for the development of novel cholinergic modulators. Further research to precisely quantify its inhibitory constants (IC50 and Ki) for both AChE and BChE, as well as to delineate a more detailed dose-response relationship for its effects on aqueous humor outflow, would provide a more complete understanding of its pharmacological profile.
An In-depth Technical Guide to the Chemical Structure and Synthesis of Demecarium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demecarium bromide is a potent, long-acting, reversible cholinesterase inhibitor. This technical guide provides a detailed overview of its chemical structure, properties, and a comprehensive pathway for its synthesis. The synthesis is a two-step process commencing with the formation of a bis-carbamate intermediate, which is subsequently quaternized to yield the final active pharmaceutical ingredient. This document also outlines the established mechanism of action of this compound bromide and includes visualizations of its chemical structure and synthesis pathway to facilitate a deeper understanding for research and development purposes.
Chemical Structure and Properties
This compound bromide is a bis-quaternary ammonium compound. The molecule consists of two (m-hydroxyphenyl)trimethylammonium bromide moieties linked by a decamethylenebis(methylcarbamate) chain.[1]
IUPAC Name: trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;dibromide[1]
Chemical Formula: C₃₂H₅₂Br₂N₄O₄[2]
Molecular Weight: 716.59 g/mol [2]
The presence of two quaternary ammonium groups imparts a permanent positive charge to the molecule, making it a dicationic species associated with two bromide counter-ions. This structural feature is crucial for its interaction with the anionic site of acetylcholinesterase.
Physicochemical Properties
A summary of the key physicochemical properties of this compound bromide is presented in Table 1.
| Property | Value | Reference |
| Appearance | White to off-white solid | [1] |
| Molecular Formula | C₃₂H₅₂Br₂N₄O₄ | [2] |
| Molecular Weight | 716.59 g/mol | [2] |
| CAS Number | 56-94-0 | [2] |
| Purity (Typical) | ≥98% | [3] |
| Solubility | Soluble in DMSO and Methanol (Slightly) | [4] |
| Storage Conditions | 2 - 8 °C, protected from light | [1] |
Synthesis Pathway
The synthesis of this compound bromide is a two-step process, as originally described in US Patent 2,789,981.[1] The pathway involves the formation of a bis-carbamate intermediate followed by a quaternization reaction.
Step 1: Synthesis of N,N'-bis[3-(Dimethylamino)phenylcarbamoyl]-N,N'-dimethyldecamethylenediamine (Intermediate)
The first step involves the reaction of N,N'-dimethyl-1,10-decanediamine with two equivalents of 3-(dimethylamino)phenyl carbonate. This reaction forms the core bis-carbamate structure of the molecule.
Experimental Protocol:
-
Reactants:
-
N,N'-Dimethyl-1,10-decanediamine
-
3-(Dimethylamino)phenyl carbonate (molten)
-
-
Procedure:
-
3-(Dimethylamino)phenyl carbonate is melted.
-
N,N'-dimethyl-1,10-decanediamine is added to the molten 3-(dimethylamino)phenyl carbonate.
-
The reaction mixture is heated to drive the reaction to completion. Precise temperature and reaction time are not detailed in the available literature but would likely be determined empirically through reaction monitoring.
-
Upon completion, the crude product, N,N'-bis[3-(dimethylamino)phenylcarbamoyl]-N,N'-dimethyldecamethylenediamine, is obtained as a viscous oil.[1]
-
Purification of the intermediate is performed prior to the next step. Standard purification techniques for viscous oils, such as column chromatography, would be appropriate.
-
Step 2: Quaternization to this compound Bromide
The second and final step is the double quaternization of the tertiary amine groups on the phenyl rings of the intermediate with methyl bromide. This step introduces the permanent positive charges and bromide counter-ions, yielding the final active compound.
Experimental Protocol:
-
Reactants:
-
N,N'-bis[3-(Dimethylamino)phenylcarbamoyl]-N,N'-dimethyldecamethylenediamine
-
Methyl bromide
-
-
Solvents:
-
Ethanol
-
Acetone
-
-
Procedure:
-
The purified intermediate, a viscous oil, is dissolved in ethanol.[1]
-
A solution of methyl bromide in acetone is prepared.[1]
-
The acetone solution of methyl bromide is added to the ethanolic solution of the intermediate. The reaction is typically carried out at or below room temperature due to the volatility of methyl bromide.
-
The reaction mixture is stirred until the quaternization is complete. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The final product, this compound bromide, will precipitate from the reaction mixture or can be isolated by removal of the solvents under reduced pressure.
-
The crude product is then purified, likely through recrystallization, to yield this compound bromide of high purity.
-
Mechanism of Action: Signaling Pathway
This compound bromide functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By inhibiting these enzymes, it prevents the hydrolysis of the neurotransmitter acetylcholine (ACh). The resulting accumulation of acetylcholine at cholinergic synapses leads to enhanced and prolonged stimulation of muscarinic and nicotinic receptors.[5]
In the context of its use in glaucoma, the increased cholinergic stimulation causes contraction of the ciliary muscle and the iris sphincter. This action facilitates the outflow of aqueous humor from the eye, thereby reducing intraocular pressure.[6][7]
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, MS) for this compound bromide and its synthetic intermediates are not widely available in the published literature. For researchers requiring definitive structural confirmation, it is recommended to acquire this data on synthesized batches. Predicted ¹H and ¹³C NMR spectra are available in some databases and can serve as a preliminary reference.[2]
Conclusion
This technical guide has detailed the chemical structure and a plausible synthesis pathway for this compound bromide, based on the available scientific literature and patent information. The two-step synthesis, involving the formation of a bis-carbamate intermediate followed by quaternization, provides a direct route to this important cholinesterase inhibitor. The provided diagrams of the chemical structure, synthesis pathway, and mechanism of action serve to visually summarize the key aspects of this compound bromide for professionals in the fields of chemical synthesis and drug development. Further research to delineate the specific reaction conditions and to fully characterize the compound and its intermediates via modern spectroscopic techniques would be a valuable addition to the scientific literature.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0015079) [hmdb.ca]
- 3. N'-(3-(Dimethylamino)propyl)-N,N-dimethyl-1,3-propanediamine | C10H25N3 | CID 81207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Bromide | C32H52Br2N4O4 | CID 5965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 6. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Demecarium as a Reversible Inhibitor of Acetylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demecarium bromide, a potent carbamate parasympathomimetic agent, functions as a long-acting, reversible inhibitor of acetylcholinesterase (AChE) and pseudocholinesterase.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory properties, relevant experimental protocols, and the associated cholinergic signaling pathways. The information presented is intended to support researchers and professionals in the fields of pharmacology, drug development, and vision science.
Introduction
This compound bromide is a quaternary ammonium compound recognized for its clinical application in the management of glaucoma.[2][6] Its therapeutic effect stems from its ability to inhibit cholinesterases, the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3][5] By impeding ACh degradation, this compound potentiates cholinergic signaling, leading to physiological responses such as miosis (pupil constriction) and increased outflow of aqueous humor, which collectively reduce intraocular pressure.[2][3] This guide delves into the technical aspects of this compound's interaction with acetylcholinesterase, providing a foundational resource for further research and development.
Chemical and Pharmacological Properties
Chemical Name: Trimethyl-[3-[methyl-[10-[methyl-(3-trimethylammoniophenoxy)carbonyl-amino]decyl]carbamoyl]oxyphenyl]ammonium dibromide[2]
Chemical Formula: C₃₂H₅₂Br₂N₄O₄[3]
Molecular Weight: 716.59 g/mol [3]
Mechanism of Action: this compound is a reversible inhibitor of both acetylcholinesterase and pseudocholinesterase.[1][3] As a carbamate inhibitor, it carbamylates the serine residue in the active site of the enzyme, rendering it temporarily inactive. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, thereby amplifying its effects.[3][5]
Quantitative Data on Acetylcholinesterase Inhibition
The inhibitory potency of this compound against cholinesterase has been quantified, providing valuable data for comparative analysis and computational modeling.
| Parameter | Value | Enzyme Source | Reference |
| Apparent Affinity (Kiapp) | 0.15 µM | Cholinesterase | [1] |
| IC₅₀ | Data not available in the searched literature. | Acetylcholinesterase |
Note: While a specific IC₅₀ value for this compound's inhibition of acetylcholinesterase was not found in the reviewed literature, the apparent affinity (Kiapp) provides a strong indication of its high inhibitory potential.
Signaling Pathways
The therapeutic effects of this compound are a direct consequence of its modulation of cholinergic signaling pathways. The following diagrams illustrate the normal physiological process at a cholinergic synapse and the mechanism of inhibition by this compound.
Caption: Cholinergic signaling at the neuromuscular junction.
Caption: Mechanism of reversible AChE inhibition by this compound.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric assay for determining acetylcholinesterase activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound bromide solutions of varying concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare working solutions of AChE in phosphate buffer.
-
Prepare a serial dilution of this compound bromide in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add phosphate buffer.
-
Control wells (100% activity): Add phosphate buffer, AChE solution, and DTNB.
-
Test wells: Add phosphate buffer, AChE solution, DTNB, and a specific concentration of this compound bromide solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add ATCI solution to all wells (except the blank) to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes). The rate of change in absorbance is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound bromide compared to the control.
-
If sufficient data points are available, an IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for the Ellman's assay.
Pharmacokinetics of Ophthalmic this compound
The pharmacokinetic profile of topically administered this compound is characterized by predominantly local effects with limited systemic absorption.
| Pharmacokinetic Parameter | Description |
| Absorption | Following topical instillation in the eye, a small fraction of this compound is absorbed through the cornea and conjunctiva to reach the anterior chamber. A significant portion of the administered dose is lost due to nasolacrimal drainage. |
| Distribution | The drug primarily distributes within the ocular tissues of the anterior segment, including the iris and ciliary body, where it exerts its therapeutic effects. |
| Metabolism | Specific metabolic pathways for this compound within the eye are not well-documented in the available literature. Systemically absorbed drug would likely undergo hydrolysis. |
| Excretion | The primary route of elimination for the portion of the drug that is systemically absorbed is likely renal excretion. |
A study in dogs demonstrated that topical ocular application of 0.25% this compound bromide led to a statistically significant, though transient, decline in serum acetylcholinesterase levels within the first 24 hours, indicating some systemic absorption.[7][8] By day 3, these levels had generally returned to or exceeded baseline.[7]
Conclusion
This compound bromide remains a significant compound of interest for its potent and reversible inhibition of acetylcholinesterase. Its established use in glaucoma highlights the therapeutic potential of modulating cholinergic activity in the eye. This technical guide has provided a consolidated overview of its inhibitory properties, the underlying signaling mechanisms, and relevant experimental methodologies. Further research to elucidate a definitive IC₅₀ value and a more detailed ocular pharmacokinetic profile would be beneficial for a more complete understanding and for the development of future cholinergic modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 5. Humorsol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of topical ocular application of 0.25% this compound bromide on serum acetylcholinesterase levels in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating the Structure-Activity Relationship of Demecarium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demecarium bromide, a long-acting reversible cholinesterase inhibitor, has been a subject of interest in medicinal chemistry due to its potent therapeutic effects, particularly in the treatment of glaucoma. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound bromide, detailing its mechanism of action, key structural features influencing its inhibitory activity, and the experimental protocols used for its evaluation. Through a comprehensive review of available data, this document aims to furnish researchers, scientists, and drug development professionals with a foundational understanding to guide the design of novel cholinesterase inhibitors with improved therapeutic profiles.
Introduction
This compound bromide is a bis-quaternary ammonium compound featuring two carbamate moieties linked by a decamethylene chain.[1][2] Its primary pharmacological action is the reversible inhibition of both acetylcholinesterase (AChE) and pseudocholinesterase, leading to an accumulation of acetylcholine at cholinergic synapses.[1] This accumulation potentiates cholinergic neurotransmission, resulting in physiological effects such as miosis (pupil constriction) and contraction of the ciliary muscle.[1] In the context of glaucoma, these actions facilitate the outflow of aqueous humor, thereby reducing intraocular pressure.[1]
The unique dimeric structure of this compound bromide, with its two cationic heads and flexible linker, is pivotal to its high affinity and prolonged duration of action. Understanding the relationship between these structural components and the compound's inhibitory potency is crucial for the rational design of new therapeutic agents targeting cholinesterases.
Mechanism of Action and Signaling Pathway
This compound bromide exerts its effect by interfering with the cholinergic signaling pathway. Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft and binds to cholinergic receptors on the post-synaptic membrane, propagating a nerve impulse. Acetylcholinesterase (AChE), located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.
This compound bromide acts as a competitive inhibitor of AChE. Its two quaternary ammonium groups are thought to interact with the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the AChE active site gorge. This dual-site binding anchors the molecule, allowing one of the carbamate groups to acylate the serine residue in the catalytic triad of the enzyme. This carbamoylation is more stable than the acetylation that occurs with acetylcholine, leading to a longer-lasting inhibition of the enzyme. The inhibition is, however, reversible as the carbamoyl-enzyme complex can be slowly hydrolyzed.
The resulting increase in acetylcholine concentration in the synapse leads to hyperstimulation of muscarinic and nicotinic receptors, producing the characteristic cholinergic effects.
References
Demecarium's Dual Inhibition of Acetylcholinesterase and Pseudocholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demecarium bromide is a potent, long-acting, and reversible carbamate inhibitor of both acetylcholinesterase (AChE) and pseudocholinesterase (PChE), also known as butyrylcholinesterase (BChE).[1][2] Its mechanism of action involves the carbamylation of the serine hydroxyl group within the active site of these enzymes, leading to their inactivation. This inhibition results in the accumulation of acetylcholine at cholinergic synapses, potentiating its effects.[1][3] This technical guide provides an in-depth analysis of the effects of this compound on both AChE and PChE, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways.
Introduction
Acetylcholinesterase and pseudocholinesterase are critical enzymes in the regulation of cholinergic neurotransmission. AChE is primarily found at neuromuscular junctions and cholinergic synapses in the nervous system, where it rapidly hydrolyzes the neurotransmitter acetylcholine. PChE, while capable of hydrolyzing acetylcholine, is more prevalent in plasma and liver and metabolizes a broader range of esters.
This compound bromide, a synthetic bis-quaternary ammonium compound, has been utilized clinically, most notably in ophthalmology for the treatment of glaucoma.[2][4] Its therapeutic effect stems from its ability to induce miosis and contraction of the ciliary muscle, which facilitates the outflow of aqueous humor and reduces intraocular pressure.[1][3] Understanding the nuanced interactions of this compound with both AChE and PChE is crucial for drug development professionals and researchers exploring cholinergic modulation.
Mechanism of Action
This compound bromide acts as a reversible inhibitor of both acetylcholinesterase and pseudocholinesterase.[1] As a carbamate inhibitor, its mechanism involves the transfer of its carbamoyl group to a serine residue in the active site of the cholinesterase enzyme. This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This prolonged inactivation of the enzyme leads to an accumulation of acetylcholine in the synaptic cleft, thereby amplifying and prolonging its effects on muscarinic and nicotinic receptors.
The bis-quaternary ammonium structure of this compound, with two positively charged nitrogen atoms separated by a flexible decamethylene chain, is a key feature for its potent inhibitory activity. This structure allows for interaction with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, contributing to its strong binding affinity.
dot
Quantitative Data on Cholinesterase Inhibition
| Inhibitor | Target Enzyme | Parameter | Value | Reference |
| This compound Bromide | Cholinesterase | Apparent Affinity (Kiapp) | 0.15 µM | [5] |
Note: The lack of distinct Ki or IC50 values for AChE and PChE in the available literature presents a limitation in performing a direct quantitative comparison of this compound's potency on the two enzymes. The provided Kiapp value should be interpreted as a general measure of its high affinity for cholinesterases.
Experimental Protocols
The following is a detailed protocol for a key experiment to determine the in vitro inhibition of acetylcholinesterase and pseudocholinesterase by this compound bromide, based on the widely used Ellman's method.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of this compound bromide for acetylcholinesterase and pseudocholinesterase.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Pseudocholinesterase (from equine serum or human recombinant)
-
This compound bromide
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for PChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of AChE and PChE in phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of this compound bromide in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Prepare a stock solution of ATCI and BTCI in deionized water.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
This compound bromide solution at various concentrations (or vehicle for control)
-
AChE or PChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI for AChE or BTCI for PChE) to all wells.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound bromide.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound bromide concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, from the resulting dose-response curve.
-
dot
Signaling Pathways
The inhibition of AChE and PChE by this compound bromide directly impacts cholinergic signaling pathways by increasing the concentration of acetylcholine at the neuromuscular junction and in the central and peripheral nervous systems. This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors.
dot
Conclusion
This compound bromide is a potent dual inhibitor of both acetylcholinesterase and pseudocholinesterase. Its long-acting and reversible carbamate-based mechanism of inhibition leads to a significant accumulation of acetylcholine, resulting in pronounced cholinergic effects. While quantitative data specifically differentiating its inhibitory potency against AChE and PChE is limited in recent literature, its high affinity for cholinesterases is well-established. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working with this compound and other cholinesterase inhibitors. Further research to elucidate the specific kinetics of this compound's interaction with both AChE and PChE would be valuable for a more complete understanding of its pharmacological profile.
References
- 1. This compound Bromide | C32H52Br2N4O4 | CID 5965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. Benzenaminium, 3,3'-(1,10-decanediylbis((methylimino)carbonyloxy))bis(N,N,N-trimethyl- | C32H52N4O4+2 | CID 5966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. medchemexpress.com [medchemexpress.com]
The Role of Demecarium in Elucidating Parasympathetic Nervous System Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demecarium bromide, a potent and long-acting reversible cholinesterase inhibitor, serves as a critical pharmacological tool for the investigation of the parasympathetic nervous system.[1][2] By preventing the degradation of acetylcholine (ACh), the primary neurotransmitter of the parasympathetic nervous system, this compound effectively amplifies and prolongs cholinergic signaling.[2] This targeted action allows researchers to meticulously study the physiological and pathophysiological roles of parasympathetic pathways in a variety of organ systems. This technical guide provides an in-depth overview of the application of this compound in parasympathetic research, with a focus on its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound bromide exerts its effects by reversibly inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, thereby potentiating the action of ACh on its postsynaptic receptors.[2] The parasympathetic nervous system utilizes two main types of cholinergic receptors: nicotinic and muscarinic receptors, which are located in autonomic ganglia and on effector organs, respectively.[3][4][5] The prolonged presence of acetylcholine in the synapse due to this compound administration leads to sustained activation of these receptors, resulting in classic parasympathomimetic effects.[2]
Signaling Pathways
The parasympathetic nervous system's effects are mediated through a cascade of intracellular signaling events initiated by the binding of acetylcholine to its receptors.
Cholinergic Signaling Pathway
The following diagram illustrates the generalized signaling pathway of the parasympathetic nervous system, highlighting the points of action for acetylcholine and the inhibitory effect of this compound on acetylcholinesterase.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound bromide to investigate its effects on various physiological parameters.
Table 1: Ocular Effects of this compound Bromide in a Canine Model
| Parameter | Concentration | Time to Peak Effect | Magnitude of Effect | Citation |
| Intraocular Pressure (IOP) | 0.125% | 49 hours | Significant Decrease | [6] |
| Intraocular Pressure (IOP) | 0.5% | 55 hours | Significant Decrease | [6] |
| Pupil Size | 0.125% and 0.5% | Parallel to IOP decrease | Miosis (constriction) | [6] |
Table 2: Systemic Effects of Topical this compound Bromide in a Canine Model
| Parameter | Dosage | Time Point | Observation | Citation |
| Serum Acetylcholinesterase (AChE) Levels | 0.25% every 8 hours | 24 hours | Statistically significant decline | [7] |
| Serum Acetylcholinesterase (AChE) Levels | 0.25% every 8 hours | 3 days | Rise to above baseline levels | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon previous research. The following are representative protocols for studying the effects of this compound.
In Vivo Assessment of Acetylcholinesterase Inhibition
This protocol is adapted from a study evaluating the systemic effects of topical this compound bromide in dogs.[7]
Objective: To quantify the change in serum acetylcholinesterase (AChE) activity following the administration of this compound bromide.
Materials:
-
This compound bromide solution (e.g., 0.25%)
-
Experimental subjects (e.g., healthy adult dogs)
-
Blood collection supplies (syringes, tubes)
-
Centrifuge
-
Spectrophotometer
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (substrate)
-
Phosphate buffer (pH 8.0)
Procedure:
-
Baseline Blood Collection: Collect a baseline blood sample from each subject prior to the administration of this compound.
-
This compound Administration: Administer a precise dose of this compound bromide as per the experimental design (e.g., 50 µL of 0.25% solution topically to one eye).
-
Serial Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 45 minutes, 1 hour 45 minutes, 4 hours 45 minutes, 24 hours, 3 days, and 7 days).
-
Serum Preparation: Centrifuge the blood samples to separate the serum.
-
AChE Activity Assay (Ellman's Method):
-
Prepare a reaction mixture containing phosphate buffer and DTNB.
-
Add a small volume of serum to the reaction mixture.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis: Calculate the AChE activity for each time point and compare it to the baseline values to determine the extent and duration of inhibition.
Experimental Workflow for In Vivo AChE Inhibition Study
Inferred Protocol for Studying Effects on Gastrointestinal Motility
While specific studies utilizing this compound for this purpose are limited, a protocol can be inferred from studies using other long-acting cholinesterase inhibitors like pyridostigmine.[5][8]
Objective: To assess the effect of this compound on colonic transit time.
Materials:
-
This compound bromide
-
Experimental subjects (e.g., animal models with constipation)
-
Radio-opaque markers or scintigraphy equipment
-
Imaging equipment (X-ray or gamma camera)
Procedure:
-
Baseline Transit Measurement: Administer radio-opaque markers orally and track their progression through the gastrointestinal tract via serial imaging to establish a baseline colonic transit time.
-
This compound Administration: Administer this compound bromide at a predetermined dose and schedule.
-
Repeat Transit Measurement: Following a treatment period, repeat the administration of radio-opaque markers and track their transit time.
-
Data Analysis: Compare the colonic transit times before and after this compound treatment to determine its effect on gastrointestinal motility.
Applications in Parasympathetic Research
The primary utility of this compound in a research setting is to create a state of heightened and prolonged parasympathetic activity. This allows for the investigation of:
-
Receptor Function and Density: By observing the exaggerated response to endogenous acetylcholine, researchers can infer the functionality and relative density of muscarinic and nicotinic receptors in various tissues.
-
Autonomic Control of Organ Systems: this compound can be used to study the parasympathetic regulation of cardiovascular function, glandular secretion, and smooth muscle contraction.[2][9] For instance, systemic side effects of this compound, such as gastrointestinal distress and potential cardiac symptoms, point to its influence on these systems.[2][9]
-
Pathophysiological Models: In models of diseases characterized by decreased cholinergic signaling, this compound can be used to explore the potential therapeutic benefits of enhancing parasympathetic tone.
-
Drug Discovery: As a potent cholinesterase inhibitor, this compound can serve as a reference compound in the development and screening of new drugs targeting the cholinergic system.
Conclusion
This compound bromide is a valuable and potent tool for researchers and drug development professionals studying the parasympathetic nervous system. Its well-defined mechanism of action and long-lasting effects provide a reliable method for potentiating cholinergic neurotransmission. By carefully designing experimental protocols and accurately interpreting the resulting physiological data, investigators can leverage this compound to gain deeper insights into the intricate workings of parasympathetic pathways in both health and disease.
References
- 1. Cardiac effect of cholinesterase inhibitors used in Alzheimer's disease--from basic research to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 3. Physostigmine-induced salivary secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potentiation by cholinesterase inhibitors of cholinergic activity in rat isolated stomach and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of topical ocular application of 0.25% this compound bromide on serum acetylcholinesterase levels in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomised controlled study of the effect of cholinesterase inhibition on colon function in patients with diabetes mellitus and constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preliminary Studies on the Neuroprotective Effects of Demecarium Bromide: A Technical Overview and Future Research Perspectives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document serves as a technical guide based on currently available scientific literature. Extensive searches for preliminary studies specifically investigating the neuroprotective effects of Demecarium bromide have yielded no direct experimental evidence. The information presented herein is based on its established mechanism of action as a cholinesterase inhibitor and the theoretical neuroprotective potential of this drug class as a whole.
Introduction
This compound bromide is a long-acting, reversible carbamate inhibitor of acetylcholinesterase (AChE) and pseudocholinesterase.[1][2][3] Its primary and well-established clinical application is in the treatment of glaucoma, where it reduces intraocular pressure by inducing miosis and increasing the outflow of aqueous humor.[1][2][3] While the neuroprotective effects of other cholinesterase inhibitors used in the management of neurodegenerative diseases like Alzheimer's are an active area of research, there is a notable absence of similar investigations into this compound bromide.
This guide summarizes the known pharmacology of this compound bromide, explores the putative neuroprotective mechanisms of cholinesterase inhibitors, and proposes a hypothetical framework for future preliminary studies into the potential neuroprotective effects of this compound bromide.
Established Pharmacology of this compound Bromide
The primary mechanism of action of this compound bromide is the inhibition of cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][3] This leads to an accumulation of ACh at cholinergic synapses, resulting in enhanced and prolonged cholinergic stimulation.
Mechanism in Glaucoma
In the eye, the accumulation of acetylcholine causes:
-
Miosis: Constriction of the pupil.
-
Ciliary Muscle Contraction: This leads to an increase in the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[1][2][3]
The following diagram illustrates the established mechanism of action of this compound bromide in the eye.
Quantitative Data from Veterinary Studies
While no neuroprotective data is available, some quantitative data exists from studies in dogs related to its use in glaucoma.
| Study Parameter | Animal Model | Dosage | Observation | Citation |
| Intraocular Pressure (IOP) Reduction | Beagles with normotensive and glaucomatous eyes | 0.125% and 0.5% topical solutions | Decreased IOP for 49 and 55 hours, respectively. | [4] |
| Systemic Acetylcholinesterase (AChE) Levels | Normal adult mixed-breed dogs | 50 µL of 0.25% solution topically every 8 hours for 6 days | Statistically significant decline in serum AChE levels within 24 hours, returning to above baseline by day 3. | [4] |
Theoretical Neuroprotective Mechanisms of Cholinesterase Inhibitors
Several studies on other cholinesterase inhibitors, such as donepezil, galantamine, and rivastigmine, suggest neuroprotective effects that are independent of their primary enzymatic inhibition.[1][2] A central hypothesis involves the modulation of cell survival signaling pathways through nicotinic acetylcholine receptors (nAChRs).
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis.[1][2][5] The proposed mechanism for its activation by some cholinesterase inhibitors is as follows:
-
nAChR Stimulation: Increased acetylcholine levels or direct interaction with nAChRs (specifically α4 and α7 subtypes) by the cholinesterase inhibitor activates these receptors.[1][3][6]
-
Kinase Activation: This receptor activation is thought to trigger downstream non-receptor tyrosine kinases like Fyn and Janus-activated kinase 2 (JAK2).[2][6]
-
PI3K Activation: These kinases then activate PI3K.
-
Akt Phosphorylation: Activated PI3K phosphorylates and activates Akt (also known as protein kinase B).
-
Anti-apoptotic Effects: Activated Akt phosphorylates and inactivates pro-apoptotic proteins (e.g., BAD, GSK-3β) and promotes the expression of anti-apoptotic proteins (e.g., Bcl-2), ultimately leading to increased neuronal survival.[6]
The following diagram illustrates this theoretical neuroprotective signaling pathway.
Proposed Experimental Protocols for Investigating Neuroprotective Effects of this compound Bromide
To address the current gap in knowledge, the following hypothetical experimental workflow is proposed to conduct preliminary studies on the neuroprotective effects of this compound bromide.
In Vitro Neuronal Viability Assay
-
Objective: To determine if this compound bromide protects neuronal cells from excitotoxicity-induced cell death.
-
Cell Line: SH-SY5Y human neuroblastoma cell line or primary cortical neurons.
-
Methodology:
-
Culture cells in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound bromide (e.g., 0.1 µM to 100 µM) for 24 hours.
-
Induce neurotoxicity by exposing cells to a neurotoxin such as glutamate or amyloid-beta peptide for a specified duration.
-
Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
-
Data Presentation:
| This compound Bromide Concentration | Neurotoxin | % Cell Viability (Mean ± SD) | % LDH Release (Mean ± SD) |
| Control (no drug) | - | 100 | 0 |
| Control (no drug) | + | ||
| 0.1 µM | + | ||
| 1 µM | + | ||
| 10 µM | + | ||
| 100 µM | + |
Western Blot Analysis of Signaling Pathways
-
Objective: To investigate if this compound bromide activates the PI3K/Akt signaling pathway in neuronal cells.
-
Cell Line: SH-SY5Y or primary cortical neurons.
-
Methodology:
-
Culture cells to confluency.
-
Treat cells with an effective concentration of this compound bromide (determined from the viability assay) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and collect protein extracts.
-
Perform Western blot analysis using primary antibodies against total Akt, phosphorylated Akt (p-Akt), total GSK-3β, and phosphorylated GSK-3β.
-
-
Data Presentation:
| Treatment | Time (min) | p-Akt / Total Akt Ratio | p-GSK-3β / Total GSK-3β Ratio |
| Vehicle Control | 60 | ||
| This compound Bromide | 15 | ||
| This compound Bromide | 30 | ||
| This compound Bromide | 60 |
The following diagram outlines this proposed experimental workflow.
Conclusion and Future Directions
Currently, there is no direct scientific evidence to support a neuroprotective role for this compound bromide. Its established clinical use is limited to the treatment of glaucoma. However, the broader class of cholinesterase inhibitors has demonstrated neuroprotective properties in various experimental models, primarily through the modulation of the PI3K/Akt signaling pathway.
Future research, following the proposed experimental protocols, is necessary to determine if this compound bromide shares these neuroprotective characteristics. Such studies would be the essential first step in exploring its potential repurposing for neurodegenerative diseases. Further investigations could then progress to animal models of neurodegeneration to assess efficacy and safety in a more complex biological system.
References
- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Mechanisms of neuroprotective effects of therapeutic acetylcholinesterase inhibitors used in treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibitors used in treatment of Alzheimer's disease prevent glutamate neurotoxicity via nicotinic acetylcholine receptors and phosphatidylinositol 3-kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Demecarium Bromide: An In-depth Technical Guide on its Impact on Muscarinic and Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological effects of demecarium bromide on the cholinergic system, with a specific focus on its impact on muscarinic and nicotinic acetylcholine receptors. This compound bromide primarily functions as a potent, long-acting, and reversible carbamate inhibitor of acetylcholinesterase (AChE). Its effects on muscarinic and nicotinic receptors are predominantly indirect, resulting from the accumulation of acetylcholine (ACh) in the synaptic cleft. This guide details the molecular interactions, downstream signaling pathways, and methodologies for studying these effects. Quantitative data on this compound's interaction with AChE is presented, and while direct receptor binding data is not extensively available in public literature, standard experimental protocols for its determination are provided.
Introduction
This compound bromide is a quaternary ammonium compound recognized for its parasympathomimetic properties.[1][2] Historically, it has been utilized as a topical medication for glaucoma to reduce intraocular pressure.[2] The therapeutic and physiological effects of this compound bromide are rooted in its potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3][4] By impeding AChE activity, this compound bromide elevates the concentration of ACh at cholinergic synapses, thereby amplifying and prolonging the action of endogenous ACh on its receptors.[5] This guide elucidates the consequential impact of this increased cholinergic tone on both muscarinic and nicotinic acetylcholine receptors.
Core Mechanism of Action: Acetylcholinesterase Inhibition
This compound bromide's primary mechanism of action is the reversible inhibition of both acetylcholinesterase and pseudocholinesterase.[6] As a carbamate inhibitor, it carbamylates the serine hydroxyl group within the active site of the cholinesterase enzyme. This carbamylated enzyme is significantly more stable than the acetylated intermediate formed during the normal hydrolysis of acetylcholine, leading to a prolonged inactivation of the enzyme.[7] The reversible nature of this inhibition allows for the eventual regeneration of the enzyme.[1] This sustained increase in acetylcholine levels at the neuromuscular junction and other cholinergic synapses leads to the persistent stimulation of both muscarinic and nicotinic receptors.[5]
Impact on Muscarinic Acetylcholine Receptors
The elevated levels of acetylcholine resulting from this compound bromide administration lead to the activation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and various functions within the central nervous system. The five subtypes of mAChRs (M1-M5) exhibit distinct signaling pathways and physiological roles.
-
M1, M3, and M5 Receptors (Gq/11-coupled): Predominantly coupled to the Gq/11 family of G-proteins, the activation of these receptors by acetylcholine stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.
-
M2 and M4 Receptors (Gi/o-coupled): These receptors are coupled to the Gi/o family of G-proteins. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and various downstream effectors. Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability, which is notably observed in the heart, leading to bradycardia.
Figure 1: Muscarinic Acetylcholine Receptor Signaling Pathways.
Impact on Nicotinic Acetylcholine Receptors
The accumulation of acetylcholine due to this compound bromide also leads to the activation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. These receptors are critical for neurotransmission in the central and peripheral nervous systems, as well as at the neuromuscular junction.
-
Neuromuscular Junction: At the neuromuscular junction, acetylcholine binds to nAChRs on the motor endplate, causing a rapid influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+). This influx of positive charge depolarizes the muscle cell membrane, generating an end-plate potential. If this potential reaches the threshold, it triggers a muscle action potential, leading to muscle contraction.
-
Autonomic Ganglia: In both the sympathetic and parasympathetic nervous systems, acetylcholine released from preganglionic neurons activates nAChRs on postganglionic neurons, leading to their depolarization and the propagation of the nerve impulse.
-
Central Nervous System: Neuronal nAChRs are composed of various subunit combinations (e.g., α4β2, α7) and are widely distributed in the brain. They are involved in a multitude of functions, including cognitive processes, learning, and memory. The activation of these receptors by acetylcholine leads to the influx of cations, primarily Na+ and Ca2+. The influx of Ca2+ is particularly significant as it can act as a second messenger, activating various intracellular signaling cascades, including those involving protein kinases and gene expression, which can have neuroprotective effects.
Figure 2: Nicotinic Acetylcholine Receptor Signaling Pathways.
Quantitative Data
The primary quantitative data available for this compound bromide pertains to its potent inhibitory activity on acetylcholinesterase. There is a notable lack of comprehensive, publicly accessible data on the direct binding affinities (Ki) or functional potencies (EC50/IC50) of this compound bromide at specific muscarinic and nicotinic receptor subtypes. Its actions on these receptors are widely considered to be a secondary consequence of AChE inhibition.
| Parameter | Value | Target | Comments |
| Apparent Affinity (Kiapp) | 0.15 µM | Acetylcholinesterase | This value reflects the potent inhibitory effect of this compound on the enzyme responsible for acetylcholine breakdown.[5] |
| Direct Receptor Binding (Ki) | Not Available | Muscarinic Receptor Subtypes | Data on direct interaction is not readily found in public literature. |
| Direct Receptor Potency (EC50/IC50) | Not Available | Muscarinic Receptor Subtypes | Functional data on direct receptor activation or inhibition is not readily available. |
| Direct Receptor Binding (Ki) | Not Available | Nicotinic Receptor Subtypes | Data on direct interaction is not readily found in public literature. |
| Direct Receptor Potency (EC50/IC50) | Not Available | Nicotinic Receptor Subtypes | Functional data on direct receptor activation or inhibition is not readily available. |
Table 1: Quantitative Pharmacological Data for this compound Bromide
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the pharmacological profile of a cholinesterase inhibitor like this compound bromide and to assess its potential direct effects on cholinergic receptors.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB²⁻ formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
This compound bromide (or other test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound bromide in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 200 µL of phosphate buffer.
-
Control (100% activity): 140 µL of buffer, 20 µL of AChE solution, and 20 µL of buffer (or vehicle for the inhibitor).
-
Test Compound: 140 µL of buffer, 20 µL of AChE solution, and 20 µL of this compound bromide at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of DTNB solution, followed by 10 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).
-
Determine the percentage of inhibition for each concentration of this compound bromide: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. Effects of cholinesterase inhibitors on rat nicotinic receptor levels in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound Bromide | C32H52Br2N4O4 | CID 5965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Experimental and clinical toxicology of anticholinesterase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Topical Administration of Demecarium Bromide in Canine Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Demecarium bromide in experimental canine glaucoma models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound bromide is a long-acting, reversible acetylcholinesterase inhibitor.[1] By inhibiting the breakdown of acetylcholine (ACh) at the neuromuscular junction of the ciliary body, it leads to sustained parasympathetic stimulation.[1] This results in the contraction of the ciliary muscle, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP).[1][2] In canine models of glaucoma, this compound bromide is primarily investigated for its potential to prevent or delay the onset of glaucoma in high-risk animals and to manage IOP in established cases.[3]
Mechanism of Action: Cholinergic Signaling in the Ciliary Muscle
This compound bromide's therapeutic effect in glaucoma is a direct consequence of its potentiation of cholinergic signaling within the eye. The diagram below illustrates the key steps in this pathway.
References
Application Note: Quantification of Demecarium Bromide in Ophthalmic Solutions using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-024
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Demecarium Bromide in aqueous ophthalmic solutions. This compound Bromide, a quaternary ammonium compound, is a long-acting cholinesterase inhibitor used in the treatment of glaucoma.[1][2] The described isocratic, reverse-phase method provides a reliable and efficient means for quality control and formulation analysis.
Introduction
This compound Bromide is a parasympathomimetic agent that reduces intraocular pressure by inhibiting acetylcholinesterase.[1] Accurate quantification is crucial for ensuring the safety and efficacy of ophthalmic formulations. This document provides a detailed protocol for the determination of this compound Bromide using a reverse-phase HPLC method with UV detection, based on established analytical principles for quaternary ammonium compounds.[3][4]
Experimental Workflow
The overall process from sample receipt to final quantification is outlined in the workflow diagram below. This procedure ensures consistency and accuracy in the analytical results.
Caption: Experimental workflow for this compound Bromide quantification.
Instrumentation and Materials
Instrumentation
-
HPLC System with UV Detector (e.g., Agilent 1260 Infinity II, Waters Alliance)
-
Data Acquisition and Analysis Software (e.g., OpenLab CDS, Empower)
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, Nylon or PVDF)
Chemicals and Reagents
-
This compound Bromide Reference Standard (USP grade)[5]
-
Acetonitrile (HPLC grade)
-
Sodium Acetate (Analytical grade)
-
Glacial Acetic Acid (Analytical grade)
-
Deionized Water (18.2 MΩ·cm)
Experimental Protocols
Preparation of Solutions
Mobile Phase (40:60 Acetonitrile:Acetate Buffer)
-
Acetate Buffer (pH 5.0): Dissolve an appropriate amount of sodium acetate in deionized water to make a 50 mM solution. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid.
-
Mobile Phase: Mix Acetonitrile and the prepared Acetate Buffer in a 40:60 (v/v) ratio.
-
Degas the mobile phase by sonicating for 15-20 minutes before use.
Standard Stock Solution (500 µg/mL)
-
Accurately weigh approximately 25 mg of this compound Bromide Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with deionized water. Mix thoroughly.
Working Standard Solutions (5 - 100 µg/mL)
-
Prepare a series of at least five working standards by serial dilution of the Standard Stock Solution with deionized water.
-
These solutions will be used to construct the calibration curve.
Sample Preparation
-
Transfer a volume of the ophthalmic solution equivalent to 2.5 mg of this compound bromide into a 50 mL volumetric flask.[5]
-
Dilute to volume with deionized water and mix well. This yields a theoretical concentration of 50 µg/mL.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Conditions
A reverse-phase HPLC method is described for the analysis of this compound bromide.[3] The conditions provided in the table below are based on established methods for similar quaternary ammonium compounds and should be optimized as needed.[6]
| Parameter | Condition |
| Column | µBondapak CN, (e.g., 300 mm x 3.9 mm, 10 µm) or equivalent CN/C18 column |
| Mobile Phase | 40:60 (v/v) Acetonitrile : 50 mM Sodium Acetate Buffer (pH 5.0) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
| UV Detection | 254 nm |
| Run Time | Approximately 10 minutes |
Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (deionized water) to ensure no carryover or contamination.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Inject a standard solution after every 6-10 sample injections to monitor system suitability.
Data Analysis and Calculations
-
Calibration Curve: Plot the peak area response of the this compound Bromide standards against their corresponding concentrations (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.
-
Quantification: Calculate the concentration of this compound Bromide in the prepared sample solution using the regression equation.
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope
-
Final Concentration: Adjust the calculated concentration for the dilution performed during sample preparation to determine the final concentration in the original ophthalmic solution.
Method Performance Characteristics
The following table summarizes typical method validation parameters. These values are representative and should be verified by the end-user.
| Parameter | Typical Specification / Result |
| Linearity (R²) | ≥ 0.999 |
| Range | 5 - 100 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
Note: Data is based on typical performance for similar HPLC methods and should be established during formal method validation as per ICH guidelines.[7][8][9]
Conclusion
The HPLC method described provides a specific, accurate, and precise tool for the quantification of this compound Bromide in ophthalmic solutions. The protocol is suitable for routine quality control testing and formulation development activities.
References
- 1. This compound Bromide | C32H52Br2N4O4 | CID 5965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of this compound bromide and related compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quaternary ammonium compounds in milk: detection by reverse-phase high performance liquid chromatography and their effect on starter growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Bromide Ophthalmic Solution [drugfuture.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. journal-innovations.com [journal-innovations.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compounding Demecarium Bromide Ophthalmic Solutions for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Demecarium bromide, its mechanism of action, and detailed protocols for the preparation of ophthalmic solutions for research purposes. The information is intended to guide researchers in the formulation and experimental application of this potent, long-acting cholinesterase inhibitor.
Introduction
This compound bromide is a quaternary ammonium compound that functions as a reversible inhibitor of both acetylcholinesterase (AChE) and pseudocholinesterase.[1][2] Its inhibition of these enzymes leads to an accumulation of acetylcholine (ACh) at cholinergic synapses, potentiating the effects of ACh.[2][3] In ophthalmology, this mechanism is harnessed to induce miosis (pupil constriction) and contraction of the ciliary muscle.[1][4] These actions increase the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP).[1][2]
Historically, this compound bromide was commercially available under the trade name Humorsol® for the treatment of glaucoma.[4][5] However, this product has been discontinued, necessitating the compounding of this compound bromide solutions for both clinical and research applications.[4] These application notes provide essential information for researchers working with compounded this compound bromide ophthalmic solutions.
Mechanism of Action
This compound bromide's primary pharmacological effect is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[2] By preventing the breakdown of acetylcholine, this compound bromide effectively increases the concentration and prolongs the action of this neurotransmitter at muscarinic receptors in the eye.[2][3]
The key ocular tissues affected are the iris sphincter and the ciliary muscle, which are rich in M3 muscarinic receptors.[6] The binding of acetylcholine to these Gq protein-coupled receptors activates the phospholipase C (PLC) signaling pathway. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels lead to the contraction of the smooth muscle cells in the iris sphincter and ciliary body.[6]
Contraction of the iris sphincter muscle results in miosis.[1] Contraction of the ciliary muscle pulls on the trabecular meshwork, which increases the outflow of aqueous humor and consequently lowers intraocular pressure.[2]
Signaling Pathway
Caption: Signaling pathway of this compound bromide in ocular smooth muscle cells.
Quantitative Data Summary
The following tables summarize quantitative data from research studies on this compound bromide ophthalmic solutions.
Table 1: Effect of this compound Bromide on Intraocular Pressure (IOP) and Pupil Size in Beagles [7]
| Concentration | Maximum IOP Reduction | Duration of IOP Reduction | Onset of Miosis | Peak Miosis |
| 0.125% | Significant | Up to 49 hours | Within 1 hour | 2 to 4 hours |
| 0.25% | Significant | Up to 55 hours | Within 1 hour | 2 to 4 hours |
| 0.5% | Significant | Up to 55 hours | Within 1 hour | 2 to 4 hours |
Table 2: Comparative Efficacy of Prophylactic Glaucoma Therapy in Dogs [8]
| Treatment | Median Time to Glaucoma Onset in Fellow Eye |
| 0.25% this compound bromide + topical corticosteroid (sid) | 31 months |
| 0.5% Betaxolol (bid) | 30.7 months |
| Untreated Control | 8 months |
Experimental Protocols
Protocol for Compounding a Sterile 0.25% this compound Bromide Ophthalmic Solution
This protocol is a representative formulation based on available literature. Researchers should perform their own stability and sterility testing.
Materials:
-
This compound bromide powder, USP grade
-
Benzalkonium chloride (as a 50% solution)
-
Sodium chloride, USP grade
-
Sterile water for injection (WFI)
-
Hydrochloric acid (HCl) and/or Sodium hydroxide (NaOH) (for pH adjustment)
-
Sterile 0.22 µm syringe filters
-
Sterile ophthalmic dropper bottles
Equipment:
-
Calibrated analytical balance
-
Sterile glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
pH meter
-
Laminar flow hood or other aseptic environment
Procedure:
-
Preparation of Vehicle:
-
In a sterile beaker within a laminar flow hood, add approximately 80% of the final volume of sterile WFI.
-
While stirring, add sodium chloride to achieve a final concentration that will result in an isotonic solution (approximately 0.9%).
-
Add benzalkonium chloride to a final concentration of 0.01% (e.g., for a 10 mL final volume, add 2 µL of a 50% benzalkonium chloride solution). This is a common preservative concentration in ophthalmic solutions.[9][10]
-
Mix until all components are fully dissolved.
-
-
pH Adjustment:
-
Measure the pH of the vehicle. Ophthalmic solutions of this compound bromide typically have a pH between 5.0 and 7.5.[11]
-
Adjust the pH to within this range using small additions of sterile HCl or NaOH solution.
-
-
Addition of this compound Bromide:
-
Accurately weigh the required amount of this compound bromide powder to achieve a final concentration of 0.25% (2.5 mg/mL).
-
Slowly add the this compound bromide powder to the stirring vehicle.
-
Continue stirring until the powder is completely dissolved.
-
-
Final Volume and Sterilization:
-
Add sterile WFI to reach the final desired volume.
-
Mix thoroughly.
-
Aseptically draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into a sterile ophthalmic dropper bottle.
-
Securely cap the bottle.
-
-
Labeling and Storage:
Experimental Workflow for Evaluating IOP and Pupil Size in an Animal Model
Caption: Workflow for in vivo evaluation of this compound bromide ophthalmic solution.
Safety Precautions
This compound bromide is a potent cholinesterase inhibitor and should be handled with care.
-
Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling this compound bromide powder and solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes.
-
Administration: When administering the solution to animals, wear gloves.[6]
-
Spills: In case of a spill, clean the area thoroughly.
-
Toxicity: Be aware of the signs of systemic cholinergic toxicity, which can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).
Conclusion
Compounded this compound bromide ophthalmic solutions are valuable tools for ophthalmic research, particularly in studies related to glaucoma and miosis. The protocols and data presented in these application notes provide a foundation for researchers to prepare and utilize these solutions effectively and safely. It is imperative that researchers adhere to strict aseptic techniques during compounding and follow appropriate safety precautions when handling this potent compound. Further research into the long-term stability of compounded this compound bromide solutions is warranted.
References
- 1. svpmeds.com [svpmeds.com]
- 2. This compound Bromide Ophthalmic Solution [drugfuture.com]
- 3. Account Suspended [iopeyes.com]
- 4. vetrxdirect.com [vetrxdirect.com]
- 5. This compound Bromide Ophthalmic Solution [doi.usp.org]
- 6. chewy.com [chewy.com]
- 7. Humorsol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. This compound bromide | 56-94-0 [chemicalbook.com]
- 9. Wedgewood Pharmacy [wedgewood.com]
- 10. This compound Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 11. This compound Bromide for Dogs - Wedgewood Pharmacy [wedgewood.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Demecarium in Lowering Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo models and experimental protocols for evaluating the efficacy of Demecarium bromide in reducing intraocular pressure (IOP). The information is intended to guide researchers in designing and executing preclinical studies for glaucoma therapy.
Introduction
This compound bromide is a long-acting, reversible acetylcholinesterase inhibitor that functions as a parasympathomimetic agent.[1][2] By inhibiting the breakdown of acetylcholine in the eye, this compound enhances cholinergic stimulation of the iris sphincter and ciliary muscles.[3][4] This action leads to pupillary constriction (miosis) and contraction of the ciliary muscle, which in turn increases the outflow of aqueous humor through the trabecular meshwork, ultimately lowering intraocular pressure.[3][4][5] These characteristics make this compound a subject of interest for the management of glaucoma, particularly in veterinary medicine.
Signaling Pathway of this compound-Induced IOP Reduction
This compound's mechanism of action is centered on the cholinergic signaling pathway within the anterior segment of the eye. By inhibiting acetylcholinesterase, it prolongs the effect of acetylcholine on muscarinic receptors of the ciliary muscle and iris sphincter. The contraction of the ciliary muscle is the primary driver of IOP reduction in open-angle glaucoma. This contraction pulls on the scleral spur and trabecular meshwork, which widens the spaces within the meshwork and dilates Schlemm's canal, thereby decreasing resistance to aqueous humor outflow.[5][6][7]
In Vivo Models for Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-glaucoma drugs. While this compound has been extensively studied in canines with naturally occurring glaucoma, other induced models in species like rabbits are also valuable for broader screening purposes.
Canine Model: Inherited Glaucoma in Beagles
Beagles with a genetic predisposition to primary angle-closure glaucoma are a well-established model for studying glaucoma and the effects of therapeutic agents.[8][9] This model closely mimics the progression of the disease in humans and is particularly useful for long-term efficacy and safety studies.
Canine Model: Normotensive Dogs
Studies in normotensive dogs, often Beagles, are useful for characterizing the pharmacological effects of this compound on IOP and pupil size without the confounding factors of a diseased state.[8][9] These studies help establish dose-response relationships and duration of action.
Rabbit Model: Induced Ocular Hypertension
Rabbits are a commonly used model in ophthalmic research due to their large eyes and ease of handling.[10] Ocular hypertension can be induced through several methods to create a model for screening anti-glaucoma drugs.
-
Steroid-Induced Glaucoma: Topical administration of corticosteroids like dexamethasone over several weeks can induce a sustained elevation in IOP, mimicking a key feature of human glaucoma.[10][11]
-
Laser-Induced Ocular Hypertension: Photocoagulation of the trabecular meshwork using an argon laser can obstruct aqueous outflow and raise IOP.[9][10]
-
Injection of Viscous Substances: Injecting substances like methylcellulose into the anterior chamber can physically obstruct the trabecular meshwork and lead to elevated IOP.[10]
Experimental Protocols
Below are detailed protocols for key experiments to evaluate the efficacy of this compound in vivo.
Protocol 1: IOP and Pupil Size Measurement in Dogs
Objective: To measure intraocular pressure and pupil size in dogs following topical administration of this compound bromide.
Materials:
-
Tonometer (rebound tonometer like TonoVet® or applanation tonometer like Tono-Pen®)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride), if using applanation tonometry
-
Calipers or a ruler for measuring pupil diameter
-
This compound bromide ophthalmic solution (e.g., 0.125%, 0.25%)
-
Control vehicle solution (e.g., saline)
-
Calm and comfortable environment for the animal
Procedure:
-
Animal Preparation: Acclimatize the dog to the experimental setting to minimize stress, as this can artificially elevate IOP. Gently restrain the dog in a comfortable position.[1]
-
Baseline Measurements:
-
Measure the baseline IOP in both eyes. For rebound tonometry, the device takes multiple readings and provides an average.[3] For applanation tonometry, apply a drop of topical anesthetic and wait for it to take effect before gently touching the tonometer to the cornea.[1] Normal IOP in dogs ranges from 10 to 25 mmHg.[3][12]
-
Measure the baseline pupil diameter in a dimly lit, standardized environment.
-
-
Drug Administration:
-
Administer a single drop of the this compound bromide solution to one eye (the treated eye).
-
Administer a single drop of the vehicle solution to the contralateral eye (the control eye).
-
-
Post-Treatment Measurements:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 36, 48, and 55 hours post-instillation), measure the IOP and pupil diameter in both eyes using the same techniques as for baseline measurements.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
-
Compare the IOP and pupil diameter between the treated and control eyes.
-
Plot the mean IOP and pupil diameter over time to visualize the drug's effect and duration of action.
-
Protocol 2: Induction of Ocular Hypertension in Rabbits (Steroid Model)
Objective: To create a rabbit model of ocular hypertension for screening the IOP-lowering effects of this compound.
Materials:
-
New Zealand White rabbits
-
0.1% dexamethasone ophthalmic solution
-
Tonometer suitable for rabbits
-
Slit-lamp for ocular health examination
Procedure:
-
Animal Selection and Baseline: Select healthy adult rabbits and measure their baseline IOP daily for one week to establish a stable baseline.
-
Induction of Ocular Hypertension:
-
Instill one drop of 0.1% dexamethasone solution into one eye of each rabbit, three to four times daily.[10] The contralateral eye can serve as a control.
-
Continue the dexamethasone administration for 2 to 4 weeks.
-
-
Monitoring IOP: Measure the IOP in both eyes two to three times per week during the induction period. A significant and stable increase in IOP (e.g., >5 mmHg above baseline) in the dexamethasone-treated eye indicates the successful induction of ocular hypertension.[11]
-
Efficacy Testing: Once ocular hypertension is established, the rabbits can be used to test the IOP-lowering effect of this compound using a protocol similar to Protocol 1.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of this compound.
Data Presentation
Quantitative data from efficacy studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Efficacy of this compound Bromide on Intraocular Pressure in Beagles
| Concentration | Animal Model | Duration of IOP Reduction (hours) | Peak Effect Time | Reference |
| 0.125% | Normotensive & Glaucomatous Beagles | 49 | Not specified | [8][9][13] |
| 0.25% | Normotensive Beagles | Not specified | 31 hours | [14] |
| 0.5% | Normotensive & Glaucomatous Beagles | 55 | Not specified | [8][9][13] |
Table 2: Comparative Effects of this compound Bromide and Pilocarpine in Normotensive Dogs
| Parameter | 0.25% this compound Bromide | 2% Pilocarpine | Time to Peak Effect | Reference |
| IOP Reduction | Observed decrease | Observed decrease | 31 hours | 7 hours |
| Aqueous Flare | Increase to 28 pc/ms | Increase to 167 pc/ms | 31 hours | 7 hours |
*pc/ms = photon counts per millisecond (a measure of aqueous flare)
Safety and Precautions
-
When using this compound, it is important to be aware of potential side effects, which can include local eye inflammation.[2]
-
Systemic side effects, though less common, can occur and are typically related to gastrointestinal distress.[2]
-
This compound should be used with caution in conjunction with other cholinesterase inhibitors to avoid systemic toxicity.[2]
-
The drug is contraindicated in cases of secondary glaucoma due to anterior uveitis.[2]
Conclusion
The in vivo models and protocols described provide a robust framework for evaluating the efficacy of this compound bromide in lowering intraocular pressure. The Beagle model of inherited glaucoma offers a clinically relevant system for long-term studies, while induced ocular hypertension models in rabbits are suitable for initial screening. Consistent and accurate measurement of IOP and pupil size, coupled with careful data analysis, are essential for characterizing the pharmacological profile of this compound and its potential as a therapeutic agent for glaucoma.
References
- 1. jorvet.com [jorvet.com]
- 2. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Aqueous Humor Dynamics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous Humor Outflow: Dynamics and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deconstructing aqueous humor outflow – the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of an intraocular pressure curve protocol for use in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tonometry (Eye Pressure Testing) in Dogs [petplace.com]
- 13. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of topically applied 2% pilocarpine and 0.25% this compound bromide on blood-aqueous barrier permeability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Measurement of Acetylcholinesterase Inhibition by Demecarium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demecarium bromide is a potent, long-acting, and reversible carbamate inhibitor of both acetylcholinesterase (AChE) and pseudocholinesterase.[1][2] Its mechanism of action involves the carbamoylation of the serine hydroxyl group within the active site of the cholinesterase enzymes, leading to their inactivation. This inhibition results in the accumulation of acetylcholine at cholinergic synapses, potentiating its effects. Due to its miotic and intraocular pressure-reducing properties, this compound has been utilized in the treatment of glaucoma.[1][3]
Accurate in vitro measurement of AChE inhibition is crucial for understanding the potency and mechanism of action of compounds like this compound. The most widely accepted and utilized method for this purpose is the spectrophotometric assay developed by Ellman. This document provides detailed application notes and protocols for measuring the inhibition of acetylcholinesterase by this compound in vitro using the Ellman's method.
Principle of the Assay
The Ellman's assay is a colorimetric method that quantifies acetylcholinesterase activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The sulfhydryl group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decrease in the rate of color formation.
Quantitative Data Summary
The inhibitory potency of this compound bromide against acetylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. While extensive in vitro IC50 data for this compound is not widely available in publicly accessible literature, its high potency is well-recognized.
| Parameter | Value | Enzyme Source | Reference |
| Kiapp (Apparent Affinity) | 0.15 µM | Not Specified | [MedChemExpress] |
Note: The Kiapp value provides an indication of the inhibitor's binding affinity to the enzyme. Further in-house determination of the IC50 value under specific experimental conditions is highly recommended.
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound bromide
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipettes
-
Incubator
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1 U/mL.
-
ATChI Solution (10 mM): Dissolve an appropriate amount of ATChI in deionized water. Prepare this solution fresh daily.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in phosphate buffer. Protect from light.
-
This compound Bromide Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., deionized water or DMSO).
-
This compound Bromide Working Solutions: Prepare a series of dilutions of the this compound bromide stock solution in phosphate buffer to cover a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).
Assay Procedure (96-well plate format)
-
Assay Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of DTNB solution.
-
Inhibitor Wells: 120 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of DTNB solution + 20 µL of this compound bromide working solution (at various concentrations).
-
-
Pre-incubation:
-
Add the respective components (excluding ATChI) to the wells of the 96-well plate.
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 20 µL of the ATChI solution to all wells except the blank to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm every 60 seconds for a period of 10-20 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each concentration of this compound bromide using the following formula:
where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound bromide concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition, which can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Visualizations
Signaling Pathway of Acetylcholine and Inhibition by this compound
References
Application Notes and Protocols for the Administration of Demecarium Bromide in Canine Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Demecarium bromide in canine models of glaucoma for research purposes. The following sections detail the mechanism of action, administration protocols, and expected outcomes, supported by quantitative data and visual diagrams.
Introduction to this compound Bromide
This compound bromide is a potent, long-acting parasympathomimetic drug that functions as a cholinesterase inhibitor.[1] By reversibly inactivating acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, this compound bromide leads to an accumulation of acetylcholine at neuromuscular junctions of the iris sphincter and ciliary body.[2][3] This results in sustained miosis (constriction of the pupil) and contraction of the ciliary muscle, which in turn increases the outflow of aqueous humor from the eye and reduces intraocular pressure (IOP).[1][4] Due to its prolonged duration of action, it is a valuable tool in both the clinical management and research of glaucoma in canines.[1][3]
Mechanism of Action Signaling Pathway
The signaling pathway of this compound bromide in reducing intraocular pressure is initiated by its inhibition of acetylcholinesterase in the iris and ciliary body. This leads to an accumulation of acetylcholine, which then stimulates muscarinic receptors on the iris sphincter and ciliary muscles.
Caption: Signaling pathway of this compound bromide in the canine eye.
Quantitative Data on Efficacy and Systemic Effects
The following tables summarize the quantitative data on the efficacy of this compound bromide in reducing IOP and its systemic effects in canines.
| Concentration | Duration of IOP Reduction (in Beagles) | Reference |
| 0.125% | 49 hours | [5] |
| 0.25% | Not explicitly stated, but used in studies. | [6] |
| 0.5% | 55 hours |
| Parameter | Method | Results | Reference |
| Systemic Acetylcholinesterase (AChE) Levels | 50 µL of 0.25% this compound bromide applied to one eye every 8 hours for 6 days in mixed-breed dogs (18-27 kg). Blood analysis at various time points. | AChE levels declined significantly within the first 24 hours. Levels rose above baseline by day 3 in most dogs. Some individuals approached clinical toxicity. |
Experimental Protocols
Animal Model: Induction of Experimental Glaucoma
For research purposes, a controlled and reproducible model of glaucoma is essential. Both hereditary and induced models can be utilized. Beagles are a commonly used breed in glaucoma research due to a familial predisposition to the condition.[7]
Protocol for Non-Invasive, Controlled Ocular Hypertension:
This method allows for precise control over the magnitude and duration of IOP elevation.[8][9]
-
Animal Selection: Use purpose-bred adult Beagle dogs.
-
Anesthesia: Induce general anesthesia and maintain throughout the procedure.
-
Procedure:
-
Place a vascular loop circumferentially around the globe, approximately 2 mm posterior to the limbus.
-
Apply external pressure to the loop to increase IOP to the desired target range (e.g., 36-45 mmHg).
-
Maintain the target IOP for a set duration (e.g., 3 hours).
-
Repeat the procedure as needed to induce glaucomatous changes. The contralateral eye can serve as a control.
-
Alternative Protocol: Microbead Occlusion Model:
This method involves injecting microbeads into the anterior chamber to obstruct aqueous outflow.[8][10][11]
-
Animal Selection: Can be performed in various canine breeds.
-
Anesthesia: General anesthesia is required.
-
Procedure:
-
Under sterile conditions, inject a suspension of polystyrene microbeads into the anterior chamber.
-
The volume and concentration of microbeads can be adjusted to achieve the desired level of IOP elevation.
-
Administration of this compound Bromide
Materials:
-
Compounded this compound bromide ophthalmic solution (0.125% or 0.25%).[4][12]
-
Sterile gloves.
-
Clean, soft cloth.
Protocol:
-
Handling Precautions: Wear gloves during administration. Pregnant individuals should not handle this medication.[12][13]
-
Dosage: Instill one drop of the specified concentration into the conjunctival sac of the affected eye(s).
-
Frequency: Administration is typically once to twice daily.[1][3]
-
Administration Technique:
-
Gently restrain the dog.
-
With one hand, gently open the eyelids.
-
With the other hand, hold the dropper bottle close to the eye without touching the cornea or conjunctiva.
-
Instill one drop into the lower conjunctival sac.
-
Allow the dog to blink to spread the medication.
-
Wipe away any excess solution from the periocular area with a clean cloth.[13]
-
-
Multiple Medications: If other topical medications are being used, wait at least 5 minutes between administrations.[12]
Monitoring Protocols
4.3.1. Intraocular Pressure (IOP) Monitoring
Method: Rebound tonometry (e.g., TonoVet®) is a well-validated and generally well-tolerated method for measuring IOP in dogs and does not typically require topical anesthesia.[14][15][16][17][18]
Protocol:
-
Calibration: Ensure the tonometer is calibrated according to the manufacturer's instructions.
-
Restraint: Gently restrain the dog in a comfortable position.
-
Measurement:
-
Hold the tonometer perpendicular to the central cornea.
-
Take multiple readings (e.g., 3-6) and average them to obtain a final IOP measurement.
-
Record the IOP at baseline (before this compound bromide administration) and at regular intervals post-administration (e.g., 1, 2, 4, 8, 12, 24, 48 hours) to determine the efficacy and duration of action.
-
4.3.2. Electroretinography (ERG)
ERG is used to assess the function of the retina and can detect glaucomatous damage to retinal ganglion cells.[9][19]
Protocol:
-
Dark Adaptation: Dark-adapt the dog for a minimum of 20 minutes prior to scotopic ERG recording.
-
Anesthesia/Sedation: Anesthesia or heavy sedation is typically required to minimize movement artifacts.
-
Pupil Dilation: A mydriatic agent may be used to ensure maximal pupil dilation.
-
Electrode Placement: Place a corneal electrode, a reference electrode, and a ground electrode according to standard protocols.
-
Stimulation and Recording: Use a Ganzfeld dome for full-field stimulation. Record scotopic and photopic responses to a series of light flashes of varying intensity and frequency. Pattern ERG (PERG) is particularly useful for assessing retinal ganglion cell function.[19]
-
Data Analysis: Analyze the amplitude and implicit times of the a- and b-waves. A reduction in the b-wave amplitude can indicate retinal dysfunction.
4.3.3. Histopathology
Histopathological examination of the retina and optic nerve provides definitive evidence of glaucomatous damage.[7][20][21]
Protocol:
-
Tissue Collection: At the end of the study, humanely euthanize the animals and enucleate the eyes.
-
Fixation: Fix the globes in an appropriate fixative (e.g., 10% neutral buffered formalin or Davidson's solution).
-
Processing and Sectioning: Process the tissues, embed in paraffin, and section the retina and optic nerve.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology and ganglion cell numbers. Special stains or immunohistochemistry can be used to evaluate specific cellular changes, such as apoptosis (TUNEL assay) or glial cell activation.[20]
-
Microscopic Examination: Examine the sections under a microscope to assess for retinal ganglion cell loss, thinning of the nerve fiber layer, and optic nerve head cupping and axonal degeneration.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound bromide in a canine glaucoma model.
Caption: A typical experimental workflow for glaucoma research.
Potential Side Effects and Management
Local Side Effects:
-
Ocular irritation: Mild burning, stinging, or redness may occur.[1]
-
Miosis: Significant pupil constriction is an expected effect.
Systemic Side Effects:
-
Systemic absorption can lead to cholinergic side effects, including salivation, vomiting, diarrhea, and bradycardia. These are more likely in smaller dogs or with higher doses.[4]
Management:
-
Monitor for signs of local irritation and systemic toxicity.
-
In cases of severe ocular irritation, co-administration of a topical corticosteroid may be considered.[1]
-
If systemic side effects occur, reduce the dosage or discontinue the medication.
Conclusion
This compound bromide is a valuable pharmacological tool for inducing a sustained reduction in intraocular pressure in canine models of glaucoma. The protocols outlined in these application notes provide a framework for conducting rigorous and reproducible research into the pathophysiology and treatment of glaucoma. Careful adherence to these methodologies will ensure the generation of high-quality data for the development of novel ophthalmic therapies.
References
- 1. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 2. Managing Pet Glaucoma: What this compound Bromide Can Do – Skippack Pharmacy [skippackpharmacy.com]
- 3. dvm360.com [dvm360.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. VetFolio [vetfolio.com]
- 7. vetmed.wisc.edu [vetmed.wisc.edu]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Item - Development of a Canine Glaucoma Model with Controlled Ocular Hypertension - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. Microbead models in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of an experimental glaucoma animal model: A comparison of microbead injection with or without hydroxypropyl methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Account Suspended [iopeyes.com]
- 13. This compound Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 14. Comparative intraocular pressure measurements using three different rebound tonometers through in an ex vivo analysis and clinical trials in canine eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of a rebound tonometer for measuring intraocular pressure in dogs and horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. madbarn.com [madbarn.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Early histopathologic changes in the retina and optic nerve in canine primary angle-closure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. vetophtho.org [vetophtho.org]
Application of Demecarium in Studies of Aqueous Humor Dynamics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Demecarium bromide is a potent, long-acting, reversible cholinesterase inhibitor.[1][2] In ophthalmology, it is utilized for its ability to reduce intraocular pressure (IOP), making it a valuable tool in the study of aqueous humor dynamics and the management of glaucoma.[1][2][3] Its primary mechanism of action involves the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine at cholinergic synapses.[2] This leads to an accumulation of acetylcholine, resulting in enhanced and prolonged stimulation of muscarinic receptors in the eye.
The primary effects of this compound on aqueous humor dynamics are mediated through its miotic and cyclotonic actions. By causing constriction of the pupil (miosis) and contraction of the ciliary muscle, this compound facilitates the outflow of aqueous humor through the trabecular meshwork, thereby lowering IOP.[1] This makes it a useful agent for experimental models aimed at investigating the conventional outflow pathway.
This compound's prolonged duration of action, which can last up to 48 hours or more in dogs, allows for less frequent administration in experimental settings compared to direct-acting miotics like pilocarpine.[1][4] However, researchers should be aware of its potential to cause systemic cholinergic side effects, especially at higher doses, and its potential to break down the blood-aqueous barrier.[1]
Mechanism of Action
This compound bromide acts as an indirect parasympathomimetic agent by reversibly inactivating acetylcholinesterase. This leads to the accumulation of acetylcholine at the neuromuscular junctions of the iris sphincter and ciliary muscle. The increased acetylcholine stimulates muscarinic receptors, leading to two key physiological responses that enhance aqueous humor outflow:
-
Contraction of the Iris Sphincter: This results in pupillary constriction (miosis). Miosis pulls the peripheral iris away from the trabecular meshwork, physically opening the iridocorneal angle and improving aqueous humor drainage.[1]
-
Contraction of the Ciliary Muscle: The longitudinal fibers of the ciliary muscle insert into the trabecular meshwork and scleral spur. Contraction of this muscle pulls on the trabecular meshwork, widening the spaces within the meshwork and increasing the facility of aqueous humor outflow into Schlemm's canal.
The following diagram illustrates the signaling pathway of this compound's action:
References
Application Notes and Protocols for Demecarium-Induced Miosis in Experimental Ophthalmic Procedures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Demecarium bromide for the induction of miosis in experimental ophthalmic procedures. The following sections detail the mechanism of action, protocols for use in animal models, quantitative data on its effects, and important safety considerations.
Introduction
This compound bromide is a potent, long-acting, reversible cholinesterase inhibitor.[1] In ophthalmic applications, it functions as a parasympathomimetic by preventing the breakdown of acetylcholine (ACh) by acetylcholinesterase (AChE) at the neuromuscular junctions of the iris sphincter and ciliary muscles.[2] The resulting accumulation of ACh leads to sustained pupillary constriction (miosis) and contraction of the ciliary muscle.[1][2]
Historically used for the management of glaucoma in both humans and canines, the commercial formulation of this compound bromide (Humorsol®) is no longer available.[3][4] However, it can be obtained from compounding pharmacies for research and veterinary use.[3][4][5] Its long duration of action makes it a valuable tool for experimental procedures requiring sustained miosis.
Mechanism of Action
This compound bromide's miotic effect is initiated by its inhibition of AChE in the synaptic cleft of the neuromuscular junctions in the iris sphincter and ciliary muscles. This inhibition leads to an increased concentration and prolonged action of acetylcholine, which then binds to muscarinic receptors on these muscles, causing their contraction and resulting in miosis.
Data Presentation: Miosis Efficacy and Duration
The following tables summarize the quantitative data on the miotic effects of this compound bromide from experimental studies in dogs.
Table 1: Duration of Miosis and Intraocular Pressure (IOP) Reduction in Beagles [6][7]
| This compound Bromide Concentration | Duration of Miosis | Duration of IOP Reduction |
| 0.125% | Parallels IOP reduction | Up to 49 hours |
| 0.25% | Parallels IOP reduction | - |
| 0.5% | Parallels IOP reduction | Up to 55 hours |
Note: The study noted that the duration of miosis generally paralleled the decreases in intraocular pressure.
Experimental Protocols
The following protocols are based on published veterinary and research studies. Researchers should adapt these protocols to their specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Preparation and Storage of this compound Bromide Solution
As commercial preparations are unavailable, this compound bromide ophthalmic solution must be compounded.[3][4]
-
Compounding: Should be performed by a qualified compounding pharmacy. Common concentrations for experimental use are 0.125% and 0.25%.[6][7] The solution is typically aqueous-based to minimize irritation.
-
Storage: Store the compounded solution at room temperature (15°C–30°C or 59°F–86°F) or as directed by the compounding pharmacy.[3][4] Protect from light and do not freeze.[3][4] Keep the container tightly closed.[3]
Experimental Workflow for Miosis Induction
Protocol for Miosis Induction in a Canine Model
This protocol is adapted from a study in adult mixed-breed dogs.[8]
-
Animal Model: Adult dogs (e.g., Beagles, mixed breeds) weighing between 18 and 27 kg.
-
Materials:
-
Compounded this compound bromide ophthalmic solution (0.125% or 0.25%).
-
Calibrated micropipette for accurate dosing.
-
Pupillometer or a ruler for measuring pupil diameter.
-
Tonometer for measuring intraocular pressure (optional, depending on experimental goals).
-
-
Procedure:
-
Baseline Measurements: Measure and record the baseline pupil diameter and intraocular pressure of both eyes.
-
Administration: Instill a single 50 µL drop of the this compound bromide solution into the conjunctival sac of the eye.[8] Avoid touching the tip of the applicator to the cornea or other surfaces to prevent contamination.[3][4]
-
Post-Administration Monitoring:
-
Observe the animal for the onset of miosis, which typically begins within 1-2 hours.[3]
-
Monitor for any local or systemic adverse effects (see Section 5).
-
Measure pupil diameter and IOP at predetermined intervals to assess the extent and duration of the miotic effect.
-
-
Safety and Handling Precautions
-
Adverse Effects:
-
Local: Mild burning, stinging, irritation, and redness of the eye are possible.[2][4]
-
Systemic: Due to systemic absorption, signs of cholinergic toxicity such as excessive drooling, nausea, vomiting, diarrhea, irregular heartbeat, weakness, and shivering can occur, though they are rare with topical application.[4][7] Monitor animals for these signs, especially with smaller breeds or higher doses.[1]
-
-
Handling:
-
Drug Interactions:
Considerations for Other Animal Models
While the majority of available data is for canine models, this compound has been used off-label in rabbits.[4] However, one study reported an increase in intraocular pressure in rabbits following this compound administration. Therefore, its use in rabbits for inducing miosis should be approached with caution and may require further dose-response studies. Protocols for rodent and primate models are not well-documented in the available literature, and preliminary studies would be necessary to establish safe and effective dosages.
These application notes and protocols are intended to serve as a guide. It is imperative that all experimental procedures involving animals are approved by the relevant institutional animal care and use committee and are performed in accordance with all applicable regulations and guidelines.
References
- 1. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 2. vetrxdirect.com [vetrxdirect.com]
- 3. Account Suspended [iopeyes.com]
- 4. This compound Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 5. svpmeds.com [svpmeds.com]
- 6. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of topical ocular application of 0.25% this compound bromide on serum acetylcholinesterase levels in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Demecarium and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demecarium bromide is a long-acting parasympathomimetic drug that functions as a reversible cholinesterase inhibitor.[1][2] It is primarily used in ophthalmology to reduce intraocular pressure in the treatment of glaucoma.[2] Monitoring the levels of this compound and its metabolites in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and ensuring therapeutic efficacy. This document provides a comprehensive overview of the analytical methodologies for the detection and quantification of this compound and its potential metabolites in biological matrices such as plasma and urine.
While specific validated methods for this compound are not widely published, this guide synthesizes information on analogous compounds and standard bioanalytical techniques to provide robust starting protocols for method development and validation.
Metabolic Pathway of this compound
The primary metabolic pathway for carbamate-containing drugs like this compound is expected to be hydrolysis.[3][4] This process likely involves the cleavage of the carbamate ester bonds, leading to the formation of (3-hydroxyphenyl)trimethylammonium and the decamethylenebis(methylamine) core structure. Further metabolism of these initial products may occur.
Below is a hypothetical metabolic pathway for this compound based on the known metabolism of carbamate compounds.
Analytical Methods
The quantification of this compound and its metabolites in biological samples can be achieved using various analytical techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common approach.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.
Experimental Workflow:
Detailed Protocols:
a) Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for the extraction of quaternary ammonium compounds like this compound from plasma.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Load the diluted sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
b) Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol provides a general procedure for extracting basic compounds from urine.
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 100 µL of 1M sodium hydroxide to basify the sample.
-
Add 5 mL of a mixture of dichloromethane and isopropanol (9:1, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
c) LC-MS/MS Parameters (Starting Point)
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Quantitative Data Summary (Hypothetical)
The following tables present a template for summarizing the quantitative data from a validated LC-MS/MS method. Specific values would need to be determined experimentally.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|
| This compound | 0.1 - 100 | > 0.99 |
| Metabolite 1 | 0.5 - 200 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|---|
| This compound | LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low | 0.3 | < 15 | < 15 | 85 - 115 | |
| Mid | 10 | < 15 | < 15 | 85 - 115 | |
| High | 80 | < 15 | < 15 | 85 - 115 | |
| Metabolite 1 | LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | < 15 | 85 - 115 | |
| Mid | 50 | < 15 | < 15 | 85 - 115 |
| | High | 150 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|---|
| This compound | Low | 0.3 | 85 - 115 | 85 - 115 |
| High | 80 | 85 - 115 | 85 - 115 | |
| Metabolite 1 | Low | 1.5 | 85 - 115 | 85 - 115 |
| | High | 150 | 85 - 115 | 85 - 115 |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive than LC-MS/MS, HPLC-UV can be a viable alternative for the analysis of this compound, particularly in formulation analysis or when higher concentrations are expected in biological samples.
Detailed Protocol:
a) Sample Preparation
The same SPE or LLE protocols described for the LC-MS/MS method can be used.
b) HPLC-UV Parameters (Starting Point)
-
LC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: To be determined by scanning a standard solution of this compound (likely in the range of 200-220 nm).
Quantitative Data Summary (Hypothetical)
Similar tables to those for the LC-MS/MS method should be generated to summarize the validation data for an HPLC-UV method. The linear range and limits of detection and quantification are expected to be higher than with LC-MS/MS.
Table 4: HPLC-UV Method Validation Parameters
| Parameter | This compound |
|---|---|
| Linearity Range (µg/mL) | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Recovery (%) | 80 - 110 |
| Intra-day Precision (%CV) | < 5 |
| Inter-day Precision (%CV) | < 10 |
Conclusion
The protocols and data presented here provide a strong foundation for the development and validation of analytical methods for this compound and its metabolites in biological samples. While specific, published, validated methods are scarce, the principles of bioanalysis for similar compounds can be effectively applied. It is imperative that any method developed based on these guidelines undergoes rigorous validation according to regulatory standards (e.g., FDA or EMA guidelines) to ensure the reliability and accuracy of the results. Further research is needed to fully elucidate the metabolic pathway of this compound and to establish standardized, validated analytical methods for its routine monitoring.
References
- 1. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 2. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenaminium, 3,3'-(1,10-decanediylbis((methylimino)carbonyloxy))bis(N,N,N-trimethyl- | C32H52N4O4+2 | CID 5966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Application Notes and Protocols: Safe Handling and Disposal of Demecarium Bromide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demecarium bromide is a potent, long-acting, and reversible cholinesterase inhibitor.[1][2] It functions by inactivating both acetylcholinesterase (AChE) and pseudocholinesterase, leading to an accumulation of acetylcholine at cholinergic synapses.[1][3] This activity makes it a valuable tool in pharmacological research, particularly in studies related to glaucoma and parasympathetic nervous system activity.[2][][5][6] However, its potent pharmacological effects necessitate strict adherence to safety protocols to minimize occupational exposure and ensure responsible disposal. These application notes provide detailed guidelines for the safe handling and disposal of this compound bromide in a laboratory environment.
Physicochemical and Toxicological Data
While specific occupational exposure limits (OELs) have not been established for this compound bromide, its classification as a hazardous substance requires careful handling.[7][8] The following tables summarize its known physicochemical properties and toxicological hazards.
Table 1: Physicochemical Properties of this compound Bromide
| Property | Value | Reference |
| Chemical Formula | C₃₂H₅₂Br₂N₄O₄ | [1][6] |
| Molecular Weight | 716.6 g/mol | [1][][6] |
| Appearance | White to off-white solid | [] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [] |
| Storage Temperature | 2 - 8 °C, protected from light and moisture | [][7] |
| CAS Number | 56-94-0 | [1] |
Table 2: Summary of Toxicological Hazards
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. |
| P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation. |
| P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to the following procedures is mandatory when handling this compound bromide to minimize the risk of exposure.
Engineering Controls
-
Ventilation: All handling of this compound bromide powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Eye Wash and Safety Shower: A calibrated and accessible eye wash station and safety shower must be available in the immediate vicinity of the handling area.[7]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities, impervious clothing may be necessary.[8]
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is required.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Protocols
The following are general protocols for common laboratory applications of this compound bromide. Researchers should adapt these protocols to their specific experimental needs while adhering to all safety precautions.
Preparation of Stock Solutions
-
Calculate the required mass of this compound bromide based on the desired concentration and final volume.
-
In a chemical fume hood, weigh the this compound bromide powder using an analytical balance.
-
Carefully transfer the powder to an appropriate volumetric flask.
-
Add a small amount of the desired solvent (e.g., sterile water, DMSO) to dissolve the powder.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and mix thoroughly.
-
Transfer the stock solution to a clearly labeled and sealed storage container.
-
Store the stock solution at 2-8°C, protected from light.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a general guideline for determining the inhibitory activity of this compound bromide on AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound bromide stock solution
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the this compound bromide stock solution in phosphate buffer.
-
In a 96-well plate, add 25 µL of each this compound bromide dilution to respective wells.
-
Add 125 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI substrate to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 10-15 minutes.
-
Calculate the percentage of AChE inhibition for each concentration of this compound bromide.
Waste Disposal
All waste contaminated with this compound bromide must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound bromide solutions down the drain.[8]
-
Disposal Method: All hazardous waste containing this compound bromide should be disposed of through a licensed chemical waste disposal company.[5] For small amounts, some guidelines suggest deactivation by mixing with an inert material like cat litter or coffee grounds before disposal in a sealed container, but this should be verified with your institution's environmental health and safety department.
Mechanism of Action Signaling Pathway
This compound bromide exerts its effect by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, resulting in enhanced and prolonged activation of cholinergic receptors.
Conclusion
This compound bromide is a valuable research tool, but its potent pharmacological activity requires stringent safety measures. By following these guidelines for handling, personal protective equipment, emergency procedures, and waste disposal, researchers can minimize risks and ensure a safe laboratory environment. All laboratory personnel working with this compound must be thoroughly trained on these procedures before commencing any work.
References
- 1. This compound Bromide | C32H52Br2N4O4 | CID 5965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0015079) [hmdb.ca]
- 5. dvm360.com [dvm360.com]
- 6. medkoo.com [medkoo.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Managing Side Effects of Demecarium Bromide in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Demecarium bromide in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and what is its primary mechanism of action?
A1: this compound bromide is a long-acting, reversible carbamate acetylcholinesterase inhibitor.[1][2] Its primary mechanism of action is to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions and synapses, resulting in enhanced and prolonged cholinergic effects.[1] In a research setting, it is often used topically in ophthalmology studies to induce miosis (pupil constriction) and reduce intraocular pressure.[3][4]
Q2: What are the common local and systemic side effects observed with this compound bromide administration in laboratory animals?
A2: Side effects are categorized as local (at the site of administration, typically the eye) and systemic.
-
Local Side Effects (Ocular):
-
Systemic Side Effects (Cholinergic):
-
Gastrointestinal: Excessive drooling, nausea, vomiting, and diarrhea are common.[5][6]
-
Cardiovascular: Irregular heartbeat (bradycardia) and low blood pressure may occur.[5][6]
-
Musculoskeletal: Weakness, unusual tiredness, and shivering have been reported.[5]
-
Respiratory: Labored or noisy breathing can be a sign of a severe allergic reaction or respiratory distress.[5]
-
Q3: Are there specific species differences in the response to this compound bromide?
A3: The available literature primarily focuses on dogs and rabbits for ophthalmic use.[3] Small breed dogs and rabbits may be more susceptible to systemic side effects, especially at higher doses.[3][4] There is a lack of specific data on the use and side effects of this compound bromide in rodent models such as mice and rats in the available search results. Researchers should exercise extreme caution and conduct thorough dose-finding studies when using this compound in species for which there is limited published data.
Q4: What are the signs of a this compound bromide overdose or cholinergic crisis?
A4: An overdose of this compound bromide can lead to a cholinergic crisis, which is a medical emergency. The signs are an exaggeration of the systemic side effects and can include:
-
Severe gastrointestinal distress (vomiting, diarrhea).[6]
-
Profound bradycardia (slow heart rate) and hypotension (low blood pressure).[6]
-
Difficulty breathing due to bronchospasm and increased respiratory secretions.[6]
-
Muscle tremors, fasciculations (twitching), and weakness, which can progress to paralysis.
-
Seizures.[7]
Q5: What are the known drug interactions with this compound bromide?
A5: this compound bromide should be used with caution with other drugs that have cholinergic or anticholinergic properties.
-
Cholinesterase Inhibitors: Concurrent use with other carbamate or organophosphate drugs (e.g., in some flea and tick products) can increase the risk of systemic toxicity.[6][8]
-
Succinylcholine: Use with this neuromuscular blocker should be done with caution due to the potential for prolonged muscle paralysis.[4]
-
Belladonna alkaloids, Benzocaine, Butacaine, Butamben, Cyclopentolate, Oxybutynin, Procaine, and Tropicamide: These drugs may have antagonistic effects or other interactions.[3]
-
Sympathomimetics (e.g., dipivefrin): These can be used synergistically to increase the outflow of aqueous humor, but administration should be spaced by 5-10 minutes.[4]
Troubleshooting Guides
Issue 1: Managing Mild to Moderate Systemic Side Effects
Symptoms: Excessive drooling, mild vomiting or diarrhea, slight lethargy.
Action Plan:
-
Observe and Document: Closely monitor the animal for the severity and progression of symptoms. Record all observations with timestamps.
-
Reduce Dose or Frequency: If the side effects are persistent, consider reducing the dose or the frequency of this compound bromide administration after consulting with the principal investigator and veterinary staff.
-
Supportive Care:
-
Ensure the animal has easy access to fresh water to prevent dehydration.
-
Provide clean bedding and a comfortable resting environment.
-
-
Consult a Veterinarian: If symptoms persist or worsen, a consultation with a laboratory animal veterinarian is crucial.
Issue 2: Emergency Response to Cholinergic Crisis
Symptoms: Severe vomiting and diarrhea, labored breathing, muscle tremors or seizures, collapse, profound bradycardia.
Immediate Action Plan:
-
Discontinue this compound Bromide: Immediately cease administration of the drug.
-
Seek Veterinary Emergency Care: This is a life-threatening situation. Contact a laboratory animal veterinarian immediately.
-
Administer Atropine (Muscarinic Antagonist): Atropine is the primary antidote to reverse the muscarinic effects of carbamate toxicity (e.g., bradycardia, salivation, bronchospasm).[7] Administration should be done under veterinary guidance.
-
Consider Diazepam for Seizures: If the animal is experiencing seizures, a veterinarian may administer diazepam.[9]
-
Supportive Care: Provide respiratory support (e.g., oxygen) and intravenous fluids as directed by the veterinarian.
Note on Pralidoxime (2-PAM): The use of pralidoxime in carbamate poisoning is controversial.[9] Unlike organophosphate poisoning, the inhibition of acetylcholinesterase by carbamates is reversible and short-lived.[7] Some sources suggest that pralidoxime is not effective and may even worsen toxicity in some cases of carbamate poisoning.[7][9] Its use should be restricted to cases of mixed organophosphate and carbamate poisoning or when the specific identity of the cholinesterase inhibitor is unknown, and only under the direction of a veterinarian.[9]
Data Presentation
Table 1: Common Side Effects of Ophthalmic this compound Bromide in Laboratory Animals
| Side Effect Category | Specific Sign | Species Commonly Reported | Management/Notes |
| Local (Ocular) | Mild burning, stinging, redness, itching | Dogs, Rabbits | Usually transient. If severe or persistent, consult a veterinarian. |
| Miosis (pupil constriction) | Dogs, Rabbits | Expected pharmacological effect. May impair vision in dim light. | |
| Iritis (inflammation of the iris) | Dogs | Can be managed with topical corticosteroids.[4][6] | |
| Systemic (Cholinergic) | Excessive drooling | Dogs | Common; monitor for severity. |
| Nausea, Vomiting, Diarrhea | Dogs | Monitor for dehydration.[5][6] | |
| Bradycardia (slow heart rate) | Dogs | Monitor heart rate, especially in smaller animals or with high doses. | |
| Muscle weakness, tremors, shivering | Dogs | Can be a sign of systemic toxicity.[5] |
Table 2: Atropine Dosing for Carbamate Poisoning in Different Species
| Species | Atropine Sulfate Dosage | Route of Administration | Notes |
| Dogs & Cats | 0.2 - 2 mg/kg (dosed to effect) | 1/4 of the dose IV, remainder SC | Cats should be dosed at the lower end of the range. Repeat as needed.[9] |
| Cattle & Sheep | 0.6 - 1 mg/kg | 1/4 of the dose IV, remainder SC | Repeat as needed.[9] |
| Horses & Pigs | 0.1 - 0.2 mg/kg | IV | Repeat as needed.[9] |
| Rodents | No specific dosage found in search results. | - | Dosing should be determined in consultation with a laboratory animal veterinarian, likely extrapolating from other species with caution. |
Disclaimer: All dosages are for informational purposes only and should be administered under the direct supervision of a qualified veterinarian.
Experimental Protocols
Protocol 1: Topical Ocular Administration of this compound Bromide in Dogs
This protocol is based on a study assessing the effects of topical this compound bromide on serum acetylcholinesterase levels in normal dogs.[10]
Materials:
-
This compound bromide ophthalmic solution (e.g., 0.25%)
-
Micropipette or calibrated dropper
-
Gloves
-
Animal restraint equipment as needed
Procedure:
-
Animal Preparation: Ensure the dog is properly restrained to prevent injury to the animal or personnel.
-
Dose Preparation: Draw up the precise volume of this compound bromide solution (e.g., 50 µL) into a micropipette or calibrated dropper.[10]
-
Administration:
-
Gently open the dog's eyelids of one eye.
-
Carefully apply the solution directly onto the cornea, avoiding contact between the applicator tip and the eye surface to prevent contamination and injury.
-
Release the eyelids and allow the dog to blink.
-
-
Post-Administration:
-
Observe the animal for any immediate signs of discomfort.
-
Monitor for the onset of local and systemic side effects as described in the FAQs and Troubleshooting Guides.
-
For experimental purposes, blood samples can be collected at specified time points (e.g., baseline, 45 min, 1 hr 45 min, 4 hr 45 min, 1 day, 3 days, and 7 days) to measure serum acetylcholinesterase levels.[10]
-
Protocol 2: Monitoring Serum Acetylcholinesterase (AChE) Levels
Objective: To quantify the systemic effect of this compound bromide by measuring the inhibition of serum AChE.
Procedure:
-
Blood Collection: Collect whole blood samples at predetermined time points before and after this compound bromide administration.
-
Sample Processing: Process the blood to separate the serum.
-
AChE Activity Assay:
-
A common method is the Ellman's assay, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[10]
-
The assay measures the rate of color change, which is proportional to the AChE activity.
-
Results are typically expressed as a percentage of baseline AChE activity.
-
Quantitative Data from a Study in Dogs:
A study involving the application of 50 µL of 0.25% this compound bromide to one eye of each dog every 8 hours for 6 days showed:
-
A statistically significant decline in acetylcholinesterase (AChE) levels over the first 24 hours.[10]
-
The decline in AChE levels was highly variable among individual dogs.[10]
-
In some dogs, AChE levels were suppressed to levels approaching clinical toxicity.[10]
-
By day 3, AChE levels in most dogs had risen to above baseline levels.[10]
Visualizations
Caption: Mechanism of action of this compound bromide.
Caption: Experimental workflow for this compound bromide administration.
Caption: Logical relationship for managing a cholinergic crisis.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. vcahospitals.com [vcahospitals.com]
- 4. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Bromide for Dogs - Wedgewood Pharmacy [wedgewood.com]
- 7. vettimes.com [vettimes.com]
- 8. Account Suspended [iopeyes.com]
- 9. Carbamate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 10. The effects of topical ocular application of 0.25% this compound bromide on serum acetylcholinesterase levels in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Demecarium dosage to minimize systemic cholinergic effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with demecarium. The focus is on optimizing dosage to minimize systemic cholinergic effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to systemic cholinergic effects?
A1: this compound bromide is a potent, long-acting cholinesterase inhibitor.[1] It functions by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.[2][3] This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions and other cholinergic synapses.[2][3] While this action is desired in the eye to increase aqueous humor outflow and reduce intraocular pressure, systemic absorption of this compound can lead to a generalized increase in cholinergic activity throughout the body, causing a range of side effects.[1][2][4]
Q2: What are the common systemic cholinergic effects observed with this compound administration?
A2: Systemic side effects are manifestations of increased parasympathetic stimulation.[2] Common effects include gastrointestinal issues such as nausea, vomiting, abdominal cramps, and diarrhea.[2][5][6] Other effects involve increased secretions, leading to salivation, sweating, and tearing.[2][5][6] More serious systemic effects can include bradycardia (slowed heart rate), difficulty breathing, muscle weakness, and urinary incontinence.[2][5][6] In severe cases, a cholinergic crisis can occur, characterized by convulsions, shock, and respiratory collapse.
Q3: How can I minimize systemic absorption of this compound during my experiments?
A3: Several techniques can be employed to reduce the systemic uptake of topically applied this compound:
-
Nasolacrimal Occlusion: Applying gentle pressure to the lacrimal sac for several seconds immediately after instilling the eye drops can minimize drainage into the nasal cavity, a primary site of systemic absorption.[2]
-
Eyelid Closure: Keeping the eyelids closed for a few minutes after administration can also help to reduce systemic absorption.
-
Minimize Drop Volume: Using the smallest effective volume of the solution can reduce the total amount of drug available for systemic absorption.
-
Wipe Away Excess Solution: Gently wiping away any excess solution from the periocular area can prevent absorption through the skin.
-
Use of Vasoconstrictors: Co-administration with a vasoconstrictor can reduce blood flow to the conjunctiva and nasal mucosa, thereby decreasing the rate of systemic absorption.
Q4: Is there a known dose-response relationship between this compound concentration and the severity of systemic effects?
Troubleshooting Guide
Problem: My experimental subjects are exhibiting excessive salivation and gastrointestinal distress after this compound administration.
Possible Cause: This is a classic sign of systemic cholinergic overstimulation due to a high dose or excessive systemic absorption of this compound.
Solutions:
-
Review Dosing: Immediately review the dosage being administered. Consider reducing the concentration or the frequency of administration.
-
Implement Absorption Minimization Techniques: Ensure that proper techniques to minimize systemic absorption are being consistently used, such as nasolacrimal occlusion.
-
Monitor Subjects Closely: Increase the frequency of monitoring for all subjects to detect early signs of systemic toxicity.
-
Consult a Veterinarian or Physician: If symptoms are severe or persistent, consult with a veterinarian or physician for appropriate supportive care.
Problem: I am not observing the desired therapeutic effect at a low dose, but I am concerned about increasing the dose due to potential side effects.
Solution:
-
Optimize Local Delivery: Before increasing the dose, ensure that the administration technique is optimal for local delivery to the eye.
-
Combination Therapy: Consider the possibility of combining a lower dose of this compound with another class of therapeutic agent that works by a different mechanism. This may enhance the therapeutic effect without increasing the cholinergic load.
-
Gradual Dose Escalation: If a dose increase is necessary, implement a gradual dose escalation protocol. Increase the dose in small increments and allow for a sufficient observation period between each increase to monitor for the onset of systemic side effects.
Data Presentation
Table 1: Potential Systemic Cholinergic Effects of this compound
| System Category | Potential Side Effects | Severity |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Abdominal Cramps | Mild to Severe |
| Secretory Glands | Increased Salivation, Increased Sweating, Lacrimation | Mild to Moderate |
| Cardiovascular | Bradycardia (slow heart rate), Irregular Heartbeat | Moderate to Severe |
| Respiratory | Difficulty Breathing, Bronchospasm | Moderate to Severe |
| Musculoskeletal | Muscle Weakness, Fasciculations | Mild to Severe |
| Urogenital | Urinary Incontinence | Mild to Moderate |
| Neurological | Headache, Dizziness | Mild to Moderate |
Note: The severity of side effects is generally dose-dependent and can vary significantly between individuals.
Experimental Protocols
Protocol: Assessment of Systemic Cholinergic Effects of a Novel this compound Formulation
1. Objective: To evaluate the systemic cholinergic side effects of a novel ophthalmic formulation of this compound bromide in a preclinical animal model (e.g., beagle dogs).
2. Materials:
-
Test formulation of this compound bromide (e.g., 0.125% and 0.25% solutions).
-
Control vehicle solution.
-
Tonometer for intraocular pressure measurement.
-
Blood collection supplies.
-
Acetylcholinesterase activity assay kit.
-
Clinical observation checklist.
3. Methods:
-
Animal Model: Use a cohort of healthy adult beagle dogs.[7] Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurements:
-
Record baseline intraocular pressure (IOP).
-
Collect blood samples to determine baseline serum acetylcholinesterase (AChE) levels.[7]
-
Perform a thorough clinical examination and record baseline physiological parameters (heart rate, respiratory rate, etc.) and behavioral observations.
-
-
Dosing Regimen:
-
Divide the animals into treatment groups (e.g., control, 0.125% this compound, 0.25% this compound).
-
Administer one drop of the assigned formulation to one eye of each animal at specified intervals (e.g., every 12 hours).
-
Utilize nasolacrimal occlusion for 1 minute immediately following administration to minimize systemic absorption.
-
-
Monitoring and Data Collection:
-
Clinical Observations: Continuously monitor the animals for the first hour after dosing and then at regular intervals (e.g., 4, 8, 12, and 24 hours post-dose) for signs of systemic cholinergic effects (salivation, vomiting, diarrhea, muscle tremors, etc.). Use a standardized scoring system to grade the severity of these signs.
-
Physiological Parameters: Record heart rate and respiratory rate at the same time points as clinical observations.
-
Intraocular Pressure: Measure IOP at regular intervals to assess the therapeutic efficacy of the formulation.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 1, 4, 24, 48, and 72 hours) to measure serum AChE levels.[7]
-
-
Data Analysis:
-
Compare the incidence and severity of clinical signs between the different treatment groups.
-
Analyze the changes in heart rate, respiratory rate, and IOP over time for each group.
-
Determine the percentage of AChE inhibition at each time point compared to baseline for each group.
-
Correlate the pharmacokinetic profile of this compound (if measured) with the pharmacodynamic readouts (AChE inhibition and clinical signs).
-
Visualizations
Caption: Cholinergic signaling pathway and the effect of this compound.
Caption: Workflow for assessing systemic effects of this compound.
References
- 1. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 2. Humorsol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. drugs.com [drugs.com]
- 6. Account Suspended [iopeyes.com]
- 7. The effects of topical ocular application of 0.25% this compound bromide on serum acetylcholinesterase levels in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Demecarium-based experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Demecarium-based experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound Bromide?
This compound Bromide is a long-acting, reversible carbamate inhibitor of both acetylcholinesterase (AChE) and pseudocholinesterase.[1] By inhibiting these enzymes, it prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to an accumulation of ACh at cholinergic synapses. This enhanced cholinergic activity results in various physiological effects, including miosis (pupil constriction) and a decrease in intraocular pressure.[1]
Q2: What are the common experimental applications of this compound Bromide?
Primarily, this compound Bromide is used in ophthalmology research to study its effects on intraocular pressure and pupil size, making it a valuable tool in glaucoma models.[2][3] It is also utilized in broader studies of the cholinergic nervous system to understand the impact of prolonged acetylcholinesterase inhibition.
Q3: How should this compound Bromide be stored and handled in the laboratory?
This compound Bromide powder should be stored at -20°C for long-term stability. Aqueous solutions are generally stable but should be prepared fresh when possible.[4] For in vitro experiments, it is often dissolved in an appropriate solvent like DMSO before further dilution in aqueous buffers. Always refer to the manufacturer's instructions for specific storage and handling guidelines.
Q4: Can this compound Bromide be used in cell culture experiments?
Yes, this compound can be used in cell-based assays to investigate its effects on cholinergic signaling and cell viability. However, it is crucial to determine the optimal concentration and incubation time for your specific cell line to avoid cytotoxicity that could confound the results.
Troubleshooting Inconsistent Results
In Vitro Acetylcholinesterase (AChE) Inhibition Assays (Ellman's Method)
Q5: I am observing high background absorbance in my Ellman's assay, even in the blank wells. What could be the cause?
High background absorbance in an Ellman's assay can stem from several factors:
-
Reagent Quality: The 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reagent may have degraded. It is light-sensitive and should be prepared fresh.
-
Buffer Contamination: The buffer used for the assay may be contaminated with reducing agents or have an incorrect pH. The optimal pH for the Ellman's assay is typically between 7.4 and 8.0.
-
Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine (ATCh), can undergo spontaneous hydrolysis, especially at a higher pH.
To troubleshoot this, you should:
-
Prepare fresh DTNB and ATCh solutions.
-
Ensure your buffer is at the correct pH and free of contaminants.
-
Run a control without the enzyme to measure the rate of spontaneous substrate hydrolysis and subtract this from your experimental values.[5]
Q6: The IC50 value for this compound Bromide varies significantly between my experiments. What are the potential reasons for this inconsistency?
Variability in IC50 values is a common issue and can be attributed to several factors:
-
Enzyme Activity: The activity of the acetylcholinesterase enzyme preparation can vary between batches or due to storage conditions.
-
Incubation Time: The pre-incubation time of the enzyme with this compound before adding the substrate can influence the measured inhibition.
-
Pipetting Errors: Inaccurate pipetting, especially of the inhibitor dilutions, can lead to significant errors in the final concentration.
-
Data Analysis: The method used to calculate the IC50 value from the dose-response curve can also introduce variability.
To improve consistency:
-
Use a consistent source and batch of AChE and verify its activity before each experiment.
-
Standardize the pre-incubation and reaction times.
-
Use calibrated pipettes and perform serial dilutions carefully.
-
Employ a consistent data analysis method and software for curve fitting.
Cell-Based Assays
Q7: I am seeing a significant decrease in cell viability in my control wells (treated with vehicle only) in a cell-based assay with this compound.
This issue could be related to the vehicle used to dissolve the this compound or the handling of the cells:
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the this compound, high concentrations can be toxic to cells.
-
Cell Health: The overall health and passage number of your cells can affect their sensitivity to any treatment.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the media components and affect cell health.
To address this:
-
Ensure the final concentration of the solvent in the culture medium is low (typically <0.5% for DMSO) and consistent across all wells, including controls.[6]
-
Use cells at a low passage number and ensure they are in the logarithmic growth phase.
-
To mitigate edge effects, you can fill the outer wells with sterile PBS or media without cells and not use them for data collection.
Q8: My dose-response curve for this compound in a cell viability assay is not sigmoidal, or I am not observing a clear dose-dependent effect.
An abnormal dose-response curve can indicate several issues:
-
Incorrect Concentration Range: The concentrations of this compound tested may be too high (leading to 100% cell death across all concentrations) or too low (showing no effect).
-
Compound Precipitation: this compound Bromide may precipitate out of the culture medium at higher concentrations.
-
Assay Interference: The compound itself might interfere with the chemistry of the cell viability assay being used (e.g., MTT, XTT).
To troubleshoot:
-
Perform a wider range of serial dilutions to identify the optimal concentration range.
-
Visually inspect the wells for any signs of precipitation after adding the compound.
-
Consider using a different cell viability assay that relies on a different detection principle (e.g., ATP-based vs. metabolic-based).
Experimental Protocols
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay using this compound Bromide (Ellman's Method)
This protocol is a modified version of the Ellman's method for determining the IC50 value of this compound Bromide.
Materials:
-
Acetylcholinesterase (AChE) from a reliable source
-
This compound Bromide
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound Bromide in a suitable solvent (e.g., DMSO) and then create a series of dilutions in phosphate buffer.
-
Prepare a fresh solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a fresh solution of ATCh (10 mM) in phosphate buffer.
-
Prepare the AChE solution to the desired concentration in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each this compound Bromide dilution to the respective wells.
-
Add 50 µL of the AChE solution to each well.
-
Include a positive control (no inhibitor) and a blank (no enzyme).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCh solution to each well.
-
Immediately start measuring the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound Bromide.
-
Determine the percentage of inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound Bromide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Effect of this compound Bromide on Acetylcholinesterase (AChE) Activity and Intraocular Pressure (IOP)
| Parameter | Species | Concentration/Dose | Observed Effect | Reference |
| AChE Activity | Dog (in vivo) | 0.25% topical solution | Significant but variable decline in serum AChE levels over the first 24 hours. | [7][8] |
| Intraocular Pressure (IOP) | Beagle (in vivo) | 0.125% topical solution | Decrease in IOP for up to 49 hours. | [2] |
| Intraocular Pressure (IOP) | Beagle (in vivo) | 0.25% topical solution | Decrease in IOP for up to 55 hours. | [2] |
| pERG Amplitude | Glaucomatous Basset Hounds (in vivo) | 0.3% topical daily for 3 months | Significant improvement in pattern electroretinography amplitudes. | [3][9] |
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound Bromide.
Caption: Experimental workflow for an in vitro AChE inhibition assay.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound Bromide Ophthalmic Solution [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of topical ocular application of 0.25% this compound bromide on serum acetylcholinesterase levels in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Demecarium Drug Interactions in a Research Context
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential drug interactions of Demecarium, a long-acting cholinesterase inhibitor. The following information is intended for a research context and should not be used for clinical decision-making.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound bromide is a potent, reversible, long-acting cholinesterase inhibitor.[1][2] It functions by inactivating both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced and prolonged cholinergic effects. In an experimental ophthalmological context, this leads to miosis (pupil constriction) and a decrease in intraocular pressure.[2]
Q2: What are the major classes of drugs that are expected to interact with this compound?
A2: Based on its mechanism of action, this compound is expected to interact with several classes of drugs:
-
Other Cholinesterase Inhibitors: Co-administration can lead to additive or synergistic effects, potentially increasing the risk of cholinergic toxicity.[3]
-
Cholinergic Agonists (e.g., Pilocarpine, Carbachol): These drugs also stimulate cholinergic receptors and their effects can be potentiated by this compound, leading to an intensified response.
-
Anticholinergic Agents (e.g., Atropine, Tropicamide): These drugs block acetylcholine receptors and will antagonize the effects of this compound.[4]
-
Drugs with Anticholinergic Properties: Many drugs from different therapeutic classes, such as tricyclic antidepressants and some antihistamines, possess anticholinergic activity and can diminish the effects of this compound.[4]
-
Depolarizing Neuromuscular Blockers (e.g., Succinylcholine): this compound can potentiate the effects of succinylcholine by inhibiting its breakdown by pseudocholinesterase, potentially leading to prolonged muscle paralysis.
-
Organophosphates: Exposure to organophosphate pesticides, which are often irreversible cholinesterase inhibitors, in conjunction with this compound can lead to severe cholinergic toxicity.[5]
Q3: Are there potential pharmacokinetic interactions with this compound?
A3: While specific data on the metabolism of this compound is limited, as a quaternary ammonium compound, its systemic absorption after topical administration is generally low. However, systemic effects can occur.[5] The potential for pharmacokinetic interactions exists, particularly with drugs that might influence its absorption, distribution, metabolism, or excretion. Although ocular tissues have some metabolic capacity, including the presence of cytochrome P450 (CYP) enzymes, it is significantly less than that of the liver.[6][7] At present, there is no strong evidence to suggest that this compound is a significant substrate, inhibitor, or inducer of major CYP enzymes.
Troubleshooting Guides
Guide 1: Unexpected Results in Cholinesterase Inhibition Assays
Problem: Inconsistent or unexpected IC50 values when testing this compound in the presence of another compound.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Ensure the stability of both this compound and the co-administered compound in the assay buffer and at the experimental temperature. Prepare fresh solutions for each experiment. |
| Assay Interference | The test compound may interfere with the assay itself (e.g., by absorbing light at the same wavelength as the reporter molecule in the Ellman's assay). Run a control with the test compound alone (without the enzyme) to check for interference.[8] |
| Incorrect Dilution Series | Verify the calculations for your serial dilutions. An error in this step can significantly shift the IC50 value. |
| Suboptimal Assay Conditions | Ensure the pH, temperature, and substrate concentration are optimal and consistent across all experiments. The Ellman's assay is pH-sensitive.[8] |
| Contaminated Reagents | Use high-purity water and reagents. Contaminants can inhibit or activate the enzyme, leading to variable results. |
Data Presentation
The following table presents hypothetical data to illustrate the expected impact of different drug classes on the inhibitory potency of this compound against acetylcholinesterase (AChE). This data is for illustrative purposes only and should be confirmed by experimental investigation.
Table 1: Hypothetical IC50 Values of this compound against Acetylcholinesterase in the Presence of Interacting Compounds.
| Test Condition | Interacting Compound | Concentration of Interacting Compound (µM) | This compound IC50 (nM) | Fold Change in IC50 |
| Control | None | 0 | 15.2 | 1.0 |
| Cholinergic Agonist | Pilocarpine | 10 | 14.8 | ~1.0 (No direct effect on IC50, but potentiates physiological effect) |
| Anticholinergic Antagonist | Atropine | 1 | 15.5 | ~1.0 (No direct effect on IC50, but antagonizes physiological effect) |
| Another Cholinesterase Inhibitor | Donepezil | 0.1 | 5.8 | 0.38 (Potentiation) |
| Potential Metabolic Interactor | (Hypothetical Compound X) | 5 | 16.1 | ~1.0 (No significant interaction) |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using the Ellman's Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for acetylcholinesterase (AChE) using a 96-well plate spectrophotometric method based on the Ellman's assay.[9]
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound bromide
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound bromide in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a solution of ATCI (15 mM) in deionized water.
-
Prepare a solution of DTNB (3 mM) in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of phosphate buffer to the blank wells.
-
Add 25 µL of a serial dilution of this compound bromide to the inhibitor wells.
-
Add 25 µL of AChE working solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 50 µL of the ATCI solution and 50 µL of the DTNB solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 x (1 - (V_inhibitor / V_control))
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Mandatory Visualizations
Signaling Pathway
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic
References
- 1. This compound Bromide | C32H52Br2N4O4 | CID 5965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 4. Drug interactions with cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Humorsol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450, drug metabolizing enzymes and arachidonic acid metabolism in bovine ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Addressing the stability of Demecarium bromide in aqueous solutions for long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability of Demecarium bromide in aqueous solutions for long-term studies.
Troubleshooting Guide
Encountering stability issues with your this compound bromide solutions? Follow this troubleshooting guide to identify and resolve common problems.
Caption: Troubleshooting workflow for unstable this compound bromide solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound bromide in aqueous solutions?
A1: this compound bromide is a quaternary ammonium compound and a carbamate. Generally, quaternary ammonium compounds exhibit high stability in aqueous solutions across a range of temperatures.[1][2][3][4] Carbamates also generally display good chemical and proteolytic stability.[5][6][7][8] Historical data suggests that aqueous solutions of this compound bromide are stable, even to the point of being autoclavable, and can retain their potency for extended periods.[9] However, for long-term studies, it is crucial to verify stability under your specific experimental conditions.
Q2: What are the primary degradation pathways for this compound bromide?
A2: As a carbamate ester, the most likely degradation pathway for this compound bromide in an aqueous solution is hydrolysis of the carbamate linkage. This hydrolysis can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation and photodegradation, although these are generally less common for this class of compounds.
Q3: How does pH affect the stability of this compound bromide solutions?
A3: The pH of the aqueous solution is a critical factor in the stability of this compound bromide. The USP monograph for this compound Bromide specifies that a 1 in 100 solution should have a pH between 5.0 and 7.0.[10][11] Deviations from this range, particularly into acidic or alkaline conditions, can accelerate the hydrolysis of the carbamate bonds, leading to degradation of the compound.
Q4: What are the recommended storage conditions for aqueous solutions of this compound bromide?
A4: To ensure long-term stability, aqueous solutions of this compound bromide should be stored in tightly sealed, light-resistant containers.[10][11] While some sources suggest storage at room temperature is acceptable, refrigeration at 2-8°C is recommended to minimize any potential degradation over extended periods.
Q5: How can I determine the concentration of this compound bromide and its degradation products in my solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for accurately quantifying this compound bromide and separating it from any potential degradation products.[12] A suitable method would typically involve a C18 or a cyano (CN) column with UV detection. For a detailed protocol, please refer to the Experimental Protocols section.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Bromide
This protocol outlines the conditions for conducting a forced degradation study to understand the stability profile of this compound bromide.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound bromide in high-purity water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the stock solution in an oven at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
3. Sample Analysis:
-
Analyze all stressed samples and a non-stressed control sample using the stability-indicating HPLC method detailed in Protocol 2.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation for each condition.
-
Identify any significant degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound Bromide
This protocol provides a starting point for a stability-indicating HPLC method. Method development and validation are essential for specific applications.
| Parameter | Condition |
| Column | Cyano (CN), 5 µm, 4.6 x 250 mm (A µBondapak CN column has been cited in the literature[12]) |
| Mobile Phase | Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), pH adjusted to 5.5. The exact ratio should be optimized for best separation (e.g., starting with 70:30 v/v Acetonitrile:Buffer). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | Sufficient to allow for the elution of all degradation products (e.g., 20 minutes). |
Method Validation Parameters (as per ICH guidelines):
-
Specificity (peak purity analysis)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound bromide as a cholinesterase inhibitor.
Caption: General workflow for a long-term stability study of this compound bromide.
References
- 1. researchgate.net [researchgate.net]
- 2. Do QAC sanitizers remain stable after dilution? | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 3. Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 5. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Bromide | C32H52Br2N4O4 | CID 5965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. Determination of this compound bromide and related compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ocular Inflammation from Topical Demecarium
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing local ocular inflammation associated with the topical application of Demecarium bromide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and why does it cause ocular inflammation?
This compound bromide is a long-acting, potent parasympathomimetic agent that functions as a cholinesterase inhibitor.[1][2][3] By inhibiting the acetylcholinesterase enzyme, it increases the amount of acetylcholine at cholinergic nerve endings.[2][4] In the eye, this leads to intense miosis (pupil constriction) and ciliary muscle contraction.[1][4] The inflammatory response is primarily due to the profound physiological changes induced, including vasodilation, increased permeability of the blood-aqueous barrier, and increased capillary permeability in the iris and ciliary body.[1][4] This can lead to a flare-up of iritis or uveitis.[1]
Q2: What are the typical signs of this compound-induced ocular inflammation in research models?
Common clinical signs observed in animal models mirror those of anterior uveitis and include:
-
Aqueous flare (protein leakage into the anterior chamber, visible via slit lamp).[6][7]
-
Corneal edema (hazy or cloudy appearance).[6]
-
Miosis (constricted pupil).[6]
-
Blepharospasm (squinting or excessive blinking due to pain).[6]
-
Ocular discharge (tearing).[6][8] In more severe cases, fibrin may be present in the anterior chamber, along with hypopyon (pus) or hyphema (blood).[6]
Q3: What are the primary strategies for mitigating this inflammation?
The mainstay of treatment for drug-induced anterior uveitis is the application of anti-inflammatory agents, primarily corticosteroids.[9][10] Topical ophthalmic corticosteroids, such as prednisolone acetate and dexamethasone, are highly effective at controlling inflammation in the anterior segment of the eye.[9][11][12] Non-steroidal anti-inflammatory drugs (NSAIDs) can also be used, sometimes as a supplemental therapy.[10][13]
Q4: Can anti-inflammatory agents be co-administered with this compound?
Yes. In veterinary medicine, it is noted that topical corticosteroids can be used concurrently to diminish the local irritation and inflammation caused by this compound.[1][3] For experimental purposes, a protocol involving co-administration or pre-treatment with an anti-inflammatory agent is a viable strategy to minimize the inflammatory side effects while studying the primary effects of this compound.
Q5: How should one handle this compound application to minimize side effects?
Careful application is crucial. To minimize systemic absorption and local irritation, apply light pressure to the inside corner of the eye (near the nose) immediately after instillation to block the tear duct.[8] It is also important to avoid allowing the tip of the dispensing container to contact the eye or surrounding structures to prevent contamination.[4][8]
Troubleshooting Guide
Problem: Excessive or persistent ocular inflammation after this compound application.
| Possible Cause | Suggested Solution |
| Incorrect Dosage: The concentration or frequency of this compound is too high, leading to an exaggerated pharmacological response. | Review the experimental protocol and literature to ensure the dose is appropriate for the species and desired effect. Perform a dose-response study to find the minimum effective concentration. |
| Subject Hypersensitivity: The individual animal may have a heightened sensitivity to cholinesterase inhibitors or a pre-existing subclinical inflammatory condition. | Exclude subjects with any pre-existing ocular abnormalities. If inflammation is severe, consider discontinuing the agent in that subject. Ensure proper gonioscopy is performed prior to administration to check for narrow angles, which can exacerbate issues.[4] |
| Underlying Condition: this compound can exacerbate an existing, undiagnosed intraocular inflammatory process (uveitis).[1][4][5] | A thorough baseline ocular examination, including slit-lamp biomicroscopy and tonometry, is critical before beginning any experiment. Subjects with any signs of inflammation should be excluded. |
| Ineffective Anti-inflammatory Prophylaxis: The chosen anti-inflammatory agent, its dose, or its timing is not sufficient to counteract the pro-inflammatory effects. | Increase the frequency or concentration of the topical corticosteroid. Consider switching to a more potent steroid (e.g., from prednisolone to dexamethasone). Ensure the anti-inflammatory is administered shortly before or concurrently with this compound. |
Quantitative Data on Anti-Inflammatory Agents
While specific quantitative data on the co-administration of anti-inflammatory agents with this compound is limited in publicly available literature, extensive data exists for treating anterior uveitis, the condition mimicked by this compound's inflammatory side effects. The following table summarizes common topical agents used.
| Agent Class | Drug | Typical Concentration | Key Efficacy Points |
| Corticosteroids | Prednisolone Acetate | 1% | First-line treatment for anterior uveitis.[12] Effectively reduces anterior chamber inflammatory cells.[12] |
| Corticosteroids | Dexamethasone | 0.1% | A potent corticosteroid with good penetration into the aqueous humor, providing a strong anti-inflammatory effect.[14][15] |
| Corticosteroids | Difluprednate | 0.05% | Effective for anterior uveitis with less frequent dosing required compared to prednisolone acetate.[15] |
| NSAIDs | Ketorolac Tromethamine | 0.4% - 0.5% | Manages ocular pain and inflammation, often used post-surgically.[16] Can be a useful adjunct to corticosteroids.[13] |
| NSAIDs | Diclofenac Sodium | 0.1% | Used for postoperative inflammation and pain management.[17][18] |
| NSAIDs | Bromfenac | 0.07% - 0.09% | Approved for managing pain and inflammation after cataract surgery.[16] |
Experimental Protocols
Protocol 1: Induction and Assessment of Ocular Inflammation
-
Objective: To establish a model of this compound-induced ocular inflammation and quantify its severity.
-
Model: New Zealand White rabbits are a common model for ocular irritation and inflammation studies.
-
Procedure:
-
Baseline Assessment: Perform a complete ophthalmic examination on all subjects, including slit-lamp biomicroscopy and intraocular pressure (IOP) measurement. Record baseline scores for conjunctival redness, aqueous flare, and iris changes.
-
Treatment Instillation: Administer one drop of this compound bromide solution (e.g., 0.125% or 0.25%) to the test eye(s). The contralateral eye can serve as a control.
-
Post-instillation Monitoring: Conduct clinical scoring at set time points (e.g., 1, 3, 6, 12, 24, and 48 hours) post-instillation.
-
-
Endpoint Assessment:
-
Clinical Scoring: Use a standardized scoring system (e.g., Draize test or a modified version) to grade conjunctival congestion, iris hyperemia, and aqueous flare.
-
Aqueous Humor Analysis: At the study endpoint, collect aqueous humor via aqueocentesis.[19] Analyze for total protein concentration and inflammatory cell count (neutrophils, lymphocytes).[20]
-
Histopathology: Perform histological analysis of the iris and ciliary body to assess for inflammatory cell infiltration and vasodilation.
-
Protocol 2: Evaluating an Anti-Inflammatory Co-Treatment
-
Objective: To determine the efficacy of a topical corticosteroid in mitigating this compound-induced inflammation.
-
Model: New Zealand White rabbits.
-
Procedure:
-
Group Assignment: Divide subjects into three groups:
-
Group 1: Vehicle Control (receives saline).
-
Group 2: this compound only.
-
Group 3: this compound + Anti-inflammatory agent (e.g., 1% Prednisolone Acetate).
-
-
Dosing Regimen:
-
For Group 3, administer one drop of the corticosteroid solution 15-30 minutes prior to the this compound instillation.
-
Administer this compound bromide solution to Groups 2 and 3.
-
Administer vehicle to Group 1.
-
-
Monitoring and Assessment: Follow the same monitoring and endpoint assessment procedures as described in Protocol 1. Compare the clinical scores, aqueous humor parameters, and histopathology results between the groups to determine the protective effect of the corticosteroid.
-
Visualizations
Caption: Signaling pathway of this compound-induced ocular inflammation.
Caption: Experimental workflow for evaluating anti-inflammatory co-treatments.
Caption: Decision tree for troubleshooting persistent ocular inflammation.
References
- 1. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 2. How Do Cholinesterase Inhibitor Miotics Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. Humorsol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. This compound Ophthalmic | VCA Animal Hospitals [vcahospitals.com]
- 6. Anterior Uveitis in Small Animals - Emergency Medicine and Critical Care - MSD Veterinary Manual [msdvetmanual.com]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. drugs.com [drugs.com]
- 9. vision-and-eye-health.com [vision-and-eye-health.com]
- 10. aao.org [aao.org]
- 11. Use of corticosteroids in non-infectious uveitis – expert consensus in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safe Use of Corticosteroids in Non-Infectious Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aao.org [aao.org]
- 14. binasss.sa.cr [binasss.sa.cr]
- 15. Corticosteroid in Uveitis | Ento Key [entokey.com]
- 16. 5 NSAID Eye Drops: A Full List of Options - GoodRx [goodrx.com]
- 17. Topical Ocular Delivery of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Topical NSAIDs in Pain Management [reviewofcontactlenses.com]
- 19. Validity of aqueocentesis as a component of anterior uveitis investigation in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LPS induced Uveitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Demecarium Bromide in Small Animal Research
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe and effective use of Demecarium bromide in small animal research. This guide addresses potential toxicity and offers troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and what is its mechanism of action?
This compound bromide is a potent, long-acting, and reversible carbamate acetylcholinesterase inhibitor.[1][2] Its primary mechanism of action is to block the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, this compound bromide leads to an accumulation of ACh, resulting in enhanced and prolonged stimulation of cholinergic receptors (both muscarinic and nicotinic).[1][2] This compound also inhibits pseudocholinesterase.[1][2]
Q2: What are the primary research applications of this compound bromide in small animals?
Historically, this compound bromide has been primarily used in veterinary ophthalmology to reduce intraocular pressure in the treatment of glaucoma in dogs.[3][4][5] In a research context, it can be used to model the effects of cholinergic system overstimulation, study the role of acetylcholine in various physiological processes, and investigate potential therapeutic interventions for conditions involving cholinergic deficits.
Q3: What are the signs of this compound bromide toxicity in small animals?
Toxicity from this compound bromide results from excessive cholinergic stimulation, leading to a condition known as cholinergic crisis.[3][6] The clinical signs can be categorized by the type of cholinergic receptor being overstimulated:
-
Muscarinic signs (DUMBELS):
-
D iarrhea
-
U rination
-
M iosis (pinpoint pupils)
-
B radycardia (slow heart rate), Bronchospasm, Bronchorrhea (excessive bronchial secretions)
-
E mesis (vomiting)
-
L acrimation (excessive tearing)
-
S alivation (excessive drooling)[7]
-
-
Nicotinic signs:
-
Muscle fasciculations (twitching)
-
Tremors
-
Muscle weakness leading to flaccid paralysis
-
Respiratory muscle paralysis, which can be fatal[7]
-
-
Central Nervous System (CNS) signs:
Q4: Is there an antidote for this compound bromide toxicity?
Yes, a cholinergic crisis induced by this compound bromide can be treated. The standard treatment protocol involves the administration of:
-
Atropine sulfate: A muscarinic receptor antagonist that counteracts the muscarinic effects of acetylcholine.[8][9]
-
Pralidoxime (2-PAM): A cholinesterase reactivator that can reverse the binding of carbamates to acetylcholinesterase, thereby restoring enzyme function. Its use for carbamate poisoning is sometimes debated but may be considered.[8][10]
Supportive care, including respiratory support, is also crucial.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at the calculated dose. | - Incorrect dose calculation.- Inactive compound due to improper storage or preparation.- Low bioavailability via the chosen administration route. | - Double-check all dose calculations.- Ensure the compound has been stored correctly and prepare fresh solutions for each experiment.- Consider a different administration route with higher bioavailability (e.g., intravenous or intraperitoneal).- Perform a dose-response study to determine the effective dose range in your specific animal model. |
| High variability in animal response. | - Inconsistent administration technique.- Biological variability between animals. | - Ensure all personnel are thoroughly trained in the chosen administration technique to maintain consistency.- Increase the number of animals per group to account for individual differences.- Ensure the health and stress levels of the animals are consistent across all experimental groups. |
| Precipitation of this compound bromide in the vehicle. | - Poor solubility of the compound in the chosen vehicle.- Incorrect order of solvent addition during preparation. | - Test different biocompatible vehicles to find one that provides better solubility.- When using co-solvents, ensure the compound is fully dissolved in the primary solvent (e.g., DMSO) before adding aqueous solutions.- Gentle warming or sonication may aid in dissolution, but ensure the compound's stability under these conditions. |
| Rapid onset of severe toxicity even at low doses. | - Calculation error resulting in a higher than intended dose.- High sensitivity of the specific animal strain or species to cholinergic stimulation. | - Immediately cease administration and review all calculations.- If calculations are correct, begin with a much lower starting dose for your next experiment and perform a careful dose-escalation study.- Monitor animals continuously for the first few hours after administration. |
Quantitative Data
The following table provides general guidelines for administration volumes in mice and rats.
| Administration Route | Mouse (Maximum Volume) | Rat (Maximum Volume) |
| Intravenous (IV) | 0.2 mL | 0.5 mL |
| Intraperitoneal (IP) | 0.5 mL | 2.0 mL |
| Subcutaneous (SC) | 0.5 mL | 2.0 mL |
| Oral Gavage (PO) | 0.5 mL | 5.0 mL |
Experimental Protocols
Preparation of this compound Bromide for Injection (Example for Intraperitoneal Administration)
Materials:
-
This compound bromide powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
In a sterile microcentrifuge tube, weigh the required amount of this compound bromide powder.
-
Add a small volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Brief sonication can be used to aid dissolution if necessary.
-
For the final injection solution, dilute the DMSO stock solution with sterile saline to the desired final concentration. Note: The final concentration of DMSO should be kept to a minimum (ideally less than 10%) to avoid vehicle-induced toxicity.
-
Prepare a vehicle-only control solution with the same final concentration of DMSO in saline.
-
Filter the final solution through a 0.22 µm syringe filter to ensure sterility before administration.
Dose-Ranging and Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and observe signs of toxicity of this compound bromide in the chosen animal model.
Procedure:
-
Use a small number of animals per dose group (e.g., n=3-5).
-
Start with a very low dose (e.g., 0.01 mg/kg) and administer it to the first group of animals.
-
Observe the animals closely and continuously for the first 4 hours for any signs of cholinergic crisis (see FAQ Q3).
-
Continue to monitor the animals at regular intervals for at least 24-48 hours.
-
If no adverse effects are observed, increase the dose in the next group of animals by a set factor (e.g., 2-fold or 3-fold).
-
Repeat this process until signs of toxicity are observed. The highest dose at which no adverse effects are seen is the MTD.
-
Record all observations, including the onset, nature, and duration of any toxic signs.
Monitoring for Toxicity During an Experiment
Procedure:
-
Establish a baseline for each animal's normal behavior, appearance, and physiological parameters (e.g., heart rate, respiratory rate, body temperature) before administering this compound bromide.
-
After administration, continuously monitor the animals for the first hour.
-
Subsequently, perform checks at regular intervals (e.g., every 30 minutes for the next 3 hours, then hourly for the following 4 hours, and then at least twice daily for the duration of the experiment).
-
Use a scoring sheet to systematically record observations for each animal, including:
-
General appearance: Posture, grooming, activity level.
-
Muscarinic signs: Salivation, lacrimation, urination, diarrhea.
-
Nicotinic signs: Muscle tremors, fasciculations, weakness.
-
CNS signs: Changes in alertness, seizures.
-
Physiological parameters: Respiratory rate and effort.
-
-
Have an emergency plan in place, including readily available atropine and supportive care equipment.
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound bromide.
Caption: A typical experimental workflow for in vivo studies with this compound bromide.
References
- 1. This compound Bromide | C32H52Br2N4O4 | CID 5965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prenatal oral (gavage) developmental toxicity study of decabromodiphenyl oxide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 4. This compound bromide - Wikipedia [en.wikipedia.org]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. researchgate.net [researchgate.net]
- 7. Effect of topically applied 2% pilocarpine and 0.25% this compound bromide on blood-aqueous barrier permeability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of topical ocular application of 0.25% this compound bromide on serum acetylcholinesterase levels in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. uac.arizona.edu [uac.arizona.edu]
Technical Support Center: Compounded Demecarium Bromide Ophthalmic Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the strategies to prevent contamination of compounded Demecarium Bromide eye drops. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for compounded this compound Bromide eye drops?
A1: The most critical quality attributes are sterility, absence of particulate matter, appropriate pH, and stability of the active pharmaceutical ingredient (API). Ophthalmic preparations must be sterile to prevent eye infections, which can have severe consequences, including vision loss.[1][2] The solution should also be free from foreign particles.[3]
Q2: Is a preservative necessary for compounded this compound Bromide eye drops?
A2: For multi-dose containers, a preservative is required to maintain sterility after the container is opened.[4][5] Compounded this compound Bromide solutions often contain a preservative such as Benzalkonium Chloride.[6] However, for single-dose containers, a preservative may not be necessary.[4] The choice of preservative should be based on its efficacy and compatibility with this compound Bromide.
Q3: What are the appropriate storage conditions for compounded this compound Bromide eye drops?
A3: Compounded this compound Bromide eye drops should be stored according to the stability data for the specific formulation. Generally, they should be stored at room temperature or refrigerated, protected from light, and should not be frozen.[7][8] The container should be kept tightly closed when not in use.[7][8]
Q4: What are the visual signs of instability or contamination in this compound Bromide eye drops?
A4: Users should discard the eye drops if they observe any changes in color, cloudiness, or the presence of visible particles in the solution.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Failed Sterility Test | - Breach in aseptic technique during compounding.- Inadequate sterilization of equipment or components.- Compromised integrity of the primary container. | - Review and reinforce aseptic techniques with all personnel.- Verify the validation of all sterilization cycles (e.g., autoclave, dry heat).- Ensure all personnel are properly trained and garbed according to USP <797>.- Perform a thorough investigation to identify the source of contamination. |
| Visible Particulate Matter | - Incomplete dissolution of this compound Bromide or excipients.- Introduction of foreign matter during compounding.- Incompatibility between formulation components.- Shedding from packaging components. | - Ensure complete dissolution of all ingredients before proceeding.- Filter the solution through a 5-µm filter to remove any visible particulate matter before sterilization.[9]- Conduct compatibility studies for the drug and all excipients.- Inspect all packaging components for cleanliness and integrity before use. |
| Out-of-Specification pH | - Incorrect calculation or measurement of buffering agents.- Degradation of the API or excipients. | - Verify the calibration of the pH meter.- Double-check all calculations for buffer components.- Investigate the stability of the formulation under the specified storage conditions. |
| Reduced Potency of this compound Bromide | - Degradation due to improper storage (e.g., exposure to light or high temperatures).- Adsorption of the drug to the container or filter.- Chemical incompatibility with other formulation components. | - Store the compounded preparation as per stability data, protected from light.- Select appropriate filters and container materials that have low drug binding properties.- Conduct stability studies to determine the appropriate beyond-use date (BUD). |
Experimental Protocols
General Compounding Protocol for this compound Bromide Ophthalmic Solution
This protocol outlines the general steps for compounding a sterile this compound Bromide ophthalmic solution. All procedures must be performed in a certified ISO Class 5 environment by trained personnel following USP <797> guidelines.[6]
-
Calculations and Ingredient Verification:
-
Calculate the precise quantities of this compound Bromide, vehicle (e.g., Sterile Water for Injection), buffering agents, tonicity modifiers, and preservatives required for the batch size.
-
Verify the identity and quality of all ingredients from reputable suppliers.
-
-
Compounding Environment Preparation:
-
Ensure the ISO Class 5 primary engineering control (e.g., laminar airflow workbench) is clean, certified, and operating correctly.
-
Disinfect all surfaces and materials entering the sterile compounding area.
-
-
Garbing:
-
Personnel must don appropriate sterile garb, including gloves, gown, hair cover, and face mask, according to USP <797> procedures.
-
-
Solution Preparation:
-
Aseptically weigh and dissolve the this compound Bromide and other excipients in the sterile vehicle.
-
Adjust the pH of the solution to the desired range using appropriate buffering agents. The eye can generally tolerate a pH range of 6.5 to 8.5.[10]
-
Adjust the tonicity of the solution to be isotonic with lacrimal fluid (equivalent to 0.9% sodium chloride).
-
-
Clarification and Sterilization:
-
Filter the solution through a 5-µm filter to remove any visible particulate matter.[9]
-
Sterilize the solution, preferably by filtering through a sterile 0.22-µm filter into a sterile final container.[9] This method is suitable for heat-labile substances.[9]
-
Alternatively, if the formulation is heat-stable, terminal sterilization by autoclaving in the final sealed container can be performed.[9] Validation of the autoclaving cycle is crucial.
-
-
Packaging and Labeling:
-
Aseptically fill the sterile solution into sterile ophthalmic containers.
-
Ensure proper sealing of the containers to maintain sterility.
-
Label the final product with all required information, including drug name and concentration, lot number, beyond-use date (BUD), and storage instructions.
-
Quality Control Testing Protocols
| Test | Methodology (Based on USP Chapters) | Acceptance Criteria |
| Sterility Testing | USP <71> Sterility Tests: - Membrane Filtration: The product is filtered through a 0.45-µm membrane, which is then incubated in appropriate culture media (e.g., Fluid Thioglycollate Medium and Soybean-Casein Digest Medium) for 14 days.[5][11][12]- Direct Inoculation: A specified volume of the product is directly added to the culture media and incubated for 14 days.[5][11] | No evidence of microbial growth after the incubation period.[12] |
| Particulate Matter Testing | USP <789> Particulate Matter in Ophthalmic Solutions: - Light Obscuration Particle Count Test: An automated instrument measures the number of particles of a certain size by the blockage of a light beam.[7][13][14]- Microscopic Particle Count Test: Particles are collected on a filter and counted manually under a microscope.[13][15] | Light Obscuration: - ≥10 µm: Not more than 50 particles/mL- ≥25 µm: Not more than 5 particles/mL- ≥50 µm: Not more than 2 particles/mL[7] |
| Preservative Effectiveness Testing | USP <51> Antimicrobial Effectiveness Testing: The product is inoculated with a specified concentration of challenge microorganisms (bacteria and fungi). The number of viable organisms is determined at specified intervals (e.g., 7, 14, and 28 days) to assess the preservative's ability to reduce the microbial population.[3][10][16][17] | For ophthalmic preparations (Category 1):- Bacteria: Not less than 1.0 log reduction from the initial count at 7 days, not less than 3.0 log reduction at 14 days, and no increase from 14 days at 28 days.- Yeast and Mold: No increase from the initial calculated count at 7, 14, and 28 days. |
| Beyond-Use Dating (BUD) Assignment | USP <797> Pharmaceutical Compounding — Sterile Preparations: The BUD is determined based on the sterility risk level of the compounding process (Category 1, 2, or 3), storage temperature, and available stability data for the specific formulation.[1][4][9][18][19] | The assigned BUD should not exceed the USP <797> limits for the corresponding category and storage conditions, or the scientifically determined stability of the formulation, whichever is shorter.[4] |
Visualizations
Caption: A generalized workflow for the sterile compounding of this compound Bromide eye drops.
Caption: A logical flow diagram for troubleshooting contamination issues in compounded eye drops.
References
- 1. mbp.ms.gov [mbp.ms.gov]
- 2. northwestcompounders.com [northwestcompounders.com]
- 3. USP 51 APE Testing | FOCUS Laboratories [focus-lab.com]
- 4. ARL Bio Pharma | USP – Beyond Use Dating [arlok.com]
- 5. certified-laboratories.com [certified-laboratories.com]
- 6. svpmeds.com [svpmeds.com]
- 7. fluidimaging.com [fluidimaging.com]
- 8. Account Suspended [iopeyes.com]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 11. pppmag.com [pppmag.com]
- 12. usp.org [usp.org]
- 13. usp.org [usp.org]
- 14. news-medical.net [news-medical.net]
- 15. drugfuture.com [drugfuture.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. arlok.com [arlok.com]
- 18. Guidelines for the Establishment of Appropriate Beyond Use Dating of Sterile Compounded Admixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wolterskluwer.com [wolterskluwer.com]
Overcoming challenges in the analytical quantification of Demecarium
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the analytical quantification of Demecarium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound bromide? A1: The most common method for the quantification of this compound bromide is High-Performance Liquid Chromatography (HPLC) with UV detection. A well-documented approach utilizes an isocratic reversed-phase system with a cyanopropyl (CN) column.[1][2]
Q2: What are the main chemical challenges associated with this compound analysis? A2: this compound bromide is a quaternary ammonium compound (QAC). These molecules are permanently positively charged and can be highly polar. This can lead to challenges in reversed-phase HPLC, such as poor retention and peak tailing, due to strong interactions with residual silanols on silica-based columns.
Q3: Why is a stability-indicating method important for this compound? A3: A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[3][4] This is essential for determining the shelf-life and storage conditions of the drug substance and product. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are used to develop and validate such a method.[3][5][6][7]
Q4: What are typical storage conditions for this compound bromide solutions? A4: this compound bromide ophthalmic solutions should be stored protected from freezing and excessive heat.[8] Depending on the formulation, it may require refrigeration or storage at room temperature, away from moisture and direct sunlight. Always refer to the specific product's storage guidelines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds like QACs. It is often caused by secondary interactions between the positively charged analyte and ionized silanol groups (-Si-O⁻) on the surface of silica-based columns.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups (-Si-OH), minimizing the ionic interaction with the quaternary amine of this compound.
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol sites and improve peak symmetry.
-
Use a Different Column:
-
Cyano (CN) Column: CN columns are often recommended for QACs as they offer a different selectivity and are less prone to strong silanol interactions compared to standard C18 columns.[1][2]
-
End-capped Columns: Use a high-quality, fully end-capped C18 or C8 column to reduce the number of available free silanols.
-
HILIC Column: Hydrophilic Interaction Chromatography (HILIC) is an alternative technique well-suited for highly polar compounds like this compound.
-
-
Add a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, thereby reducing peak tailing.
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is drifting or is not reproducible between injections. What should I check?
A: Retention time variability can stem from several factors related to the HPLC system, mobile phase preparation, or column equilibration.
Troubleshooting Steps:
-
Check for Leaks: Ensure all fittings between the pump, injector, column, and detector are secure. Even a small leak can cause pressure fluctuations and affect retention times.
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. For reversed-phase, flush with at least 10-20 column volumes of the mobile phase. Inadequate equilibration can cause retention time drift in early injections.
-
Verify Mobile Phase Composition:
-
If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly.
-
If preparing manually, ensure accurate measurement of all components. Organic solvents can evaporate over time, changing the mobile phase composition; prepare fresh mobile phase daily.
-
Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump.
-
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention time.
Issue 3: Low Signal or No Peak Detected
Q: I am not seeing a peak for this compound, or the response is much lower than expected. What could be the problem?
A: This issue can be caused by problems with the sample, the HPLC system, or the detector settings.
Troubleshooting Steps:
-
Confirm Sample Preparation: Ensure the sample was prepared correctly and at the expected concentration. Check for solubility issues; this compound is soluble in water but may precipitate if the sample solvent is incompatible with the mobile phase.
-
Check Injector Function: Verify that the autosampler is drawing and injecting the correct volume. Check for air bubbles in the sample syringe or loop.
-
Verify Detector Settings:
-
Ensure the UV detector is set to the correct wavelength for this compound (typically around 210-220 nm for compounds without a strong chromophore, but should be optimized).
-
Check the detector lamp's health and usage hours; a failing lamp will result in low sensitivity.
-
-
Assess Analyte Stability: Consider the possibility that this compound may have degraded in the sample solution. Prepare a fresh standard to confirm.
Experimental Protocols & Data
Protocol 1: Stability-Indicating HPLC Method for a Quaternary Ammonium Compound (based on Neostigmine methods)
This protocol is designed to separate the active ingredient from its potential degradation products.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a DAD/UV detector.
-
Column: ACE C18 (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: 75:10:15 (v/v/v) mixture of 0.02M Potassium Phosphate Monobasic buffer (pH adjusted to 6.4 with KOH), Methanol, and Acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard Solution Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in water.
-
Dilute the stock solution with the mobile phase to achieve a final concentration of 100 µg/mL.
3. Sample Preparation (for Ophthalmic Solution):
-
Accurately transfer a volume of the ophthalmic solution equivalent to 1 mg of the active ingredient into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Filter through a 0.45 µm nylon syringe filter before injection.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 0.1 M HCl at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 0.1 M NaOH at 60°C for 30 minutes. Neutralize with 0.1 M HCl before analysis.[10]
-
Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 3% H₂O₂ at room temperature for 4 hours.[10][11]
-
Thermal Degradation: Store the solid drug substance at 105°C for 24 hours. Prepare a solution for analysis.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours. Prepare a solution for analysis.
Data Presentation: Representative Method Validation Parameters
The following tables summarize typical validation results for the analysis of a quaternary ammonium compound in a pharmaceutical formulation, based on published data for Neostigmine.[9][10] These values serve as a benchmark for what to expect during the validation of a this compound method.
Table 1: System Suitability and Specificity
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 4500 |
| Specificity | No interference from blank/placebo at the analyte's retention time | Pass |
| Resolution (from nearest impurity) | ≥ 1.5 | > 2.0 |
Table 2: Linearity, LOD, and LOQ
| Parameter | Concentration Range | Typical Result |
| Linearity Range | LOQ to 150% of test concentration | LOQ - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | S/N Ratio of 3:1 | 0.015 µg/mL |
| Limit of Quantification (LOQ) | S/N Ratio of 10:1 | 0.05 µg/mL |
Table 3: Accuracy (Recovery) and Precision
| Parameter | Spiked Level | Acceptance Criteria | Typical Result (% Recovery) |
| Accuracy | 50% | 85-115% | 99.5% |
| 100% | 85-115% | 101.2% | |
| 150% | 85-115% | 98.9% | |
| Precision (Repeatability) | 100% (n=6) | RSD ≤ 2.0% | 0.8% RSD |
| Intermediate Precision | 100% (n=6, different day/analyst) | RSD ≤ 2.0% | 1.1% RSD |
Visualizations
General Workflow for this compound Quantification
Caption: General workflow for HPLC quantification of this compound.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. galbraith.com [galbraith.com]
- 6. pharmtech.com [pharmtech.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. ijream.org [ijream.org]
- 10. ijper.org [ijper.org]
- 11. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term effects and potential for retinal detachment with chronic Demecarium use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions regarding the long-term use of Demecarium and its potential association with retinal detachment.
Frequently Asked Questions (FAQs)
Q1: What is the established long-term risk of retinal detachment with chronic this compound use?
Q2: What is the proposed mechanism for this compound-induced retinal detachment?
A: The leading hypothesis is that this compound, a potent, long-acting cholinesterase inhibitor, induces strong and sustained contraction of the ciliary muscle.[6] This contraction can increase tension on the zonular fibers and the vitreous base, leading to vitreoretinal traction.[5][7] In eyes with pre-existing retinal lesions or vitreoretinal adhesions, this traction can lead to the formation of retinal tears and subsequent rhegmatogenous retinal detachment.[8]
Q3: Are there specific patient populations at higher risk for this adverse event?
A: Yes, research indicates that individuals with certain pre-existing ocular conditions are at a higher risk of developing retinal detachment during miotic therapy.[3][8] These risk factors include:
-
Myopia (nearsightedness): Particularly high myopia, which is often associated with a thinner peripheral retina and lattice degeneration.[3]
-
Aphakia or Pseudophakia: The absence of the natural lens or the presence of an artificial intraocular lens can alter the anatomical relationship between the vitreous and the retina.[3][8]
-
History of Retinal Detachment: A personal or family history of retinal detachment increases susceptibility.
-
Lattice Degeneration: This condition involves thinning of the peripheral retina, making it more prone to tears.[3]
Q4: What are the early warning signs of retinal detachment that researchers should monitor for in preclinical or clinical studies involving this compound?
A: Key symptoms to monitor include:
-
Photopsia: Sudden onset of flashes of light in the peripheral vision.
-
Floaters: A sudden increase in the number or size of floaters, which may appear as spots, lines, or cobwebs in the field of vision.
-
Visual Field Defect: A curtain-like shadow or dark area progressing across the visual field.
-
Blurred Vision: A sudden decrease in visual acuity.
Prompt recognition of these symptoms is critical for timely intervention.
Troubleshooting Guides for Experimental Studies
Issue: Unexpected changes in retinal morphology observed in animal models during chronic this compound administration.
Troubleshooting Steps:
-
Baseline Retinal Examination: Ensure comprehensive baseline retinal examinations, including indirect ophthalmoscopy and optical coherence tomography (OCT), were performed on all animals prior to drug administration to rule out pre-existing retinal abnormalities.
-
Dose-Response Evaluation: Assess if the observed changes are dose-dependent. Consider reducing the concentration or frequency of this compound administration.
-
Intraocular Pressure (IOP) Monitoring: Chronically elevated or fluctuating IOP can contribute to retinal pathology. Ensure IOP is monitored regularly in both control and treated groups.
-
Vitreous Assessment: Utilize techniques like B-scan ultrasonography or OCT to evaluate for changes in the vitreous, such as posterior vitreous detachment (PVD) or vitreous opacities, which may precede retinal detachment.[2]
-
Histopathology: At the end of the study, perform detailed histopathological analysis of the retina, ciliary body, and vitreous to identify cellular and structural changes.
Issue: Difficulty in differentiating between this compound-induced retinal changes and artifacts in in vitro retinal pigment epithelium (RPE) cell culture models.
Troubleshooting Steps:
-
Cell Line Validation: Ensure the RPE cell line used expresses the appropriate cholinergic receptors (muscarinic and nicotinic) to be a valid model for studying this compound's effects.[6][9][10][11]
-
Toxicity Assays: Employ a battery of cytotoxicity assays (e.g., MTT, LDH) to determine the direct toxic potential of this compound on RPE cells.
-
Barrier Function Assessment: Measure the transepithelial electrical resistance (TEER) of the RPE monolayer to assess the integrity of the outer blood-retinal barrier, as its disruption can be an early sign of toxicity.
-
Phagocytosis Assay: Evaluate the phagocytic activity of the RPE cells, a key physiological function that can be impaired by toxic insults.
-
Control Compounds: Include appropriate positive and negative control compounds in your experiments to validate the experimental system. For example, a known retinal toxicant and an inactive compound.
Quantitative Data Summary
| Study Type | Population/Model | Key Findings | Reference |
| Case Series | 31 patients (34 eyes) with retinal detachment on miotic therapy | 62% of eyes were myopic; 24% were aphakic; 38% had ipsilateral lattice degeneration. | [3] |
| Literature Review | Published case reports | Over 100 cases of potential miotic-related retinal detachments have been reported. | [5] |
| Animal Study | Beagles with normotensive and glaucomatous eyes | This compound bromide (0.125% and 0.25%) induced long-term miosis and decreased IOP. | [12] |
| Animal Study | Cynomolgus monkeys | Chronic echothiophate (a similar cholinesterase inhibitor) use led to a decrease in muscarinic receptors in the ciliary muscle. | [13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Retinal Pigment Epithelium (RPE) Barrier Function
-
Cell Culture: Culture a human RPE cell line (e.g., ARPE-19) on permeable supports (e.g., Transwell inserts) until a confluent monolayer with stable transepithelial electrical resistance (TEER) is formed.
-
Treatment: Treat the RPE monolayers with varying concentrations of this compound bromide (and appropriate vehicle controls) applied to the apical chamber.
-
TEER Measurement: Measure TEER at regular intervals (e.g., 0, 24, 48, 72 hours) to assess the integrity of the RPE barrier. A significant decrease in TEER indicates a disruption of tight junctions.
-
Permeability Assay: At the end of the treatment period, add a fluorescently labeled tracer molecule (e.g., sodium fluorescein) to the apical chamber and measure its flux into the basal chamber over time to quantify paracellular permeability.
-
Immunocytochemistry: Fix the RPE monolayers and perform immunofluorescent staining for tight junction proteins (e.g., ZO-1, occludin) to visualize any disruption in their localization and organization.
Protocol 2: Ex Vivo Model to Assess Ciliary Muscle Contraction and Vitreoretinal Interface
-
Tissue Preparation: Obtain fresh porcine or rabbit eyes. Carefully dissect the anterior segment, preserving the ciliary body, zonules, and the anterior vitreous.
-
Mounting: Mount the tissue in a specialized chamber that allows for the visualization and measurement of ciliary body movement and its effect on the vitreous.
-
Treatment: Perfuse the chamber with a solution containing this compound bromide to induce ciliary muscle contraction.
-
Imaging: Use high-resolution imaging techniques, such as a dissecting microscope with a camera or a custom imaging setup, to record the contraction of the ciliary muscle and any subsequent displacement or traction on the anterior vitreous.
-
Analysis: Quantify the degree of ciliary muscle contraction and the resulting forces exerted on the vitreous using image analysis software.
Visualizations
Caption: Proposed signaling pathway for this compound-induced retinal detachment.
Caption: Experimental workflow for assessing this compound-induced retinal toxicity.
References
- 1. Retinal detachments and topical ocular miotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of vitreous changes in intraocular inflammation following faricimab treatment in a real world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinal detachment and miotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. An Evidence Based Guide to Retinal Complications and Miotics | Presbyopia Physician [presbyopiaphysician.com]
- 6. Muscarinic Acetylcholine Receptors in the Retina—Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Miotics and retinal detachment: upgrading the community standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. digital.library.txst.edu [digital.library.txst.edu]
- 11. Activation of muscarinic acetylcholine receptors elicits pigment granule dispersion in retinal pigment epithelium isolated from bluegill - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholinergic drugs alter ciliary muscle response and receptor content - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Demecarium Bromide and Echothiophate Iodide in Glaucoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent, long-acting cholinesterase inhibitors, Demecarium bromide and Echothiophate iodide, for the management of glaucoma. While newer therapeutic agents are now more commonly prescribed due to more favorable side-effect profiles, a thorough understanding of these organophosphate and carbamate compounds remains critical for comprehensive research and development in ophthalmology. This analysis is supported by experimental data to delineate their comparative efficacy, mechanisms of action, and safety profiles.
Mechanism of Action: Potent Cholinesterase Inhibition
Both this compound bromide and Echothiophate iodide are parasympathomimetic agents that function by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the neuromuscular junction in the eye.[1] This inhibition prevents the breakdown of acetylcholine (ACh), leading to its accumulation and enhanced stimulation of muscarinic receptors on the ciliary body and iris sphincter muscle.[2][3] The resulting effects are twofold:
-
Miosis: Constriction of the pupil.[4]
-
Ciliary Muscle Contraction: This action increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP).[2][5]
While both drugs share this fundamental mechanism, they differ in their chemical nature and the reversibility of their interaction with AChE. Echothiophate iodide is an organophosphate that forms a strong, essentially irreversible covalent bond with the enzyme.[2][6] this compound bromide, a carbamate inhibitor, also forms a covalent bond but it is more readily reversible.[4]
Figure 1: Cholinergic signaling pathway targeted by this compound bromide and Echothiophate iodide.
Comparative Efficacy: Intraocular Pressure Reduction
Experimental data, primarily from veterinary ophthalmology studies due to the decreased contemporary use in humans, provides a basis for comparing the efficacy and duration of action of these two agents.
| Parameter | This compound Bromide | Echothiophate Iodide | Data Source |
| Drug Concentration | 0.125% | 0.125% | Beagle Study[7][8] |
| Duration of IOP Reduction | 49 hours | 25 hours | Beagle Study[7][8] |
| Drug Concentration | 0.5% | 0.5% | Beagle Study[7][8] |
| Duration of IOP Reduction | 55 hours | 53 hours | Beagle Study[7][8] |
| Clinical Application | Prophylactic use in the contralateral eye of dogs with primary angle-closure glaucoma | Adjunctive therapy in pseudophakic human glaucoma patients on maximal medical therapy | Canine Study,[9] Human Study[10] |
| Median Time to Failure | 330 days (at 0.125%) | Not directly compared in this study | Canine Study[9] |
| Mean IOP Reduction | Not applicable | From 30.4 mmHg to 16.6 mmHg (at 0.125%) | Human Study[10] |
Experimental Protocols
Protocol 1: Comparative Efficacy in a Canine Glaucoma Model
This protocol is based on the methodology used in the study of topically applied this compound bromide and Echothiophate iodide in beagles with inherited glaucoma.[7][8]
-
Subjects: A cohort of beagles with a confirmed diagnosis of inherited glaucoma and a cohort of normotensive beagles for control.
-
Baseline Measurements: Measure baseline intraocular pressure (IOP) using applanation tonometry and pupil size (PS) with a calibrated pupillometer for all subjects.
-
Drug Administration: In a randomized, crossover design with a sufficient washout period, administer a single drop of the test article (e.g., 0.125% this compound bromide, 0.5% this compound bromide, 0.125% Echothiophate iodide, 0.5% Echothiophate iodide, or placebo) to one eye of each dog.
-
Post-Treatment Monitoring: Measure IOP and PS in both the treated and untreated eyes at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24, 36, 48, 60, and 72 hours) post-instillation.
-
Data Analysis: Compare the mean change in IOP and PS from baseline for each treatment group. Analyze the duration of action, defined as the time until IOP returns to baseline levels.
Figure 2: Experimental workflow for a comparative drug efficacy study.
Safety and Side-Effect Profile
The potent, long-acting nature of these cholinesterase inhibitors is associated with a significant risk of both local and systemic side effects.[1]
| Side Effect Category | This compound Bromide | Echothiophate Iodide |
| Local (Ocular) | Burning, stinging, redness, eyelid twitching, brow ache, decreased night vision, potential for iris cysts and, rarely, retinal detachment.[11] | Similar to this compound bromide, with reports of paradoxical increases in IOP.[12][13] |
| Systemic | Nausea, vomiting, abdominal cramps, diarrhea, urinary incontinence, salivation, sweating, bradycardia, and breathing difficulties due to cholinergic overstimulation.[11][12] | Similar systemic effects. Can significantly depress plasma and erythrocyte cholinesterase levels after several weeks of therapy.[6][14] |
Conclusion
Both this compound bromide and Echothiophate iodide are highly effective at reducing intraocular pressure through the potentiation of cholinergic activity in the eye. Experimental data suggests that at higher concentrations, their duration of action is comparable, though this compound bromide may have a longer effect at lower concentrations.[7][8] The choice between these agents, when clinically indicated, would historically have been influenced by factors such as desired duration of action and individual patient tolerance. However, their use is now limited by the significant potential for both local and systemic side effects and the availability of newer, safer alternatives. For the research and drug development community, these compounds serve as important benchmarks for potent IOP reduction and provide a valuable model for understanding the physiological and pathological roles of the cholinergic system in the eye.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. This compound bromide - Wikipedia [en.wikipedia.org]
- 5. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 6. Echothiophate | C9H23NO3PS+ | CID 10548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Efficacy of prophylactic antiglaucoma and anti-inflammatory medications in canine primary angle-closure glaucoma: a multicenter retrospective study (2004-2012) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lowering of IOP by echothiophate iodide in pseudophakic eyes with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Humorsol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. drugs.com [drugs.com]
- 14. Phospholine Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Validating the efficacy of Demecarium against other miotic agents like pilocarpine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the miotic agents Demecarium bromide and pilocarpine, focusing on their efficacy in reducing intraocular pressure (IOP). The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Both this compound bromide and pilocarpine are cholinergic agents used in the management of glaucoma to lower IOP by inducing miosis and increasing aqueous humor outflow.[1] However, they operate through distinct mechanisms of action. Pilocarpine is a direct-acting parasympathomimetic that directly stimulates muscarinic receptors.[1] In contrast, this compound bromide is a reversible acetylcholinesterase inhibitor, which potentiates the effect of endogenous acetylcholine by preventing its breakdown.[1][2] This fundamental difference in their pharmacological action leads to variations in their efficacy, duration of action, and side effect profiles.
Quantitative Efficacy Comparison
The following tables summarize quantitative data from comparative studies on the efficacy of this compound (represented by the similar long-acting cholinesterase inhibitor echothiophate in human studies) and pilocarpine in reducing intraocular pressure.
| Table 1: Comparative Efficacy of Echothiophate (as a proxy for this compound) and Pilocarpine in Human Glaucoma Patients | |
| Parameter | Pilocarpine 4% (4 times daily) |
| Mean Diurnal IOP Reduction | Less effective than echothiophate[2] |
| IOP Peaks > 24 mmHg | Observed in 70% of patients[2] |
| Patient Preference | Preferred by 6 out of 13 patients[2] |
| Improvement in Pressure Control (when switched from Pilocarpine) | N/A |
Data sourced from a comparative study of pilocarpine and echothiophate iodide.[2]
| Table 2: Comparative Effects of this compound Bromide and Pilocarpine in a Canine Model | |
| Parameter | Pilocarpine 2% (3 times daily) |
| Peak Effect on IOP Reduction | 7 hours[3] |
| Peak Aqueous Humor Flare (photon counts/ms) | 167[3] |
| Time to Normalization of Flare | 55 hours[3] |
Data from a study in normal eyes of dogs.[3]
Experimental Protocols
Comparative Clinical Trial for IOP Reduction in Humans
A common study design to compare the efficacy of two miotic agents like this compound and pilocarpine is a randomized, double-masked, crossover clinical trial.
Objective: To compare the IOP-lowering effect and duration of action of this compound bromide and pilocarpine in patients with open-angle glaucoma.
Methodology:
-
Patient Selection: Recruit patients with diagnosed open-angle glaucoma and baseline IOP above a predetermined threshold (e.g., 22 mmHg).
-
Washout Period: A washout period of several weeks is implemented where patients discontinue their current glaucoma medications to establish a baseline IOP.
-
Randomization: Patients are randomly assigned to one of two treatment arms.
-
Treatment Phase 1:
-
Arm 1: Administer this compound bromide ophthalmic solution (e.g., 0.125% or 0.25%) twice daily.
-
Arm 2: Administer pilocarpine hydrochloride ophthalmic solution (e.g., 2% or 4%) four times daily.
-
The duration of this phase is typically several weeks.
-
-
IOP Measurement: Intraocular pressure is measured at multiple time points throughout the day (diurnal curve) to assess the peak and trough effects of the medication. Measurements are taken at baseline and at the end of the treatment phase.
-
Crossover: After another washout period, patients are switched to the alternate treatment.
-
Treatment Phase 2: Patients receive the other medication for the same duration as in Phase 1.
-
IOP Measurement: Diurnal IOP curves are recorded again at the end of this phase.
-
Data Analysis: The mean change in IOP from baseline is compared between the two treatment groups. Statistical analysis is performed to determine if there is a significant difference in efficacy.
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
In Vivo Measurement of Miotic Effect in an Animal Model (Rabbit)
Objective: To quantify and compare the miotic (pupil-constricting) effect of this compound and pilocarpine.
Methodology:
-
Animal Model: Healthy albino rabbits are used.
-
Baseline Measurement: The baseline pupil diameter of both eyes is measured using a caliper or a pupillometer.
-
Drug Administration:
-
One eye receives a single drop of the test agent (e.g., this compound bromide 0.25%).
-
The contralateral eye serves as a control and receives a drop of saline.
-
In a separate group of animals, the same procedure is followed for pilocarpine (e.g., 2%).
-
-
Pupil Size Measurement: Pupil diameter is measured at regular intervals (e.g., 15, 30, 60, 120, 240 minutes) after drug instillation.
-
Light Reflex: The pupillary light reflex is tested at each time point to assess the extent of miosis.
-
Data Analysis: The change in pupil diameter from baseline is calculated for each drug at each time point and compared. The time to onset of miosis, peak miotic effect, and duration of miosis are determined.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and pilocarpine are visualized below.
This compound's indirect action via acetylcholinesterase inhibition.
Pilocarpine's direct agonistic action on M3 muscarinic receptors.
Experimental Workflow
The logical flow for a comparative efficacy study is outlined below.
Workflow for a comparative clinical trial of miotic agents.
Discussion
The available data suggests that while both this compound and pilocarpine are effective in lowering IOP, cholinesterase inhibitors like this compound may offer a more potent and sustained reduction in IOP compared to direct-acting muscarinic agonists like pilocarpine.[2] The study by Drance demonstrated that echothiophate, a long-acting cholinesterase inhibitor, was more effective than pilocarpine in controlling diurnal IOP fluctuations in glaucoma patients.[2] This is likely due to the continuous potentiation of endogenous acetylcholine at the neuromuscular junction in the ciliary body and trabecular meshwork, leading to a more consistent increase in aqueous humor outflow.
However, the increased potency of cholinesterase inhibitors may also be associated with a higher incidence of both local and systemic side effects.[2] Pilocarpine, being a direct agonist, has a shorter duration of action and may require more frequent administration.
The choice between these agents in a clinical or research setting will depend on the desired level of IOP control, the required duration of action, and the tolerance of the subject to potential side effects. Further head-to-head clinical trials in human subjects are warranted to provide a more definitive comparison of the efficacy and safety profiles of this compound bromide and pilocarpine.
References
Head-to-Head Comparison of Long-Acting Cholinesterase Inhibitors for Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two long-acting cholinesterase inhibitors, echothiophate iodide and demecarium bromide, which have been investigated for their efficacy in reducing intraocular pressure (IOP) in glaucoma. While these agents are less commonly used in current clinical practice, they remain valuable tools in glaucoma research for understanding cholinergic mechanisms and as comparators for novel therapies. This comparison synthesizes available experimental data to facilitate informed decisions in research and development.
Disclaimer: Direct head-to-head, large-scale human clinical trials comparing echothiophate iodide and this compound bromide are limited in recent literature. The data presented here is compiled from studies on each drug individually and from a comparative study in a preclinical animal model.
Mechanism of Action
Long-acting cholinesterase inhibitors, such as echothiophate iodide and this compound bromide, exert their effects by blocking the enzyme acetylcholinesterase in the synaptic cleft of the neuromuscular junction in the ciliary muscle and iris sphincter. This inhibition leads to an accumulation of acetylcholine, resulting in enhanced and prolonged stimulation of muscarinic receptors.[1] The primary ocular effects are:
-
Miosis: Constriction of the pupil.
-
Ciliary Muscle Contraction: This contraction pulls on the scleral spur and alters the conformation of the trabecular meshwork, increasing the outflow of aqueous humor and thereby reducing intraocular pressure.[2][3]
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the efficacy of echothiophate iodide and this compound bromide in reducing intraocular pressure.
Table 1: Intraocular Pressure (IOP) Reduction
| Parameter | Echothiophate Iodide | This compound Bromide | Data Source |
| Mean IOP Reduction | 13.8 mmHg (from 30.4 mmHg to 16.6 mmHg) | Data from direct human comparative trials is limited. | Human study (pseudophakic glaucoma)[4] |
| 9.5 mmHg (from 29.1 mmHg to 19.6 mmHg) | Human study (pediatric glaucoma)[5][6] | ||
| Percentage of Patients with ≥20% IOP Reduction | 75% | Data from direct human comparative trials is limited. | Human study (pseudophakic glaucoma)[4][7] |
| Percentage of Patients with ≥30% IOP Reduction | 63% | Data from direct human comparative trials is limited. | Human study (pseudophakic glaucoma)[4][7] |
Table 2: Duration of Action (Preclinical Data)
| Concentration | Echothiophate Iodide (Duration of IOP Reduction) | This compound Bromide (Duration of IOP Reduction) | Data Source |
| 0.125% | 25 hours | 49 hours | Beagle study[8] |
| 0.25% | 53 hours | 55 hours | Beagle study[8] |
Side Effect Profile
Both echothiophate iodide and this compound bromide are associated with a range of ocular and systemic side effects due to their potent and long-lasting cholinergic stimulation.
Table 3: Common and Serious Adverse Events
| Adverse Event Category | Echothiophate Iodide | This compound Bromide |
| Common Ocular Side Effects | Blurred vision, stinging/burning, watery eyes, eyelid twitching, brow ache, decreased vision in poor light, red or puffy eyelids.[9][10] | Burning, stinging, red or tearing eyes, eyelid muscle twitches, headache or brow ache, decreased vision in poor light, nearsightedness with blurry vision.[11] |
| Serious Ocular Side Effects | Retinal detachment, development of cataracts with prolonged use, iris cysts (more frequent in children), paradoxical increase in IOP.[10][12][13] | Retinal detachment.[11] |
| Systemic Side Effects | Increased salivation, heavy sweating, diarrhea, muscle weakness, irregular heartbeats, respiratory difficulties.[9][10] | Abdominal cramps, diarrhea, increased saliva, excessive sweating, urinary incontinence, muscle weakness, irregular heartbeat.[11] |
Note on Physostigmine: Physostigmine is another cholinesterase inhibitor that has been used in glaucoma. However, it is generally considered a shorter-acting agent compared to echothiophate iodide and this compound bromide and is therefore not included in this head-to-head comparison of long-acting inhibitors.
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway in Aqueous Humor Outflow
The following diagram illustrates the signaling cascade initiated by cholinergic stimulation in the ciliary muscle and trabecular meshwork, leading to increased aqueous humor outflow.
Caption: Cholinergic signaling pathway in the eye for IOP reduction.
Experimental Workflow for Comparative Efficacy Studies
This diagram outlines a typical workflow for a preclinical or clinical study comparing the efficacy of long-acting cholinesterase inhibitors on intraocular pressure.
Caption: Workflow for comparing long-acting cholinesterase inhibitors.
Experimental Protocols
Measurement of Intraocular Pressure (IOP)
Principle: Goldmann applanation tonometry (GAT) is the gold standard for measuring IOP. It works by determining the force required to flatten a predefined area of the cornea.
Apparatus:
-
Slit-lamp biomicroscope
-
Goldmann applanation tonometer
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Fluorescein sodium ophthalmic strips or solution
-
Disinfectant for tonometer tip
Procedure:
-
Preparation:
-
Ensure the tonometer is properly calibrated.
-
Disinfect the tonometer prism tip according to manufacturer guidelines and allow it to dry completely.
-
Explain the procedure to the subject and ensure they are seated comfortably and correctly at the slit lamp.
-
-
Anesthesia and Fluorescein Instillation:
-
Instill one drop of topical anesthetic into the lower conjunctival sac of each eye.
-
Gently touch a fluorescein strip to the tear film in the lower cul-de-sac, or instill a small drop of fluorescein solution.
-
-
Measurement:
-
Set the magnification of the slit lamp to low (e.g., 10x or 16x) and use a cobalt blue light filter.
-
Position the light source at approximately a 45-60 degree angle to the tonometer.
-
Ask the subject to look straight ahead and keep their eyes open. Gently hold the eyelids open if necessary, avoiding any pressure on the globe.
-
Move the slit lamp forward until the tonometer prism gently makes contact with the central cornea.
-
Two semi-circular mires will be visible through the eyepiece.
-
Adjust the dial on the tonometer until the inner edges of the two mires just touch.
-
The reading on the dial, multiplied by 10, gives the IOP in millimeters of mercury (mmHg).
-
Repeat the measurement two to three times to ensure accuracy and record the average.
-
Assessment of Miosis (Pupil Size Measurement)
Principle: Pupillometry is used to objectively measure pupil diameter under controlled lighting conditions.
Apparatus:
-
Pupillometer (handheld or integrated into an ophthalmic device)
-
Dark room or a room with controlled, dimmable lighting
Procedure:
-
Dark Adaptation:
-
Measurement:
-
Position the pupillometer in front of the subject's eye according to the manufacturer's instructions.
-
Ensure the subject is fixating on a distant target to minimize accommodative miosis.
-
Capture a baseline measurement of the pupil diameter in the dark-adapted state.
-
Administer the test drug (e.g., echothiophate iodide or this compound bromide).
-
At specified time points post-administration, repeat the pupil diameter measurement under the same dark-adapted conditions.
-
-
Data Analysis:
-
Record the pupil diameter in millimeters at each time point.
-
Calculate the change in pupil diameter from baseline to determine the extent and duration of the miotic effect.
-
References
- 1. Contractile response of the isolated trabecular meshwork and ciliary muscle to cholinergic and adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure of the Trabecular Meshwork, Its Connections to the Ciliary Muscle, and the Effect of Pilocarpine on Outflow Facility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of the trabecular meshwork, its connections to the ciliary muscle, and the effect of pilocarpine on outflow facility in mice. | Semantic Scholar [semanticscholar.org]
- 4. Lowering of IOP by echothiophate iodide in pseudophakic eyes with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraocular pressure control with echothiophate iodide in children's eyes with glaucoma after cataract extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Echothiophate Iodide Ophthalmic Side Effects: Common, Severe, Long Term [drugs.com]
- 11. Humorsol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Intraocular pressure response to the replacement of pilocarpine or carbachol with echothiophate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the side effects of Echothiophate Iodide? [synapse.patsnap.com]
- 14. A rapid pupillometry protocol for clinical use: effect of age and test–retest repeatability | springermedicine.com [springermedicine.com]
- 15. A rapid pupillometry protocol for clinical use: effect of age and test-retest repeatability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Action: Demecarium and Other Parasympathomimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of Demecarium bromide and other key parasympathomimetic agents used in ophthalmic applications. The information presented is supported by experimental data to aid in research and development.
Quantitative Performance Comparison
The duration of action of parasympathomimetics is a critical factor in their therapeutic application, particularly in the management of glaucoma where sustained reduction of intraocular pressure (IOP) is desired. The following table summarizes the duration of action of this compound bromide in comparison to other notable parasympathomimetics.
| Drug | Drug Class | Mechanism of Action | Duration of IOP Reduction | Duration of Miosis |
| This compound Bromide | Reversible Acetylcholinesterase Inhibitor | Indirect-acting parasympathomimetic | 49 - 55 hours[1][2] | Parallels IOP reduction[1][2] |
| Echothiophate Iodide | Irreversible Acetylcholinesterase Inhibitor | Indirect-acting parasympathomimetic | 25 - 53 hours[1][2] | 1 to 4 weeks |
| Pilocarpine | Muscarinic Receptor Agonist | Direct-acting parasympathomimetic | Maximum reduction at 2-3 hours, necessitating multiple daily doses[3] | 4 to 8 hours |
| Physostigmine Salicylate | Reversible Acetylcholinesterase Inhibitor | Indirect-acting parasympathomimetic | Short-acting, requires frequent administration | Dose-dependent |
Experimental Methodologies
The data presented in this guide is derived from studies employing standardized experimental protocols to assess the duration of action of ophthalmic parasympathomimetics. Key methodologies are detailed below.
In Vivo Evaluation of Intraocular Pressure and Pupil Size in an Animal Model
A common model for these studies involves the use of Beagles with normotensive eyes and those with inherited glaucoma.[1]
-
Animal Model: Adult Beagles are selected and acclimated to the laboratory environment. Baseline intraocular pressure (IOP) and pupil size (PS) are measured.
-
Drug Administration: A single, fixed volume (e.g., 50 µL) of the test parasympathomimetic solution (e.g., 0.125% or 0.25% this compound bromide or Echothiophate iodide) is administered topically to one eye. The contralateral eye may serve as a control.
-
Intraocular Pressure Measurement (Tonometry): IOP is measured at predetermined intervals using a calibrated applanation tonometer. The tonometer measures the force required to flatten a specific area of the cornea. Measurements are taken before drug administration and at multiple time points post-administration (e.g., hourly for the first several hours, then at extended intervals up to 72 hours or more) to determine the onset, peak effect, and duration of IOP reduction.
-
Pupil Size Measurement (Pupillometry): Pupil diameter is measured concurrently with IOP readings using a specialized pupillometer or high-resolution digital imaging. This allows for the assessment of the miotic effect of the drug and its duration.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This in vitro colorimetric assay is widely used to determine the inhibitory potential of indirect-acting parasympathomimetics against acetylcholinesterase (AChE).
-
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
-
Protocol:
-
Preparation: A reaction mixture is prepared containing a phosphate buffer (pH 8.0), the test inhibitor (e.g., this compound, Echothiophate, Physostigmine) at various concentrations, and a solution of purified AChE enzyme.
-
Incubation: The mixture is incubated for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The substrate, acetylthiocholine iodide (ATChI), and DTNB are added to the mixture.
-
Measurement: The absorbance of the solution is measured at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition for each concentration of the inhibitor is calculated, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined.
-
Signaling Pathways and Mechanisms of Action
The differential duration of action among these parasympathomimetics can be attributed to their distinct mechanisms of action and interactions with the cholinergic signaling pathway.
Direct-Acting Parasympathomimetics (e.g., Pilocarpine)
Pilocarpine directly stimulates muscarinic receptors on the iris sphincter and ciliary muscles.[4][5] This action is independent of endogenous acetylcholine. The duration of action is determined by the pharmacokinetics of the drug itself, including its absorption, distribution, metabolism, and elimination.
Indirect-Acting Parasympathomimetics (e.g., this compound, Echothiophate, Physostigmine)
These agents inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft.[6][7] This inhibition leads to an accumulation of ACh and prolonged stimulation of muscarinic receptors. The duration of action is dependent on the nature of the AChE inhibition (reversible vs. irreversible) and the rate of enzyme reactivation or synthesis of new enzyme.
Experimental Workflow for Duration of Action Studies
The following diagram illustrates a typical workflow for a preclinical study comparing the duration of action of different parasympathomimetics.
References
- 1. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and pharmacodynamic aspects of an ophthalmic pilocarpine nanoparticle-delivery-system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]
- 5. 4.6 Muscarinic Receptor Agonists – Nursing Pharmacology-2e [wtcs.pressbooks.pub]
- 6. How Do Cholinesterase Inhibitor Miotics Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
Demecarium's Neuroprotective Profile: A Comparative Analysis with Other Cholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective strategies is continually evolving, with a growing interest in the therapeutic potential of cholinergic agents beyond their symptomatic effects. This guide provides a comparative analysis of the neuroprotective effects of Demecarium, a long-acting cholinesterase inhibitor, against other widely recognized cholinergic agents. By presenting available experimental data, detailed methodologies, and key signaling pathways, this document aims to facilitate an objective evaluation for researchers and professionals in drug development.
Comparative Analysis of Neuroprotective Effects
While direct comparative studies evaluating the neuroprotective efficacy of this compound against other cholinergic agents in the same experimental model are limited, this section synthesizes available data to offer a comprehensive overview. Cholinergic agents, primarily known for their role in treating Alzheimer's disease, have shown promise in protecting neurons from various insults.[1][2]
| Agent | Primary Mechanism of Action | Experimental Model | Observed Neuroprotective Effects | Signaling Pathway Implication |
| This compound Bromide | Long-acting Acetylcholinesterase (AChE) Inhibitor | Canine Model of Primary Glaucoma | - Improved baseline pattern electroretinography (pERG) amplitudes from 3.6±0.3µV to 4±0.4µV.[3]- Significant protective effect on optic nerve function during acute intraocular pressure (IOP) stress.[3] | Implied cholinergic pathway activation |
| Donepezil | Reversible AChE Inhibitor | Neuronal cultures, Animal models of Alzheimer's Disease | - Increased cell viability.[1]- Reduction of neuronal death.[1]- Decreased amyloid-β (Aβ) deposition.[1] | PI3K/Akt Pathway Modulation[1][2] |
| Rivastigmine | Pseudo-irreversible AChE and Butyrylcholinesterase (BuChE) Inhibitor | Neuronal cultures, Animal models of Alzheimer's Disease | - Increased cell viability.[1]- Reduction of neuronal death.[1]- Neuroprotection against okadaic acid-induced toxicity.[1] | PI3K/Akt Pathway Modulation[2] |
| Galantamine | Reversible AChE Inhibitor, Allosteric Potentiator of Nicotinic Receptors | Neuronal cultures, Animal models of Alzheimer's Disease | - Increased cell viability.[1]- Reduction of neuronal death.[1]- Neuroprotection against Aβ toxicity.[1] | PI3K/Akt Pathway Modulation[2] |
| Citicoline | Cholinergic Precursor | Canine Model of Primary Glaucoma | - Significant protective effect on optic nerve function during acute IOP stress.[3] | Multiple, including restoration of phosphatidylcholine and stimulation of glutathione synthesis.[4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future comparative studies.
Protocol for Evaluating Neuroprotective Effects of this compound Bromide in a Canine Model of Glaucoma[3]
-
Animal Model: Basset Hounds with hereditary primary glaucoma were used.
-
Treatment: Topical this compound Bromide (DB) was administered to the glaucomatous eyes.
-
Functional Assessment: Optic nerve function was evaluated using pattern electroretinography (pERG). Baseline pERG amplitudes were recorded before and after DB treatment.
-
Stress Test: To assess neuroprotection under acute stress, an intraocular pressure (IOP) challenge was performed. IOP was acutely elevated to 50 mmHg, and pERG was recorded concurrently to measure the resilience of the optic nerve.
-
Structural Assessment: Nerve fiber layer (NFL) thickness was evaluated using optical coherence tomography (OCT).
-
Vascular Assessment: The diameter of retinal vessels was measured on OCT scans.
-
Statistical Analysis: A paired t-test was used to compare pre- and post-treatment values. An unpaired t-test was used to compare treated and non-treated groups during the IOP stress challenge.
Key Signaling Pathways and Experimental Workflow
The neuroprotective effects of many cholinergic agents are mediated through the activation of intracellular signaling cascades that promote cell survival.
Cholinergic Neuroprotection Signaling Pathway
A key pathway implicated in the neuroprotective effects of cholinergic agents is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][2] Activation of muscarinic or nicotinic acetylcholine receptors can trigger this pathway, leading to the inhibition of apoptotic processes and the promotion of cell survival.
Caption: Cholinergic neuroprotection via the PI3K/Akt pathway.
General Experimental Workflow for Evaluating Neuroprotective Agents
The evaluation of a potential neuroprotective agent typically follows a structured workflow, progressing from in vitro screening to in vivo validation.
Caption: Workflow for neuroprotective agent evaluation.
References
- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Cholinergic Nervous System and Glaucoma: From Basic Science to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study analysis of Demecarium's impact on intraocular pressure in different animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on the effects of Demecarium bromide on intraocular pressure (IOP) in various animal models. This compound, a long-acting parasympathomimetic and cholinesterase inhibitor, is utilized in veterinary medicine for the management of glaucoma. This document summarizes quantitative data, details experimental methodologies, and visually represents key pathways to aid in research and development.
Comparative Efficacy of this compound on Intraocular Pressure
The available research provides the most comprehensive data on the effects of this compound in canine models, particularly in Beagles with both normotensive eyes and inherited glaucoma.[1] In contrast, there is a notable lack of quantitative data on the IOP-lowering effects of this compound in rabbit, cat, and monkey models.
Summary of Quantitative Data on IOP Reduction by this compound and Other Miotics
| Animal Model | Drug | Concentration(s) | IOP Reduction | Duration of Action | Study Type |
| Dog (Beagle) | This compound bromide | 0.125% | Significant decrease | 49 hours | Single-dose study in normotensive and glaucomatous eyes[1] |
| This compound bromide | 0.25% | Significant decrease | Not specified | Used q12-24h for prolonged periods[2] | |
| This compound bromide | 0.5% | Significant decrease | 55 hours | Single-dose study in normotensive and glaucomatous eyes[1] | |
| Echothiophate iodide | 0.125% | Significant decrease | 25 hours | Single-dose study in normotensive and glaucomatous eyes[1] | |
| Echothiophate iodide | 0.5% | Significant decrease | 53 hours | Single-dose study in normotensive and glaucomatous eyes[1] | |
| Pilocarpine | 2.0% | Less efficacious than this compound | Not specified | General statement on clinical use[2][3] | |
| Cat | This compound bromide | 0.125% | Effects not specifically evaluated | Not applicable | Review on feline glaucoma[4] |
| Pilocarpine | 2.0% | Poorly tolerated | Not specified | General statement on clinical use[2] | |
| Rabbit | This compound bromide | 0.125% | Increased IOP | Not specified | Single-dose study in non-glaucomatous rabbits[5] |
| Pilocarpine HCl | 2% | 18% decrease from baseline | ~5 hours | Single-dose in normotensive rabbits[6] | |
| Pilocarpine Emulsion | 1.7% | 28.5% decrease from baseline | Up to 29 hours | Single-dose in normotensive rabbits[6] | |
| Monkey (Cynomolgus) | Pilocarpine HCl | 4% | Significant decrease | At least 4 days (multiple doses) | Multiple-dose study in glaucomatous eyes[7] |
| Pilocarpine HCl | 1 mg (single dose) | Smaller IOP reduction compared to PGF2α | At least 8 hours | Single-dose study[8] |
Key Findings:
-
In dogs, this compound bromide demonstrates a potent and long-lasting reduction in IOP, with effects lasting up to 55 hours.[1] It is considered more efficacious than pilocarpine, which is often poorly tolerated in veterinary patients.[2]
-
A study comparing this compound to another cholinesterase inhibitor, echothiophate iodide, in Beagles found that this compound had a longer duration of action at the 0.125% concentration.[1]
-
There is a significant lack of research on the effects of this compound in cats. A comprehensive review on feline glaucoma notes that its effects have not been specifically evaluated in this species.[4]
-
Interestingly, a study in non-glaucomatous companion rabbits found that a single dose of 0.125% this compound bromide actually increased IOP and decreased iridocorneal angle parameters, suggesting it may not be a suitable treatment for glaucoma in this species.[5]
-
No studies were identified that specifically evaluated the IOP-lowering effects of this compound in monkey models of glaucoma. However, studies on pilocarpine in cynomolgus monkeys have demonstrated its ability to reduce IOP.[7][8]
Experimental Protocols
The methodologies employed in the cited studies for evaluating the impact of miotic agents on IOP share common principles, although specific parameters may vary.
A. Induction of Experimental Glaucoma:
Several models are utilized to induce ocular hypertension and subsequent glaucoma in laboratory animals. The choice of model depends on the research objectives and the animal species.
-
Laser-Induced Ocular Hypertension: This is a common method in monkeys and has also been applied to cats.[9] The procedure involves using a laser (e.g., argon or diode) to photocoagulate the trabecular meshwork, which obstructs aqueous humor outflow and elevates IOP.[9][10]
-
Injection of Substances:
-
α-Chymotrypsin: Injection of this enzyme into the posterior chamber of rabbits has been shown to induce a rapid and sustained increase in IOP.[11]
-
Autologous Fixed Red Blood Cells: Injecting an animal's own fixed red blood cells into the anterior chamber can obstruct the trabecular meshwork, leading to chronic IOP elevation in rabbits and monkeys.[12]
-
-
Steroid-Induced Glaucoma: Topical administration of corticosteroids, such as betamethasone, can induce ocular hypertension in rabbits.[6]
-
Inherited Glaucoma: Some animal breeds, such as Beagles, have a genetic predisposition to primary open-angle glaucoma and serve as a naturally occurring model.[1] More recently, a rabbit model of inherited ocular hypertension has been developed.[13]
B. Administration of this compound and Other Miotics:
-
Topical Instillation: In all the reviewed studies involving this compound and pilocarpine, the drugs were administered topically to the eye. A typical procedure involves instilling a single drop (approximately 40-50 µL) of the solution into the lower conjunctival sac.[14][15]
C. Measurement of Intraocular Pressure:
-
Tonometry: IOP is most commonly measured using a tonometer. Various types are used in animal studies, including:
-
Applanation Tonometers (e.g., Tono-Pen): These devices measure the force required to flatten a small area of the cornea.[4]
-
Rebound Tonometers (e.g., TonoVet): These tonometers use a small probe that makes momentary contact with the cornea to measure IOP and are often well-tolerated without topical anesthesia.
-
Pneumatonometers: These instruments use a gentle puff of air to flatten the cornea.[12]
-
-
Procedure for IOP Measurement:
-
Anesthesia: Depending on the tonometer and the animal, a topical anesthetic (e.g., proparacaine) may be instilled in the eye.[15][16] For more extensive procedures or in less cooperative animals, sedation or general anesthesia may be used.
-
Positioning: The animal is gently restrained to ensure the eye is properly positioned for the tonometer.
-
Measurement: The tonometer is positioned perpendicular to the central cornea, and multiple readings are taken to ensure accuracy. The average of these readings is recorded.[15][16]
-
Baseline and Post-Treatment Readings: IOP is measured before drug administration to establish a baseline. Subsequent measurements are taken at specific time points after drug instillation to determine the drug's effect and duration of action.[15]
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Evaluating Miotic Drugs in Animal Models
Caption: Generalized workflow for assessing the impact of miotics on IOP in animal models.
Signaling Pathway of this compound in Reducing Intraocular Pressure
Caption: Mechanism of action for this compound in lowering intraocular pressure.
References
- 1. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 4. Feline Glaucoma – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of single-dose administration of two topical antiglaucoma medications, 0.005% latanoprost and 0.125% this compound bromide, on intraocular pressure and iridocorneal angle parameters in nonglaucomatous companion rabbits | Semantic Scholar [semanticscholar.org]
- 6. Pilocarpine incorporated into a submicron emulsion vehicle causes an unexpectedly prolonged ocular hypotensive effect in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraocular pressure effects of multiple doses of drugs applied to glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pilocarpine antagonizes prostaglandin F2 alpha-induced ocular hypotension in monkeys. Evidence for enhancement of Uveoscleral outflow by prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Comparison of two experimental models of glaucoma in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Development and characterization of a chronic high intraocular pressure model in New Zealand white rabbits for glaucoma research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of topical ocular application of 0.25% this compound bromide on serum acetylcholinesterase levels in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Clinical investigation of the effect of topical anesthesia on intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
Demecarium's Potency as an Acetylcholinesterase Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective assessment of Demecarium's potency as an acetylcholinesterase inhibitor, benchmarked against other common inhibitors. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
This compound bromide is a long-acting, reversible carbamate that inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Its efficacy is rooted in its ability to increase the concentration of acetylcholine at cholinergic synapses, thereby potentiating neurotransmission. This guide delves into the quantitative potency of this compound and compares it with other widely studied AChE inhibitors, including Neostigmine, Pyridostigmine, and Physostigmine.
Comparative Potency of Acetylcholinesterase Inhibitors
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). A lower value for these metrics indicates a higher potency. The following table summarizes the available data for this compound and other selected acetylcholinesterase inhibitors.
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) |
| This compound | Cholinesterase | - | 0.15 (Ki app)[3][4] |
| Neostigmine | Human AChE | 0.062 ± 0.003[5] | - |
| Pyridostigmine | - | - | - |
| Physostigmine | Human AChE | 0.117 ± 0.007[5] | - |
| Donepezil | Human AChE | 0.032 ± 0.011 | - |
| Galantamine | - | - | - |
| Rivastigmine | Human AChE | - | - |
Note: Direct comparison of values across different studies should be made with caution due to variations in experimental conditions, such as enzyme source and assay methodology.
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors function by blocking the active site of the acetylcholinesterase enzyme. This prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced activation of cholinergic receptors.
Mechanism of Acetylcholinesterase Inhibition.
Experimental Protocols
A widely used method for determining the potency of acetylcholinesterase inhibitors is the spectrophotometric method developed by Ellman.[6]
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle:
This colorimetric assay measures the activity of acetylcholinesterase by quantifying the rate of formation of thiocholine from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the enzyme activity.[6]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
This compound bromide and other inhibitor stock solutions
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the inhibitor compounds.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor solution (or vehicle for control).
-
Enzyme Addition: Add the AChE solution to each well and incubate for a defined period to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular time intervals using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. This compound Bromide | C32H52Br2N4O4 | CID 5965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Bromide - MedChem Express [bioscience.co.uk]
- 5. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Clinical Trial Data Review: Demecarium in the Modern Landscape of Glaucoma Medications
For Researchers, Scientists, and Drug Development Professionals
In the management of glaucoma, the primary therapeutic goal is the reduction of intraocular pressure (IOP), a critical factor in preventing optic nerve damage and preserving vision. The landscape of glaucoma pharmacotherapy has evolved significantly over the past few decades, with the introduction of several new classes of medications that offer improved efficacy, safety, and patient compliance. This guide provides a comprehensive review of the clinical data for the historical glaucoma medication, Demecarium bromide, and compares it with the current standards of care.
It is important to note that a diligent search of the medical literature reveals a lack of direct, head-to-head clinical trials comparing this compound to the newer classes of glaucoma medications. This is largely due to this compound's status as an older, less commonly used drug, with most modern clinical trials focusing on comparisons with current first- and second-line therapies. Therefore, this guide will provide an indirect comparison based on the available historical data for this compound and the extensive clinical trial data for newer agents.
This compound Bromide: A Historical Perspective
This compound bromide is a long-acting, reversible cholinesterase inhibitor.[1] Its use in glaucoma therapy dates back to the mid-20th century.[2][3]
Mechanism of Action
By inhibiting acetylcholinesterase in the eye, this compound prevents the breakdown of acetylcholine.[1] This leads to increased stimulation of muscarinic receptors in the iris sphincter and ciliary muscle.[4] The resulting contraction of the ciliary muscle pulls on the scleral spur, which is thought to increase the outflow of aqueous humor through the trabecular meshwork, thereby lowering IOP.[4]
Clinical Efficacy
Historical clinical experience with this compound indicated its effectiveness in lowering IOP.[5] In veterinary studies on beagles with inherited glaucoma, this compound bromide at concentrations of 0.125% and 0.25% demonstrated a sustained reduction in IOP for 49 to 55 hours.[6] While direct quantitative data from human clinical trials is sparse in contemporary literature, it was considered a potent miotic and IOP-lowering agent of its time.[7]
Side Effect Profile
The side effects associated with this compound are primarily related to its cholinergic mechanism of action.[8]
Ocular Side Effects:
-
Brow ache and headache[8]
-
Blurred vision and induced myopia[8]
-
Miosis (pupil constriction), leading to decreased vision in low light[8]
-
Eyelid muscle twitching[8]
-
Conjunctival and ciliary redness[8]
-
Iris cysts[8]
-
Potential for a paradoxical increase in IOP, particularly in narrow-angle glaucoma[10]
Systemic Side Effects (rare):
-
Nausea, vomiting, abdominal cramps, and diarrhea[8]
-
Increased salivation and sweating[8]
-
Urinary incontinence[8]
-
Bradycardia and other cardiac irregularities[8]
Due to its side effect profile and the availability of newer, better-tolerated medications, this compound is now rarely used in clinical practice.
Newer Glaucoma Medications: A Review of Clinical Data
The current armamentarium of glaucoma medications includes several classes of drugs with distinct mechanisms of action and extensive clinical trial data supporting their use.
Prostaglandin Analogs (PGAs)
Prostaglandin analogs are typically considered the first-line treatment for open-angle glaucoma due to their potent IOP-lowering effects and once-daily dosing.[11]
Mechanism of Action PGAs, such as latanoprost, travoprost, and bimatoprost, are agonists of the prostaglandin F2α receptor.[5] They primarily lower IOP by increasing the uveoscleral outflow of aqueous humor, and to a lesser extent, by increasing outflow through the trabecular meshwork.[5][12] This is achieved by remodeling the extracellular matrix of the ciliary muscle and trabecular meshwork.[12]
Clinical Efficacy Numerous clinical trials have demonstrated the robust efficacy of PGAs. They typically achieve an IOP reduction of 25% to 33% from baseline.[11]
Safety and Tolerability Common side effects include:
-
Conjunctival hyperemia (redness)
-
Iris color change (darkening)
-
Eyelash growth (length and number)
-
Periocular skin pigmentation
Systemic side effects are rare.
Rho Kinase (ROCK) Inhibitors
ROCK inhibitors are one of the newest classes of glaucoma medications.
Mechanism of Action ROCK inhibitors, such as netarsudil, directly target the trabecular meshwork.[1] By inhibiting the Rho kinase pathway, these drugs induce relaxation of the trabecular meshwork cells, leading to an increase in aqueous humor outflow through the conventional pathway.[1][8]
Clinical Efficacy Clinical trials, such as the ROCKET series, have shown that netarsudil provides IOP lowering comparable to the beta-blocker timolol.[13]
Safety and Tolerability The most common side effect is conjunctival hyperemia. Other potential side effects include small petechial hemorrhages on the conjunctiva and corneal verticillata (whorl-like deposits on the cornea).
Beta-Blockers
Beta-blockers have been a mainstay of glaucoma treatment for decades.
Mechanism of Action Topical beta-blockers, such as timolol (non-selective) and betaxolol (cardioselective), lower IOP by reducing the production of aqueous humor by the ciliary body.[14][15] They act by blocking beta-adrenergic receptors (primarily β2) in the ciliary epithelium.[3][14]
Clinical Efficacy Beta-blockers typically reduce IOP by 20% to 30%.[16]
Safety and Tolerability Ocular side effects are generally mild and include stinging and burning upon instillation. Systemic side effects can be significant and include:
-
Bradycardia (slowed heart rate)
-
Bronchospasm (contraindicated in patients with asthma or COPD)
-
Fatigue
-
Depression
Alpha-Adrenergic Agonists
Mechanism of Action Alpha-2 adrenergic agonists, such as brimonidine, have a dual mechanism of action. They decrease aqueous humor production and increase uveoscleral outflow.[17][18]
Clinical Efficacy Brimonidine has been shown to have IOP-lowering efficacy comparable to timolol.[19]
Safety and Tolerability The most common ocular side effect is allergic conjunctivitis. Systemic side effects can include dry mouth and fatigue.
Carbonic Anhydrase Inhibitors (CAIs)
Mechanism of Action Topical CAIs, such as dorzolamide and brinzolamide, reduce IOP by decreasing the secretion of aqueous humor from the ciliary body.[20][21] They inhibit the enzyme carbonic anhydrase, which is involved in the production of bicarbonate ions necessary for aqueous humor formation.[20][22]
Clinical Efficacy Topical CAIs can lower IOP by 15% to 20%.[18]
Safety and Tolerability Common ocular side effects include stinging, burning, and blurred vision. A metallic taste is a possible systemic side effect.
Comparative Summary of Efficacy and Safety
The following tables provide an indirect comparison of this compound and newer glaucoma medications based on available data.
Table 1: Comparison of Intraocular Pressure (IOP) Reduction
| Medication Class | Typical IOP Reduction from Baseline |
| This compound Bromide | Data from modern, controlled human trials is unavailable. |
| Prostaglandin Analogs | 25% - 33%[11] |
| Rho Kinase Inhibitors | Comparable to Timolol[13] |
| Beta-Blockers | 20% - 30%[16] |
| Alpha-Adrenergic Agonists | Comparable to Timolol[19] |
| Carbonic Anhydrase Inhibitors | 15% - 20%[18] |
Table 2: Comparison of Common and Serious Side Effects
| Medication Class | Common Ocular Side Effects | Serious/Systemic Side Effects |
| This compound Bromide | Brow ache, blurred vision, miosis, conjunctival redness[8] | Retinal detachment, systemic cholinergic effects (rare)[8][9] |
| Prostaglandin Analogs | Conjunctival hyperemia, iris color change, eyelash growth | Rare |
| Rho Kinase Inhibitors | Conjunctival hyperemia, corneal verticillata | - |
| Beta-Blockers | Stinging, burning | Bradycardia, bronchospasm, fatigue[16] |
| Alpha-Adrenergic Agonists | Allergic conjunctivitis | Dry mouth, fatigue |
| Carbonic Anhydrase Inhibitors | Stinging, burning, blurred vision | Metallic taste |
Experimental Protocols in Glaucoma Clinical Trials
Modern clinical trials for glaucoma medications follow rigorous and standardized protocols to ensure the validity and reliability of the data.
A Generalized Experimental Protocol:
-
Patient Selection:
-
Inclusion Criteria: Typically include patients with a diagnosis of open-angle glaucoma or ocular hypertension, an untreated IOP above a certain threshold (e.g., ≥22 mmHg), and a willingness to provide informed consent.[20]
-
Exclusion Criteria: Often include a history of certain ocular surgeries, severe visual field loss, contraindications to the study medications, and pregnancy or lactation.[22]
-
-
Washout Period:
-
Patients on existing glaucoma medications undergo a "washout" period where they discontinue their current treatment to establish a baseline IOP.[1][21] The duration of the washout varies depending on the medication class being discontinued. For prostaglandin analogs, a washout period of 4 to 6 weeks is common.[1][21]
-
-
Randomization and Masking:
-
Patients are randomly assigned to receive either the investigational drug or a comparator (e.g., placebo or an active control like timolol).
-
Studies are often double-masked, meaning neither the patient nor the investigator knows which treatment is being administered.
-
-
Treatment and Follow-up:
-
Patients self-administer the eye drops according to a prescribed schedule.
-
Follow-up visits are scheduled at regular intervals (e.g., week 2, week 6, month 3) to assess IOP and monitor for adverse events.
-
-
IOP Measurement:
-
Safety Assessment:
-
Adverse events are recorded at each visit through patient reporting and clinical examination (e.g., slit-lamp biomicroscopy).
-
-
Statistical Analysis:
-
Statistical methods are used to compare the mean IOP reduction between the treatment groups. A difference of 1.5 mmHg is often considered clinically significant.[20]
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the mechanisms of action of the different glaucoma medication classes and a typical workflow for a glaucoma clinical trial.
Conclusion
While this compound bromide was a valuable tool in the historical management of glaucoma, its clinical use has been largely superseded by newer medications with more favorable efficacy and safety profiles. Prostaglandin analogs, Rho kinase inhibitors, beta-blockers, alpha-adrenergic agonists, and carbonic anhydrase inhibitors offer clinicians a range of options to effectively lower intraocular pressure with improved tolerability. The development of these newer agents, supported by extensive and rigorous clinical trials, represents a significant advancement in the preservation of vision for patients with glaucoma. Future research will likely focus on novel drug delivery systems and therapies with neuroprotective properties to further enhance the management of this chronic, sight-threatening disease.
References
- 1. Effect of 6-week washout period on intraocular pressure following chronic prostaglandin analogue treatment: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. eyemuseum.ranzco.edu [eyemuseum.ranzco.edu]
- 4. Validity of Intraocular Pressure Outcome Measure - Optimal Use of Minimally Invasive Glaucoma Surgery: A Health Technology Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical experiences with this compound bromide (BC-48) in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Humorsol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. drugs.com [drugs.com]
- 10. This compound bromide ophthalmic and Orap Interactions - Drugs.com [drugs.com]
- 11. Intraocular pressure measurement techniques: Current concepts and a review - Indian J Clin Exp Ophthalmol [ijceo.org]
- 12. researchgate.net [researchgate.net]
- 13. The efficacy of topical prophylactic antiglaucoma therapy in primary closed angle glaucoma in dogs: a multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Demekarium bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 16. Discovery of novel inhibitors for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Washout Duration of Prostaglandin Analogues: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Designs and Methodologies Used in Landmark Clinical Trials of Glaucoma: Implications for Future Big Data Mining and Actionable Disease Treatment [frontiersin.org]
- 21. eyesoneyecare.com [eyesoneyecare.com]
- 22. researchgate.net [researchgate.net]
Navigating Long-Term Cholinesterase Inhibition: A Comparative Guide to Demecarium Alternatives
For researchers and drug development professionals engaged in long-term cholinesterase inhibition studies, the selection of an appropriate inhibitor is paramount. Demecarium bromide, a long-acting carbamate, has traditionally been a tool in this field. However, a range of alternative compounds with varying mechanisms and durations of action are available. This guide provides a comprehensive comparison of this compound and its potential alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for your research needs.
Quantitative Comparison of Long-Acting Cholinesterase Inhibitors
The selection of a long-term cholinesterase inhibitor is often dictated by its duration of action. The following table summarizes the available data on the duration of cholinesterase inhibition for this compound bromide and its potential alternatives. It is important to note that direct comparative studies are limited, and durations can vary based on the dose, route of administration, and experimental model.
| Compound | Class | Mechanism of Action | Duration of Action | Species/Model |
| This compound Bromide | Carbamate | Reversible | Up to 48-55 hours (IOP reduction)[1][2] | Dog |
| Echothiophate Iodide | Organophosphate | Irreversible | Up to 25-53 hours (IOP reduction)[1]; Miosis can last 1-4 weeks[3] | Dog[1], Human[3] |
| Donepezil | Piperidine | Reversible | Measurable inhibition for up to 72 hours[4] | Human |
| Rivastigmine | Carbamate | Pseudo-irreversible | Up to 10 hours[5][6] | Human |
| Heptyl-physostigmine | Carbamate | Reversible | Over 8 hours[7] | Rat |
| Organophosphates (general) | Various | Irreversible | Long-lasting to permanent[5] | Various |
Side Effect Profiles
A critical consideration in long-term studies is the side effect profile of the cholinesterase inhibitor. The following table provides a comparative overview of reported side effects for this compound and its alternatives, primarily from preclinical and clinical observations.
| Compound | Common Side Effects | Serious Adverse Events |
| This compound Bromide | Local eye inflammation, gastrointestinal distress (systemic absorption)[8]. Mild burning, stinging, irritation, or redness of the eyes[9]. | Potential for cardiac-related symptoms with high doses[8]. |
| Echothiophate Iodide | Local eye irritation, potential for systemic cholinergic effects[10]. | Retinal detachment (rare)[10]. |
| Donepezil | Nausea, diarrhea, insomnia, vomiting, muscle cramps[11][12]. | Abnormal cardiac rhythm[11], rhabdomyolysis (rare)[13]. |
| Rivastigmine | Nausea, vomiting, diarrhea, anorexia (especially with oral administration)[14][15]. | Higher incidence of gastrointestinal side effects compared to other ChEIs[14]. Reports of death as an adverse event were disproportionately higher in some pharmacovigilance databases[13]. |
| Heptyl-physostigmine | Fewer severe side effects compared to physostigmine have been reported in preclinical studies[16]. | Data from extensive long-term studies in animals is limited. |
| Organophosphates (general) | SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal upset, Emesis), respiratory depression[12]. | Seizures, long-term neurological deficits[12]. |
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the most widely used method for measuring cholinesterase activity and the inhibitory potential of compounds.
Principle: Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity.
Materials:
-
Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCh) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test inhibitor compounds at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor solution (or buffer for control)
-
DTNB solution
-
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add the ATCh substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration. The percentage of inhibition is calculated relative to the control (no inhibitor). The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Cholinesterase Activity Measurement in Rodents
This protocol provides a simplified method for assessing cholinesterase activity in the brain of rodents following inhibitor administration.
Animal Model:
-
Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used.
Drug Administration:
-
The route of administration (e.g., intraperitoneal, oral gavage, subcutaneous) and dosage of the cholinesterase inhibitor should be determined based on the specific compound and study objectives. For example, in studies with rivastigmine in rats, intraperitoneal injections of 0.5 to 2.5 mg/kg have been used[17]. For paraoxon, a subcutaneous injection of 0.25 mg/kg has been used in rats[18].
Procedure:
-
Dosing: Administer the cholinesterase inhibitor or vehicle control to the animals.
-
Tissue Collection: At predetermined time points after dosing, euthanize the animals according to approved protocols.
-
Brain Dissection and Homogenization: Rapidly remove the brain and dissect the region of interest (e.g., cortex, hippocampus, striatum) on ice. Homogenize the tissue in a suitable buffer (e.g., ice-cold phosphate buffer). To minimize blood contamination, which can interfere with the assay, a saline perfusion of the animal prior to brain removal is recommended[18].
-
Cholinesterase Activity Assay: Determine the cholinesterase activity in the brain homogenates using the Ellman's method as described in the in vitro protocol. The protein concentration of the homogenates should also be determined to normalize the enzyme activity.
-
Data Analysis: Express cholinesterase activity as a percentage of the control group (vehicle-treated animals). This allows for the determination of the extent and duration of cholinesterase inhibition in vivo.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Cholinesterase Inhibition in the Synaptic Cleft.
Caption: Experimental Workflow for Comparing Cholinesterase Inhibitors.
References
- 1. Effect of topically applied this compound bromide and echothiophate iodide on intraocular pressure and pupil size in beagles with normotensive eyes and beagles with inherited glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term stabilizing effect of cholinesterase inhibitors in the therapy of Alzheimer' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified methods for in vivo measurement of acetylcholinesterase activity in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Adverse Effects of Chronic Exposure to Donepezil (An Acetylcholinesterase Inhibitor) in Adult Zebrafish by Behavioral and Biochemical Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound Bromide for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 9. Account Suspended [iopeyes.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Evaluation of the Adverse Effects of Chronic Exposure to Donepezil (An Acetylcholinesterase Inhibitor) in Adult Zebrafish by Behavioral and Biochemical Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Adverse Effects of Cholinesterase Inhibitors in Dementia, According to the Pharmacovigilance Databases of the United-States and Canada | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. The effect of heptyl-physostigmine, a new cholinesterase inhibitor, on the central cholinergic system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rivastigmine reverses aluminum-induced behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparing a rat brain tissue samples for acetylcholinesterase activity measurement - the MM method | Scripta Medica [aseestant.ceon.rs]
Safety Operating Guide
Proper Disposal of Demecarium Bromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of demecarium bromide, a carbamate parasympathomimetic drug that acts as an acetylcholinesterase inhibitor. Adherence to these guidelines is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound bromide with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1]
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound bromide is through a licensed chemical waste disposal service.
1. Segregation and Storage of Waste:
-
Solid Waste: Collect all solid this compound bromide waste, including contaminated materials such as gloves and bench paper, in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Unused solutions of this compound bromide should be collected in a separate, sealed, and appropriately labeled container. Do not mix with other chemical waste unless compatible.
-
Storage: Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
2. Professional Chemical Waste Disposal:
-
The collected this compound bromide waste must be disposed of through a licensed chemical destruction facility.[1]
-
The preferred method of destruction is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
-
Crucially, do not discharge this compound bromide solutions into sewer systems or drains. [1][2] Discharge into the environment must be strictly avoided.[1][2]
3. Disposal of Contaminated Packaging:
-
Empty containers that held this compound bromide should be triple-rinsed with a suitable solvent.[1]
-
The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or incinerated if made of combustible material.[1]
Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Containment: Prevent further spread of the spill. For liquid spills, use an absorbent, inert material such as diatomite or universal binders.[2] For solid spills, carefully sweep up the material to avoid creating dust.
-
Collection: Collect the spilled material and absorbent into a suitable, closed container for disposal.[1][2] Use spark-proof tools for collection.[1]
-
Decontamination: Decontaminate the spill area and any equipment used by scrubbing with alcohol.[2]
-
Disposal: The collected waste from the spill must be disposed of as hazardous chemical waste, following the procedures outlined above.[1][2]
Alternative Disposal for Compounded Veterinary Formulations
For unused compounded ophthalmic solutions of this compound bromide intended for veterinary use, an alternative disposal method is suggested if a drug take-back program is unavailable. This method is not intended for bulk laboratory waste.
-
Mix the unused medication with an undesirable substance like coffee grounds or cat litter.[3]
-
Place the mixture in a sealed plastic bag to prevent leakage.[3]
-
Dispose of the sealed bag in the regular trash.[3]
This method aims to make the drug unappealing to children and animals and unrecognizable to individuals who might go through the trash.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound bromide in a laboratory setting.
Caption: Workflow for the safe disposal of this compound bromide.
References
Navigating the Safe Handling of Demecarium: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Demecarium bromide is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols and operational plans for disposal, to ensure a secure laboratory environment. Adherence to these procedural steps is critical to mitigate risks associated with this cholinesterase inhibitor.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound bromide, a comprehensive PPE strategy is non-negotiable. The required equipment varies based on the nature of the task and the potential for exposure.
Core PPE Requirements:
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact. Gloves must be inspected prior to use and changed immediately if contaminated, punctured, or torn.[1] |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect against splashes, dust, and aerosols.[1] |
| Body Protection | A lab coat or impervious clothing | To protect the skin from contamination.[1] |
| Respiratory Protection | A suitable respirator may be necessary if engineering controls are insufficient or during emergency situations. | To prevent inhalation of dust or aerosols. The specific type of respirator should be determined by a workplace hazard assessment.[2] |
In situations with a higher risk of exposure, such as cleaning up spills or handling large quantities, more robust protection is necessary. This includes wearing a face shield in addition to goggles and considering a full-face respirator.[1][3]
Procedural Guidance: Step-by-Step Handling and Emergency Protocols
A systematic approach to handling this compound bromide minimizes the risk of accidental exposure. The following workflows outline the necessary steps for routine handling and emergency situations.
Standard Operating Procedure for Handling this compound
Caption: A workflow for the routine handling of this compound, emphasizing preparation and safety.
Emergency Protocol: Accidental Exposure
Immediate and correct action is crucial in the event of an accidental exposure to this compound bromide.
Caption: A flowchart outlining the critical first aid steps to take after an accidental exposure.
Disposal of this compound and Contaminated Materials
Proper disposal of this compound bromide and any materials that have come into contact with it is a critical final step to prevent environmental contamination and accidental exposure.
Disposal Plan:
| Waste Type | Disposal Procedure |
| Unused this compound Bromide | Dispose of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[1][2] This typically involves collection in a designated, labeled, and sealed container for pickup by a licensed chemical waste disposal company.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated hazardous waste container. These items should not be disposed of in general laboratory trash. |
| Contaminated PPE (e.g., gloves, lab coat) | Remove carefully to avoid cross-contamination and place in a designated hazardous waste container. |
| Empty Containers | Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.[1] |
For unused ophthalmic solutions outside of a laboratory setting, it is recommended to use a community drug "take-back" program if available.[4] If not, the medication should be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed plastic bag, and then disposed of in the household trash to prevent diversion or accidental ingestion.[4] Under no circumstances should this compound bromide be flushed down the toilet or washed down the sink. [4]
By adhering to these rigorous safety protocols and disposal plans, researchers can confidently work with this compound bromide while prioritizing their safety and the integrity of their work environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
